Product packaging for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline(Cat. No.:CAS No. 13311-77-8)

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B2922194
CAS No.: 13311-77-8
M. Wt: 235.15
InChI Key: YTDRKQURKMDGAB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16Cl2N2 B2922194 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 13311-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JKMHQZSBOQTMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1C(NC2=CC=CC=C2N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90998604
Record name 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
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Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7739-04-0, 13311-77-8
Record name NSC114128
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Record name 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline
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Record name 13311-77-8
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, yet conformationally flexible, bicyclic structure serves as a versatile scaffold for the development of a wide array of biologically active compounds. Derivatives have shown promise as antimicrobial, anticancer, and neuroprotective agents.[1] The introduction of methyl groups at the 2- and 3-positions, affording 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline, creates two stereogenic centers, opening avenues for stereoisomer-specific biological activities and applications in asymmetric synthesis. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this important molecule, grounded in established chemical principles and analytical techniques.

Part 1: Synthetic Strategy and Mechanistic Rationale

The most direct and efficient synthesis of this compound involves the condensation of o-phenylenediamine with 2,3-butanedione (diacetyl). This reaction proceeds through a cascade of imine formation followed by an intramolecular reductive cyclization.

The Core Reaction: Reductive Cyclization

The overall transformation is as follows:

G cluster_reactants Reactants cluster_product Product r1 o-phenylenediamine plus1 + r2 2,3-butanedione reagents Solvent (e.g., Ethanol) Heat p1 This compound reagents->p1

Mechanistic Deep Dive: A Step-by-Step Rationale

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The process is a classic example of condensation chemistry.

  • Nucleophilic Attack and Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl carbons of 2,3-butanedione. This is followed by dehydration to form an imine intermediate.

  • Second Imine Formation (Cyclization): The second, unreacted amino group then attacks the remaining carbonyl group in an intramolecular fashion. This is the key cyclization step. Subsequent dehydration yields a 2,3-dimethyl-1,4-dihydroquinoxaline intermediate.

  • Tautomerization and Reduction: The dihydroquinoxaline intermediate is often not isolated. Depending on the reaction conditions, it can tautomerize and may be reduced in situ or during the workup to the more stable 1,2,3,4-tetrahydroquinoxaline final product. The presence of a reducing agent is not strictly necessary as the dihydro intermediate can disproportionate or be reduced by other species in the reaction mixture.

G start o-phenylenediamine + 2,3-butanedione step1 Nucleophilic Attack & Dehydration start->step1 inter1 Imine Intermediate step1->inter1 step2 Intramolecular Nucleophilic Attack inter1->step2 inter2 Cyclized Intermediate step2->inter2 step3 Dehydration inter2->step3 inter3 2,3-Dimethyl-1,4-dihydroquinoxaline step3->inter3 step4 Reduction/ Tautomerization inter3->step4 product 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline step4->product

Justification of Experimental Choices
  • Solvent: Ethanol or rectified spirit is commonly employed as it effectively dissolves both reactants and is relatively benign.[2] Acetic acid can also be used to catalyze the imine formation steps, but this may lead to the formation of the fully oxidized quinoxaline as a byproduct.

  • Temperature: Gentle heating (e.g., on a water bath) is typically sufficient to overcome the activation energy for imine formation and cyclization without promoting side reactions or decomposition.[3]

  • Work-up: The addition of water at the end of the reaction is a critical step. Since the product is significantly less soluble in aqueous ethanol than the starting materials and polar byproducts, this induces precipitation, facilitating its isolation.[2]

Part 2: Experimental Protocols

Safety First: o-Phenylenediamine is toxic and a suspected carcinogen. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5][6][7][8]

Synthesis of this compound

This protocol is a representative procedure adapted from established methods for similar quinoxaline syntheses.[2][3]

  • Reactant Preparation: In a 100 mL round-bottom flask, prepare a solution of o-phenylenediamine (2.16 g, 0.02 mol) in 15 mL of rectified spirit. In a separate beaker, dissolve 2,3-butanedione (1.72 g, 0.02 mol) in 15 mL of rectified spirit.

  • Reaction: Gently warm the o-phenylenediamine solution on a water bath. To this warm solution, add the 2,3-butanedione solution dropwise with continuous stirring.

  • Reaction Monitoring: After the addition is complete, continue to warm the reaction mixture on the water bath for approximately 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Product Isolation: Remove the flask from the water bath. Add deionized water dropwise to the warm solution until a slight turbidity persists.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold aqueous ethanol to remove any soluble impurities.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

If the product requires further purification, recrystallization is the method of choice.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Aqueous ethanol is often a good starting point for tetrahydroquinoxalines.[5] Other potential solvent systems include hexane/acetone or hexane/ethyl acetate.[5]

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimum amount of the chosen hot solvent to just dissolve the solid completely. c. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper (hot filtration). d. Allow the filtrate to cool slowly to room temperature to form well-defined crystals. e. Cool further in an ice bath. f. Collect the pure crystals by vacuum filtration and dry as described previously.

Part 3: Comprehensive Characterization

Unequivocal identification of the synthesized compound requires a suite of analytical techniques. The following data are predicted based on the known structure and spectral data of analogous compounds.

Spectroscopic and Spectrometric Analysis
Technique Expected Observations
¹H NMR Aromatic protons (4H) as a multiplet around 6.5-7.0 ppm. Two N-H protons as a broad singlet. Two methine protons (at C2 and C3) as a multiplet. Two methyl groups (6H) as doublets.
¹³C NMR Four distinct signals in the aromatic region (approx. 115-145 ppm). Two aliphatic methine carbons (C2 and C3) around 45-55 ppm. Two aliphatic methyl carbons around 15-20 ppm.
Mass Spec. (EI) Molecular ion (M⁺) peak at m/z = 162, corresponding to the molecular weight (C₁₀H₁₄N₂).[9]
FT-IR N-H stretching vibrations around 3300-3400 cm⁻¹. C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹. C=C aromatic ring stretching around 1500-1600 cm⁻¹.
Detailed Spectral Interpretation
  • ¹H NMR Spectroscopy: The aromatic region is expected to show a complex multiplet due to the coupling of the four protons on the benzene ring. The chemical shifts of the protons at C2 and C3, and their attached methyl groups, will be highly dependent on whether the cis or trans isomer is formed, or if a mixture is present. The N-H protons are typically broad due to quadrupole broadening and exchange.

  • ¹³C NMR Spectroscopy: The spectrum will be characterized by signals for the aromatic carbons, with the two carbons attached to the nitrogen atoms (C4a and C8a) being the most deshielded in that region. The aliphatic region will contain the signals for the C2/C3 carbons and the methyl carbons.

  • Mass Spectrometry: The molecular ion peak at m/z 162 confirms the molecular formula.[9] A primary fragmentation pathway would involve the loss of a methyl group (CH₃•), leading to a significant fragment ion at m/z 147. Further fragmentation of the heterocyclic ring can also be expected. Analyzing these patterns helps in confirming the structure.[8][10][11]

G cluster_analysis Analytical Workflow cluster_confirmation Data Interpretation & Structure Confirmation start Synthesized & Purified Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir Infrared Spectroscopy (FT-IR) start->ir xray X-ray Crystallography (if single crystals obtained) start->xray confirm Confirm Connectivity & Stereochemistry nmr->confirm ms->confirm ir->confirm xray->confirm

Crystallographic Insights

Part 4: Applications and Future Outlook

The this compound scaffold is a valuable building block in drug discovery. The presence of two nitrogen atoms allows for further functionalization to modulate physicochemical properties and biological activity. The stereocenters at C2 and C3 offer the potential for developing stereoselective ligands for various biological targets. Future research will likely focus on the asymmetric synthesis of the individual enantiomers and diastereomers of this compound to explore their specific pharmacological profiles.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline (CAS No: 13311-77-8 / 7739-04-0), a heterocyclic compound of significant interest in medicinal chemistry and materials science. While not as extensively characterized in public literature as its parent scaffold, this guide synthesizes available experimental data, established chemical principles, and validated analytical protocols to serve as a vital resource for researchers, scientists, and drug development professionals. We present a plausible and robust synthetic route, detailed protocols for structural and property characterization, and a discussion of the compound's potential applications. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction to the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in drug discovery. It represents a fused bicyclic system containing a benzene ring and a di-hydro-substituted pyrazine ring. This structure is a key pharmacophore in a variety of biologically active molecules, with derivatives exhibiting potential as anticancer, antimicrobial, and neuroprotective agents.[1][2] The introduction of methyl groups at the C2 and C3 positions, as in this compound, imparts specific stereochemical and electronic properties. These substitutions influence the molecule's conformation, lipophilicity, and metabolic stability, making it a valuable building block for creating new chemical entities with tailored therapeutic profiles. This guide focuses specifically on elucidating the core physicochemical characteristics of this dimethylated analogue.

Synthesis and Purification

A definitive, peer-reviewed synthesis for this compound is not extensively documented in a single source. However, based on established organo-heterocyclic chemistry, a highly plausible and efficient two-step synthesis can be proposed. This route involves the initial formation of the aromatic quinoxaline ring, followed by its selective reduction.

Proposed Synthetic Pathway

The synthesis proceeds via two primary stages:

  • Step 1: Condensation. The reaction of ortho-phenylenediamine with 2,3-butanedione (diacetyl) in a suitable solvent like ethanol or acetic acid yields the intermediate, 2,3-dimethylquinoxaline. This is a classic condensation reaction for forming the quinoxaline core.[3]

  • Step 2: Catalytic Reduction. The aromatic 2,3-dimethylquinoxaline is then reduced to the target this compound. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard and effective method for this transformation.

The overall reaction is depicted below.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction OPD o-Phenylenediamine Intermediate 2,3-Dimethylquinoxaline OPD->Intermediate + Solvent (EtOH) Reflux Butanedione 2,3-Butanedione Butanedione->Intermediate H2_PdC H₂, Pd/C Catalyst Product This compound H2_PdC->Product Intermediate->Product + Solvent (EtOH)

Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis

Expert Insight: This protocol is a robust, generalized procedure. The choice of a palladium catalyst in Step 2 is crucial for its efficiency in reducing N-heterocycles under relatively mild conditions, preventing over-reduction or ring-opening. Monitoring by Thin Layer Chromatography (TLC) is essential at each stage to ensure reaction completion before proceeding.

Step 1: Synthesis of 2,3-Dimethylquinoxaline

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of ethanol.

  • To this stirring solution, add 2,3-butanedione (8.6 g, 0.1 mol) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2,3-dimethylquinoxaline.

Step 2: Synthesis of this compound

  • To a hydrogenation vessel, add 2,3-dimethylquinoxaline (15.8 g, 0.1 mol) and 150 mL of ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1 mol%).

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Structural Elucidation and Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. While a complete, published dataset for this specific molecule is scarce, this section outlines the expected spectral characteristics and provides standard protocols for their acquisition.

Summary of Spectroscopic Data
Technique Data Type Observed / Expected Characteristics Source
Mass Spectrometry (MS)GC-MSMolecular Ion (M⁺) at m/z = 162. Key fragments expected at m/z = 147 (loss of CH₃) and 132 (loss of 2xCH₃).[4]
13C NMRSpectral DataData has been recorded on a Jeol FX-100 instrument. Expected signals: ~4 (aliphatic carbons), ~2 (aromatic carbons), ~2 (methyl carbons).[4]
1H NMRPredictedAromatic protons (multiplets, ~6.5-7.0 ppm), NH protons (broad singlet, ~3.5-4.5 ppm), CH protons (multiplet, ~3.0-3.5 ppm), CH₃ protons (doublet, ~1.1-1.3 ppm).Inferred
Infrared (IR)PredictedN-H stretch (medium, ~3350-3400 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹), Aromatic C=C stretch (~1500-1600 cm⁻¹).Inferred
Protocol: NMR Characterization

Expert Insight: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used, but the residual water peak must be considered. Tetramethylsilane (TMS) is the universally accepted internal standard for setting the 0 ppm reference point.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually.

  • Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to the corresponding nuclei in the molecular structure.

Core Physicochemical Properties

Key physicochemical properties dictate the compound's behavior in various environments, which is fundamental for applications in drug formulation and materials science.

Summary of Physicochemical Data
Property Value Method Source
Molecular Formula C₁₀H₁₄N₂-
Molecular Weight 162.23 g/mol -
Physical Form SolidVisual Inspection
Melting Point 109-114 °CCapillary Method / DSC
Boiling Point Data Not Available--
Solubility Data Not AvailableSee Protocol 4.2-
pKa Data Not AvailableSee Protocol 4.3-
LogP (Computed) 2.5XLogP3[4]

Note: The pKa of the parent compound, 1,2,3,4-tetrahydroquinoxaline, has been experimentally determined and can be a useful reference point.[5]

Protocol: Solubility Determination (Shake-Flask Method)

Expert Insight: The shake-flask method is the gold-standard for determining equilibrium solubility.[6] It is crucial to ensure that equilibrium is truly reached, which may require running a time-course experiment initially. Using a calibrated analytical technique like HPLC-UV for quantification provides high accuracy and precision.

Solubility_Workflow A 1. Add excess solid to known volume of solvent. B 2. Equilibrate at constant temperature (e.g., 24-48h). A->B C 3. Allow solid to settle. Withdraw supernatant. B->C D 4. Filter supernatant (e.g., 0.22 µm syringe filter). C->D E 5. Dilute sample to fall within calibration curve range. D->E F 6. Quantify concentration using HPLC-UV. E->F G 7. Calculate solubility (e.g., in mg/mL). F->G

Figure 2: Experimental workflow for determining solubility via the shake-flask method.
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate-buffered saline, ethanol). The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sampling: After equilibration, stop agitation and allow the vials to stand to let the excess solid settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved micro-particulates.

  • Quantification: Prepare a series of dilutions of the filtered sample. Determine the concentration of the compound in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol: pKa Determination (Potentiometric Titration)

Expert Insight: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. The two amine groups in the tetrahydroquinoxaline ring are basic. Co-solvents like methanol or DMSO may be required if aqueous solubility is low, but this will yield an apparent pKa (pKaᵃᵖᵖ) which must be noted.

  • Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.01 M) in water or a suitable aqueous/organic co-solvent system.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Slowly add a standardized titrant (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For a molecule with two basic centers, two inflection points may be observed. Advanced software can be used to calculate the pKa from the first derivative of the titration curve.

Applications in Research and Development

The this compound scaffold is a promising starting point for library synthesis in drug discovery. Its structural features suggest several potential applications:

  • Anticancer Agents: Many quinoxaline derivatives function as kinase inhibitors or DNA intercalating agents. The tetrahydro- core offers a more three-dimensional structure which can be exploited for selective binding to protein targets.[1]

  • Antimicrobial Agents: The N-heterocyclic core is common in antimicrobial compounds. The N-H groups can be functionalized to modulate activity and physicochemical properties.[2]

  • CNS-Active Agents: The scaffold shares structural similarities with compounds that exhibit activity on central nervous system targets. Its LogP suggests it may have the potential for blood-brain barrier penetration.

Conclusion

This compound is a valuable chemical entity with a foundation built on the well-established biological importance of the tetrahydroquinoxaline scaffold. While comprehensive experimental data in the public domain is limited, this guide provides a robust framework for its synthesis and characterization. By leveraging established protocols for determining key physicochemical properties such as solubility and pKa, researchers can effectively generate the necessary data to advance their work. The protocols and insights contained herein are designed to empower scientists in medicinal chemistry and materials science to unlock the full potential of this versatile molecule.

References

A Deep Dive into the Spectroscopic Characterization of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Structural Nuances of a Privileged Scaffold

The 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline scaffold is a cornerstone in medicinal chemistry, forming the core of a multitude of biologically active molecules. Its structural rigidity, coupled with the presence of key hydrogen bond donors and acceptors, makes it a privileged starting point for the design of novel therapeutics.[1] A thorough understanding of its three-dimensional structure and electronic properties is paramount for rational drug design and the optimization of lead compounds. This technical guide provides an in-depth exploration of the spectroscopic techniques employed to elucidate the structure of this compound, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

This guide will navigate through the core spectroscopic methodologies: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into not just the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and validated approach to structural characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed roadmap of its atomic connectivity and stereochemistry.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

Causality in Experimental Design: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak. However, for compounds with exchangeable protons, such as the N-H protons in our target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often slows down the exchange rate, allowing for the observation of these protons. An internal standard, typically tetramethylsilane (TMS), is added to provide a reference point (0 ppm) for the chemical shifts.

Predicted ¹H NMR Spectrum and Interpretation:

Based on the analysis of structurally similar tetrahydroquinoxalines, the ¹H NMR spectrum of this compound in CDCl₃ is predicted to exhibit the following key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.5-7.0Multiplet4HAr-H Protons on the benzene ring. The multiplet pattern arises from spin-spin coupling between adjacent aromatic protons.
~ 3.5-4.0Broad Singlet2HNH The amine protons. Their chemical shift and broadness can be highly dependent on concentration and solvent due to hydrogen bonding and exchange.
~ 3.0-3.5Multiplet2HCH -CH₃The methine protons at the 2 and 3 positions. The multiplicity will depend on the coupling with the adjacent methyl protons and potentially the N-H protons.
~ 1.2-1.4Doublet6HCH-CH₃ The methyl protons at the 2 and 3 positions, coupled to the adjacent methine protons.

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the resolution and peak shape.

  • Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons.

B. ¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Causality in Experimental Design: Proton-decoupled ¹³C NMR is typically employed to simplify the spectrum, where each unique carbon atom appears as a single line. The broad chemical shift range of ¹³C NMR allows for the clear resolution of different carbon environments. The choice of solvent follows the same principles as for ¹H NMR.

Predicted ¹³C NMR Spectrum and Interpretation:

The predicted ¹³C NMR spectrum of this compound will show distinct signals for the aromatic and aliphatic carbons:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 140-145C -NH (Aromatic)The two aromatic carbons directly attached to the nitrogen atoms are expected to be deshielded.
~ 115-130Ar-C The remaining four aromatic carbons will appear in this region.
~ 45-55C H-CH₃The two methine carbons in the heterocyclic ring.
~ 15-25-C H₃The two methyl carbons, appearing in the upfield aliphatic region.

Experimental Protocol for ¹³C NMR Analysis:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Similar to ¹H NMR, lock and shim the spectrometer.

  • Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a greater number of scans are required compared to ¹H NMR.

  • Processing:

    • Apply a Fourier transform, phase the spectrum, and reference it (the solvent peak can often be used as a secondary reference).

II. Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing valuable information about its structure through fragmentation analysis.

Causality in Experimental Design: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like this compound, often coupled with Gas Chromatography (GC-MS). EI provides a characteristic fragmentation pattern that can be used as a molecular fingerprint. Electrospray Ionization (ESI) is a softer ionization technique, often used with Liquid Chromatography (LC-MS), which typically results in a prominent protonated molecular ion peak, [M+H]⁺, confirming the molecular weight with high accuracy.

Expected Mass Spectrum and Interpretation:

The GC-MS spectrum of this compound is expected to show:

m/z ValueInterpretationRationale
162[M]⁺• (Molecular Ion)The molecular weight of C₁₀H₁₄N₂ is 162.23 g/mol . This peak confirms the molecular formula.[1]
147[M - CH₃]⁺Loss of a methyl group, a common fragmentation pathway for alkyl-substituted compounds.
133[M - C₂H₅]⁺Potential fragmentation involving the loss of an ethyl radical.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

    • Filter the solution to remove any particulate matter that could block the GC column.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation of the analyte from any impurities.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The compound will be separated on the GC column and then ionized and detected by the mass spectrometer.

  • Data Interpretation:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural insights.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality in Experimental Design: Samples can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film. The key is to obtain a spectrum with well-defined absorption bands.

Expected IR Spectrum and Interpretation:

The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3400N-H StretchSecondary Amine
2850-3000C-H StretchAliphatic (CH, CH₃)
~3050C-H StretchAromatic
1600-1650C=C StretchAromatic Ring
1450-1550N-H BendSecondary Amine
1250-1350C-N StretchAromatic Amine
700-900C-H Bend (out-of-plane)Aromatic Ring

Experimental Protocol for FTIR Analysis (KBr Pellet):

  • Sample Preparation:

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound.

Causality in Experimental Design: The choice of solvent is crucial as it can influence the position and intensity of the absorption bands. Solvents like ethanol, methanol, or cyclohexane are commonly used as they are transparent in the UV region of interest. The concentration of the sample should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0).

Expected UV-Vis Spectrum and Interpretation:

The UV-Vis spectrum of this compound in a non-polar solvent like cyclohexane is expected to show absorption bands characteristic of a substituted benzene ring:

Predicted λmax (nm)Electronic TransitionChromophore
~210π → πBenzene Ring
~260π → πBenzene Ring (B-band)
~290-300n → π*Aromatic Amine

The position of these bands can shift in polar solvents due to solvatochromic effects.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol).

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range.

  • Analysis:

    • Use a quartz cuvette for both the sample and a solvent blank.

    • Record the spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Interpretation:

    • Identify the wavelengths of maximum absorbance (λmax).

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known accurately.

V. Integrated Spectroscopic Analysis Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques to build a complete and validated structural picture.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Connectivity Connectivity NMR->Connectivity MS MS Molecular_Weight Molecular_Weight MS->Molecular_Weight IR IR Functional_Groups Functional_Groups IR->Functional_Groups UV_Vis UV_Vis Electronic_Structure Electronic_Structure UV_Vis->Electronic_Structure Final_Structure Final_Structure Connectivity->Final_Structure Molecular_Weight->Final_Structure Functional_Groups->Final_Structure Electronic_Structure->Final_Structure

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, integrating NMR, MS, IR, and UV-Vis data, provides a robust and self-validating system for its structural characterization. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the underlying principles and the rationale behind experimental choices, researchers can confidently and accurately determine the structure of this important scaffold, paving the way for the development of novel and effective therapeutics.

References

Topic: Exploring the Therapeutic Potential of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1,2,3,4-tetrahydroquinoxaline scaffold represents a privileged heterocyclic system in medicinal chemistry, serving as a versatile template for the development of novel therapeutics. This technical guide provides a comprehensive exploration of analogs based on the 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline core. We will dissect the synthetic strategies for accessing these molecules, delve into their diverse pharmacological activities, elucidate key structure-activity relationships (SAR), and provide detailed experimental frameworks for their evaluation. The narrative emphasizes the causal logic behind experimental design, aiming to equip researchers with both foundational knowledge and actionable insights for advancing drug discovery programs centered on this promising molecular architecture.

The Molecular Foundation: Synthesis and Characterization

The therapeutic utility of any scaffold is fundamentally linked to the accessibility of its analogs. The synthesis of 2,3-dimethyl-1,2,3,4-tetrahydroquinoxalines and their derivatives relies on robust and adaptable chemical strategies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Core Synthesis: Reductive Cyclization & Asymmetric Hydrogenation

A primary and efficient method for synthesizing the tetrahydroquinoxaline core involves the condensation of an o-phenylenediamine with 2,3-butanedione, followed by reduction of the resulting 2,3-dimethylquinoxaline.

A more advanced strategy for generating chiral derivatives is through Ir-catalyzed asymmetric hydrogenation. This method allows for the selective synthesis of both (R) and (S) enantiomers by simply adjusting the reaction solvent, a significant advantage for stereospecific SAR studies. For instance, using toluene or dioxane can favor the (R)-enantiomer, while ethanol can yield the (S)-enantiomer, often with high yields and excellent enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of 2,3-Dimethylquinoxaline

  • Reactor Setup: To a dried Schlenk tube under an argon atmosphere, add the 2,3-dimethylquinoxaline substrate (1.0 mmol), the iridium catalyst complex (e.g., [Ir(COD)Cl]2 with a chiral ligand, 0.01 mmol), and the chosen solvent (e.g., dioxane for the (R)-enantiomer, 5 mL).

  • Hydrogenation: The reaction vessel is placed in an autoclave, which is then purged three times with hydrogen gas before being pressurized to the desired level (e.g., 50 bar).

  • Reaction Execution: The mixture is stirred vigorously at a controlled temperature (e.g., 60 °C) for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the autoclave is cooled and depressurized. The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Chiral Analysis: The enantiomeric excess (ee) of the final product is determined using chiral HPLC.

Causality in Protocol Design: The choice of a chiral ligand is paramount as it dictates the stereochemical outcome of the hydrogenation. The solvent choice is equally critical; non-coordinating solvents like dioxane may favor one enantiomeric pathway, while protic solvents like ethanol can alter the transition state energetics to favor the opposite enantiomer. The exclusion of air and moisture via an argon atmosphere is essential to prevent catalyst deactivation.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Products A o-Phenylenediamine C 2,3-Dimethylquinoxaline A->C Condensation B 2,3-Butanedione B->C D (R)-DMTHQ C->D Asymmetric Hydrogenation (Ir-catalyst, Dioxane) E (S)-DMTHQ C->E Asymmetric Hydrogenation (Ir-catalyst, EtOH) G A DMTHQ Analog (CBSI) B β-Tubulin A->B Binds to Colchicine Site C α/β-Tubulin Heterodimer D Microtubule Polymerization C->D Inhibited by A E Mitotic Spindle Formation D->E Required for F G2/M Phase Arrest E->F Disruption leads to G Apoptosis F->G Induces

The Emerging Therapeutic Potential of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Within this broad family, the reduced 1,2,3,4-tetrahydroquinoxaline core, particularly with a 2,3-dimethyl substitution pattern, offers a unique three-dimensional geometry that has proven highly effective for targeted biological interactions. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and key experimental protocols for 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline derivatives, aimed at researchers and professionals in drug discovery and development.

The Core Scaffold: Synthesis and Stereochemical Considerations

The primary route to synthesizing the 1,2,3,4-tetrahydroquinoxaline scaffold involves the condensation of an o-phenylenediamine with a suitable 1,2-dicarbonyl compound, followed by reduction. For the specific 2,3-dimethyl substitution, 2,3-butanedione is the key reagent.

A common synthetic approach involves the reaction of an o-phenylenediamine with 2,3-butanedione to form 2,3-dimethylquinoxaline, which is subsequently reduced to the desired 1,2,3,4-tetrahydroquinoxaline. Various reducing agents can be employed for this transformation, with catalytic hydrogenation or metal-hydride reductions being prevalent methods.[4][5] The choice of reducing agent and reaction conditions is critical as it can influence the stereochemical outcome—the formation of cis or trans isomers with respect to the two methyl groups. This stereoisomerism is a crucial factor in biological activity, as the spatial orientation of the methyl groups dictates how the molecule fits into a biological target.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

Derivatives of the this compound core have shown significant promise in several therapeutic areas. The following sections detail their activity and the structural features that govern their potency.

Antitubercular Activity

Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the development of novel therapeutics.[6] Tetrahydroquinoxaline and related quinoxaline derivatives have emerged as a promising class of antitubercular agents.[7]

Mechanism of Action: While the exact mechanism for many derivatives is still under investigation, some quinoxalines are known to target essential enzymes in Mycobacterium tuberculosis (M.tb). For instance, molecular docking studies have suggested potential high binding affinity towards enzymes like dihydrofolate reductase (DHFR) and other vital oxidoreductases. Quinoxaline 1,4-di-N-oxide derivatives, in particular, are believed to have a novel mechanism of action unrelated to current TB drugs, making them valuable candidates against resistant strains.[8]

Structure-Activity Relationship (SAR): SAR studies on quinoxaline derivatives reveal that the nature and position of substituents on the aromatic ring are critical for antitubercular potency.

  • Electron-Withdrawing Groups: The presence of electronegative groups, such as chloro, dimethylamino, and nitro substitutions, has been shown to be important for antitubercular activity.[7]

  • Lipophilicity: A general trend of improved potency with higher lipophilicity has been observed in related tetrahydroisoquinoline inhibitors of M.tb.[9]

  • Ester Groups: The incorporation of ester groups at the 7-position of the quinoxaline 1,4-di-N-oxide ring has been used as a strategy to enhance both solubility and biological activity.[8] The size of the alkyl group in the ester (e.g., isopropyl vs. ethyl) can significantly impact the Minimum Inhibitory Concentration (MIC).[8]

Compound Series Key Structural Feature Impact on Antitubercular Activity Reference
Quinoxalines2-chloro, dimethylamino, nitro substitutionsEnhanced activity, comparable to isoniazid[7]
Quinoxaline 1,4-di-N-oxidesTrifluoromethyl group at R2Enhances biological activity due to electronegativity[8]
Quinoxaline 1,4-di-N-oxidesIsopropyl ester at R3Ten-fold higher activity compared to ethyl ester analog[8]
Antibacterial Activity

The quinoxaline scaffold is a frequent feature in compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][10] This includes activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[11][12]

Mechanism of Action: The mechanism can vary widely depending on the specific derivative. Some quinoxalines function as DNA cleaving agents, while others may interfere with bacterial enzymes or biofilm formation.[12][13] The ability to disrupt biofilms is particularly significant, as biofilms contribute to persistent infections and antibiotic resistance.[12]

Structure-Activity Relationship (SAR): For antibacterial quinoxalines, modifications at various positions have been explored to optimize activity.

  • Substituents on the Quinoxaline Core: Fusing other heterocyclic rings, such as 1,2,4-triazole, to the quinoxaline core has yielded compounds with promising antifungal activity.[14]

  • Side Chains: Attaching moieties like aromatic aldehydes and amines via an ether linkage can produce Schiff bases with high activity against bacteria like E. coli.[2][10]

  • Amide Linkages: Linking various heterocyclic compounds to the quinoxaline core through an acetamide bridge has produced derivatives with considerable antimicrobial activity.[3]

Compound Series Key Structural Feature Impact on Antibacterial Activity Reference
2,3-N,N-diphenyl quinoxalinesPhenylamino groups at C2 and C3Significant activity against MRSA and VRE strains[12]
Quinoxaline-Schiff basesEther linkage with aromatic aminesHigh activity against Gram-positive and Gram-negative bacteria[2]
Amide-linked quinoxalinesLinkage to uracil or benzimidazoleStrong antimicrobial activity against multiple strains[3]
Anticancer Activity

Quinoxaline derivatives are extensively investigated for their anticancer properties, acting through diverse mechanisms such as inhibiting protein kinases, targeting transcription factors like NF-κB, or acting as microtubule-interfering agents.[15][16][17]

Mechanism of Action: Many quinoxaline-based anticancer agents function as competitive inhibitors at the ATP-binding site of protein kinases, which are crucial for cell signaling, proliferation, and survival.[17] Others, particularly tetrahydroquinoline derivatives, have been shown to inhibit the NF-κB signaling pathway, which is often overactive in cancer cells, leading to suppressed apoptosis and increased proliferation.[16][18] More recently, tetrahydroquinoxaline sulfonamide derivatives have been developed as colchicine binding site inhibitors, disrupting microtubule polymerization and arresting the cell cycle.[19]

Structure-Activity Relationship (SAR): The development of anticancer quinoxalines is a rich area for SAR studies.

  • Targeting Kinases: The substitution pattern on the quinoxaline ring and appended moieties (e.g., amide, sulfonamide, urea) are fine-tuned to achieve selectivity for specific kinases like VEGFR-2.[17]

  • NF-κB Inhibition: For tetrahydroquinoline-based NF-κB inhibitors, the presence of specific groups (e.g., -CF3) on an N-phenyl amide substituent can lead to potent cytotoxicity against a range of cancer cell lines.[18]

  • Microtubule Inhibition: In tetrahydroquinoxaline sulfonamides, a methoxy group on the core ring generally improves inhibitory activity against cancer cell lines compared to unsubstituted analogs.[19]

Compound Series Key Structural Feature Impact on Anticancer Activity Reference
Tetrahydroquinoxaline sulfonamidesMethoxy group on the core ringBetter inhibitory activity against HT-29 cells[19]
Tetrahydroquinoline N-phenyl amides-CF3 groups at R2 and R4 of phenyl ringPotent cytotoxicity against multiple cancer cell lines[18]
Quinoxaline-based scaffoldsChloro group on the core ringSlightly improved activity against HCT116 and MCF-7 cells[17]

Key Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis and Characterization of this compound

Rationale: This two-step protocol provides a reliable method for synthesizing the core scaffold. The first step creates the aromatic quinoxaline ring, and the second step performs the reduction to the tetrahydro- form. Characterization is crucial to confirm the structure and purity.

Step-by-Step Methodology:

  • Step A: Synthesis of 2,3-Dimethylquinoxaline

    • To a solution of o-phenylenediamine (10 mmol) in ethanol (50 mL), add 2,3-butanedione (11 mmol).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Step B: Reduction to this compound

    • Dissolve the 2,3-dimethylquinoxaline (5 mmol) from Step A in a suitable solvent like methanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 40-50 psi).

    • Stir the reaction at room temperature for 12-24 hours or until hydrogen uptake ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure this compound.

  • Characterization (Self-Validation):

    • NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The disappearance of aromatic signals from the pyrazine ring and the appearance of aliphatic signals for the C2 and C3 protons and the N-H protons confirm the reduction.

    • Mass Spectrometry: Determine the molecular weight to confirm the identity of the product (C10H14N2, MW: 162.23 g/mol ).[20]

    • Melting Point: Compare the melting point with literature values.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized derivative, providing a quantitative measure of its antibacterial potency. This method is standardized and allows for the testing of multiple compounds against various bacterial strains simultaneously.[11]

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Dissolve the test compound (e.g., a synthesized derivative) in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).[10] The use of DMSO is necessary for compounds with poor aqueous solubility.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Assay Setup (96-Well Plate):

    • Add 100 µL of sterile broth to each well of a 96-well microtiter plate.

    • Add the compound stock solution to the first well and perform a two-fold serial dilution across the plate. This creates a gradient of compound concentrations.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Controls (Crucial for Validation):

      • Positive Control: A well with broth and bacteria only (no compound) to ensure bacterial growth.

      • Negative Control: A well with broth only (no bacteria) to check for media sterility.

      • Solvent Control: A well with broth, bacteria, and the highest concentration of DMSO used to ensure the solvent itself is not inhibitory.

      • Standard Drug Control: A row with a known antibiotic (e.g., Ciprofloxacin, Vancomycin) as a reference.[10][11]

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[11]

    • Growth can also be assessed by adding a viability indicator like resazurin (Alamar Blue), where a color change (e.g., blue to pink) indicates bacterial growth.[6]

Workflow and Pathway Visualization

To successfully navigate the discovery pipeline for novel tetrahydroquinoxaline derivatives, a structured workflow is essential.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization a Computational Design (Molecular Docking) b Synthesis of Tetrahydroquinoxaline Core a->b c Derivatization & Library Generation b->c d Primary Screening (e.g., MIC, Cytotoxicity) c->d Test Compounds e Hit Identification d->e f Dose-Response & Potency (IC50 / MIC Determination) e->f g Structure-Activity Relationship (SAR) Analysis f->g Activity Data h Optimization of Potency, Selectivity & ADME Properties g->h h->b Iterative Redesign i Lead Candidate Selection h->i j In Vivo Efficacy Studies i->j

References

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Tetrahydroquinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tetrahydroquinoxaline (THQ) scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. Elucidating the precise mechanism of action (MoA) for these compounds is a critical step in their journey from promising hits to clinically viable drug candidates. This in-depth technical guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of novel tetrahydroquinoxaline compounds. Moving beyond a mere compilation of protocols, this guide emphasizes the causal logic behind experimental choices, advocating for a self-validating, integrated workflow that combines phenotypic screening, target identification, and downstream pathway analysis to build a comprehensive and robust understanding of a compound's biological function.

Introduction: The Tetrahydroquinoxaline Scaffold - A Versatile Pharmacophore

Tetrahydroquinoxalines are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their synthetic accessibility and diverse pharmacological profiles.[1] Literature reviews reveal that THQ derivatives have been reported to act as anticancer agents by inducing apoptosis and cell cycle arrest, as antimicrobial agents against various pathogens, and as potential therapeutics for neurodegenerative diseases.[2][3] The observed polypharmacology of this class of compounds suggests that even subtle structural modifications can significantly alter their biological targets and downstream effects. Therefore, a systematic and unbiased approach to MoA elucidation is paramount.

This guide will navigate the researcher through a logical progression of experiments, from broad, unbiased observations of cellular phenotype to the precise identification and validation of molecular targets and the subsequent dissection of the signaling cascades involved.

The Investigative Workflow: An Integrated Approach to MoA Elucidation

A robust MoA investigation should be a multi-pronged, iterative process. We propose a workflow that begins with a broad assessment of the compound's effects and progressively narrows the focus to a specific molecular mechanism. This approach ensures that the investigation is not biased by preconceived hypotheses and allows for the discovery of novel mechanisms.

MoA_Workflow cluster_0 Phase 1: Phenotypic Screening & Initial Hypothesis Generation cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Target Validation & Engagement cluster_3 Phase 4: Mechanistic & Pathway Analysis Phenotypic_Screening Phenotypic Screening (e.g., High-Content Imaging, Cell Viability Profiling) Hypothesis Initial Hypothesis Generation (Anticancer, Antimicrobial, Neuroprotective?) Phenotypic_Screening->Hypothesis Identifies broad biological effect Target_ID Unbiased Target Identification (e.g., TPP, CETSA, Affinity Chromatography) Hypothesis->Target_ID Guides focus of investigation Target_List Generation of Putative Target List Target_ID->Target_List Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Target_List->Biophysical_Assays Prioritizes targets for validation Target_Engagement Confirmation of Direct Binding & Target Engagement Biophysical_Assays->Target_Engagement Biochemical_Assays In Vitro Biochemical Assays (e.g., Enzyme Activity, Polymerization Assays) Target_Engagement->Biochemical_Assays Validated target informs mechanistic studies MoA_Elucidation Elucidation of Detailed MoA Biochemical_Assays->MoA_Elucidation Cellular_Assays Cell-Based Pathway Analysis (e.g., Western Blot, Reporter Assays) Cellular_Assays->MoA_Elucidation

Caption: A logical workflow for investigating the mechanism of action of novel compounds.

Phase 1: Phenotypic Screening - Casting a Wide Net

The initial step in understanding a novel THQ compound's MoA is to observe its effects on whole cells without a preconceived target. Phenotypic screening provides an unbiased view of the compound's biological activity and can generate initial hypotheses about its general function.[2]

High-Content Imaging and Cellular Profiling

High-content imaging is a powerful technique that allows for the simultaneous measurement of multiple cellular parameters. By treating a panel of relevant cell lines (e.g., cancer cell lines for an anticancer program) with the THQ compound and staining for various cellular components (e.g., nucleus, cytoskeleton, mitochondria), one can generate a detailed "phenotypic fingerprint." This fingerprint can be compared to those of reference compounds with known mechanisms of action to generate initial hypotheses.[4]

Cell Viability and Proliferation Assays

A fundamental starting point is to assess the compound's effect on cell viability across a panel of cell lines. This can be achieved using standard assays such as MTT or MTS. Generating dose-response curves and determining the IC50 (half-maximal inhibitory concentration) values provides a quantitative measure of the compound's potency.

Assay TypePrincipleTypical Endpoint
MTT Assay Measures metabolic activity via the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases.Colorimetric measurement of formazan concentration.
MTS Assay Similar to MTT, but the formazan product is soluble in culture medium.Colorimetric measurement without a solubilization step.
CellTiter-Glo® Measures ATP levels as an indicator of cell viability.Luminescent signal proportional to ATP concentration.

Phase 2: Unbiased Target Identification - Finding the Molecular Culprit

Once a consistent and potent phenotype has been established, the next crucial step is to identify the direct molecular target(s) of the THQ compound. Modern proteomics-based methods allow for target identification in a native cellular context without the need to chemically modify the compound, which can be a significant advantage.[5]

Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA)

TPP and its targeted variant, CETSA, are powerful techniques for identifying direct protein targets of small molecules in living cells or cell lysates.[6][7][8][9][10][11][12][13][14] The principle behind these methods is that the binding of a ligand (the THQ compound) to its target protein alters the protein's thermal stability.

CETSA_Workflow start Treat cells with THQ compound or vehicle heat Heat cells to a range of temperatures start->heat lyse Lyse cells and separate soluble and aggregated proteins heat->lyse quantify Quantify soluble protein levels (Western Blot or Mass Spectrometry) lyse->quantify analyze Analyze data to identify thermally stabilized proteins quantify->analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat the cells with the THQ compound at a concentration known to elicit a biological response (e.g., 10x IC50) and a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or, for a proteome-wide analysis (TPP), by quantitative mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the THQ compound indicates target engagement.

Affinity-Based Pull-Down Methods

Affinity-based methods involve immobilizing the THQ compound on a solid support (e.g., beads) or tagging it with a high-affinity handle like biotin.[1][15] This "bait" is then incubated with a cell lysate, and proteins that bind to it are "pulled down" and identified by mass spectrometry. While powerful, this approach requires chemical modification of the compound, which may alter its binding properties.

Phase 3: Target Validation and Engagement - Confirming the Interaction

After generating a list of putative targets, it is essential to validate the direct interaction between the THQ compound and the candidate protein(s). Biophysical assays provide quantitative data on binding affinity and kinetics.[16][17][18][19][20]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the THQ compound) to a ligand (the purified target protein) immobilized on a sensor chip in real-time. SPR provides valuable information on the kinetics of the interaction, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a small molecule to its target protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

TechniquePrincipleKey Outputs
SPR Measures changes in the refractive index at the surface of a sensor chip upon binding.ka, kd, KD
ITC Measures the heat released or absorbed during a binding event.KD, n, ΔH, ΔS

Phase 4: Mechanistic & Pathway Analysis - Connecting the Dots

With a validated target in hand, the investigation moves to elucidating the downstream consequences of the compound-target interaction. This involves both in vitro biochemical assays to confirm the functional effect on the target and cell-based assays to map the affected signaling pathways.

Case Study: A Tetrahydroquinoxaline as a Putative Tubulin Polymerization Inhibitor

Based on initial phenotypic screening showing G2/M cell cycle arrest, a THQ compound is hypothesized to be a tubulin polymerization inhibitor.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[8][9][16][21][22][23] Polymerization can be monitored by the increase in turbidity (light scattering) at 340 nm or by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer supplemented with GTP). Prepare serial dilutions of the THQ compound and control compounds (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer).

  • Reaction Setup: In a 96-well plate, combine the tubulin solution, GTP, a fluorescent reporter dye, and the THQ compound or controls.

  • Initiate Polymerization: Initiate the reaction by incubating the plate at 37°C in a fluorescence plate reader.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. An inhibition of the increase in fluorescence compared to the vehicle control indicates that the THQ compound inhibits tubulin polymerization.[22]

Case Study: A Tetrahydroquinoxaline Targeting the PI3K/AKT/mTOR Pathway

If TPP analysis identifies a kinase, for example, within the PI3K/AKT/mTOR pathway as a primary target, the next step is to validate this in cells.

Western Blot Analysis of Pathway Modulation

Western blotting can be used to measure the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, which is indicative of their activation state.

PI3K_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation THQ THQ Compound THQ->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

Experimental Protocol: Western Blot for PI3K/AKT/mTOR Pathway

  • Cell Treatment and Lysis: Treat cancer cells with the THQ compound at various concentrations and time points. Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-S6K, S6K).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of downstream effectors upon treatment with the THQ compound would confirm its inhibitory effect on the pathway.[10][11][13][24][25]

Case Study: A Tetrahydroquinoxaline as a Potential Acetylcholinesterase (AChE) Inhibitor

For a THQ compound showing promise in a neurodegenerative disease model, AChE inhibition is a plausible mechanism.

Acetylcholinesterase Inhibition Assay

This colorimetric assay, often based on the Ellman method, measures the activity of AChE.[20][26][27][28] The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine, which reacts with DTNB to produce a yellow-colored product that can be quantified spectrophotometrically.

Experimental Protocol: AChE Inhibition Assay

  • Reagent Preparation: Prepare a solution of purified AChE, the substrate acetylthiocholine, and DTNB in a suitable buffer.

  • Reaction Setup: In a 96-well plate, add the AChE enzyme solution, the THQ compound at various concentrations, and a positive control inhibitor (e.g., donepezil).

  • Initiate Reaction: Add the substrate and DTNB mixture to all wells to start the reaction.

  • Data Acquisition: Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the THQ compound. Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.[26][29]

Conclusion: Synthesizing the Evidence for a Coherent MoA Narrative

The elucidation of a small molecule's mechanism of action is a detective story where each experiment provides a clue. It is the synthesis of all the evidence—from the initial phenotypic observations to the identification and validation of a specific molecular target, and the subsequent analysis of the downstream cellular consequences—that allows for the construction of a coherent and compelling narrative of the compound's MoA. The integrated workflow presented in this guide provides a robust framework for systematically unraveling the complexities of how tetrahydroquinoxaline compounds exert their biological effects, thereby accelerating their development as next-generation therapeutics.

References

The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of Substituted Tetrahydroquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of medicinal chemistry. Among these, the tetrahydroquinoxaline (THQ) scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted tetrahydroquinoxalines, offering insights into the rational design of potent and selective therapeutic candidates. We will delve into the synthetic strategies, key biological targets, and the nuanced effects of substituent modifications on the pharmacological profile of this versatile heterocyclic system.

The Tetrahydroquinoxaline Scaffold: A Privileged Core in Medicinal Chemistry

Tetrahydroquinoxalines are bicyclic heterocyclic compounds containing a benzene ring fused to a dihydropyrazine ring. This structural motif is a key component in a variety of pharmacologically active molecules, exhibiting a wide range of therapeutic effects, including anticancer and antimicrobial properties. The conformational flexibility of the dihydropyrazine ring, coupled with the numerous sites available for substitution, provides a rich canvas for medicinal chemists to modulate the compound's physicochemical properties and biological activity.

The diverse biological activities of substituted tetrahydroquinoxalines stem from their ability to interact with various biological targets. As we will explore in detail, specific substitution patterns can confer high affinity and selectivity for targets such as tubulin, a critical protein involved in cell division, and various bacterial enzymes, making THQ derivatives promising candidates for the development of novel anticancer and antimicrobial agents.

Synthetic Strategies for Accessing Substituted Tetrahydroquinoxalines

The generation of diverse libraries of substituted tetrahydroquinoxalines is crucial for comprehensive SAR studies. A variety of synthetic methodologies have been developed to access this scaffold, often involving the condensation of o-phenylenediamines with α-dicarbonyl compounds or related synthons.

A common and versatile approach involves the reductive cyclization of an appropriately substituted o-nitroaniline precursor. This method allows for the introduction of substituents on both the benzene and pyrazine rings.

Below is a representative synthetic workflow for preparing a substituted tetrahydroquinoxaline.

G A Substituted o-Phenylenediamine C Condensation A->C B α-Dicarbonyl Compound B->C D Quinoxaline Intermediate C->D Acid or Base Catalysis E Reduction D->E e.g., NaBH4, H2/Pd-C F Substituted Tetrahydroquinoxaline E->F

Caption: General synthetic workflow for substituted tetrahydroquinoxalines.

Experimental Protocol: Synthesis of a 2-Substituted Tetrahydroquinoxaline

This protocol provides a general procedure for the synthesis of a 2-substituted tetrahydroquinoxaline via the condensation of an o-phenylenediamine with a glyoxal, followed by reduction.

Materials:

  • Substituted o-phenylenediamine

  • Substituted glyoxal (e.g., phenylglyoxal)

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Condensation:

    • In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) in ethanol.

    • Add the substituted glyoxal (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude quinoxaline intermediate.

  • Reduction:

    • Dissolve the crude quinoxaline intermediate in a mixture of dichloromethane and ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (3.0-4.0 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted tetrahydroquinoxaline.

Structure-Activity Relationship (SAR) Studies: Unraveling the Keys to Potency

The biological activity of tetrahydroquinoxalines is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Systematic modifications of the scaffold have provided invaluable insights into the structural requirements for potent and selective activity against various targets.

Anticancer Activity: Targeting the Microtubule Network

A significant body of research has focused on the development of tetrahydroquinoxaline derivatives as anticancer agents. Many of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[1] They often bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2]

G THQ Substituted Tetrahydroquinoxaline Tubulin β-Tubulin (Colchicine Site) THQ->Tubulin Binds to Polymerization Tubulin Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Inhibited by THQ binding MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle Disruption of CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action for THQ-based tubulin inhibitors.

The following table summarizes the structure-activity relationship of a series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as tubulin polymerization inhibitors.[1]

CompoundR1 (N-Aryl)R2 (at C2)IC₅₀ (μM, Tubulin Polymerization)GI₅₀ (nM, A549 Cancer Cells)
1a 4-MethoxyphenylH> 40110
5f 3,4,5-TrimethoxyphenylH0.9211
6b 3,4,5-TrimethoxyphenylMethyl1.0190
6d 3-Hydroxy-4-methoxyphenylMethyl0.961.7
6e 3-Amino-4-methoxyphenylMethyl0.9819

SAR Insights for Anticancer Activity:

  • N-Aryl Substitution: The nature of the N-aryl substituent is critical for potent tubulin polymerization inhibitory activity. The presence of multiple methoxy groups, particularly a 3,4,5-trimethoxyphenyl moiety (as in 5f and 6b ), significantly enhances activity compared to a single methoxy group (as in 1a ).

  • Substitution at C2: The introduction of a methyl group at the C2 position can be tolerated, as seen in the potent activity of compounds 6b , 6d , and 6e .

  • Phenolic Hydroxyl and Amino Groups: The presence of a hydroxyl (6d ) or an amino group (6e ) on the N-aryl ring, particularly at the 3-position, can lead to exceptionally high cytotoxicity against cancer cell lines. Compound 6d , with a 3-hydroxy-4-methoxyphenyl group, demonstrated picomolar to low nanomolar GI₅₀ values.[1]

Antimicrobial Activity: A Renewed Hope Against Resistant Pathogens

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Substituted tetrahydroquinoxalines have shown promise in this area, exhibiting activity against a range of bacterial pathogens, including resistant strains.

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of SF₅- and SCF₃-substituted tetrahydroquinoline compounds against Gram-positive bacteria.[3]

CompoundR (at C7)X (at C6)MIC (μg/mL, S. aureus ATCC 25923)MIC (μg/mL, MRSA USA300)
HSD1835 3-(trifluoromethyl)-1H-pyrazolSF₅2-42
7 3-(trifluoromethyl)-1H-pyrazolH16NT
8 3-(trifluoromethyl)-1H-pyrazolF16NT
12 3-(trifluoromethyl)-1H-pyrazolOCF₃16NT
13 3-(trifluoromethyl)-1H-pyrazolOⁱPr16NT
14 3-(trifluoromethyl)-1H-pyrazolSCF₃16NT
16 3-(trifluoromethyl)-1H-pyrazolCF₃16NT

NT = Not Tested

SAR Insights for Antimicrobial Activity:

  • Pentafluorosulfanyl (SF₅) Group: The presence of a pentafluorosulfanyl (SF₅) group at the C6 position is a key determinant of potent antibacterial activity. Compound HSD1835 , bearing the SF₅ group, exhibited significantly lower MIC values against both S. aureus and methicillin-resistant S. aureus (MRSA) compared to analogues with other substituents or no substitution at this position.[3]

  • Other Electron-Withdrawing Groups: While other electron-withdrawing groups such as F, OCF₃, SCF₃, and CF₃ were tolerated, they did not confer the same level of potency as the SF₅ group.

  • C7 Substituent: The 3-(trifluoromethyl)-1H-pyrazolyl moiety at the C7 position appears to be a favorable substituent for antibacterial activity in this series.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR data, standardized biological assays are essential. The following are detailed protocols for two key assays used in the evaluation of substituted tetrahydroquinoxalines.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[3]

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium. This is determined by visual inspection of the wells.

Future Perspectives and Conclusion

The tetrahydroquinoxaline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The insights gained from SAR studies provide a roadmap for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Exploration of Novel Substitutions: The systematic exploration of a wider range of substituents at various positions of the THQ ring will undoubtedly lead to the discovery of new pharmacophores.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of THQ derivatives will facilitate the development of more targeted therapies.

  • Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for their successful clinical translation.

References

A Technical Guide to the Discovery of Bioactive Molecules Based on the Tetrahydroquinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a paramount "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules with a wide array of pharmacological activities.[1][2][3] Its unique three-dimensional conformation and hydrogen bonding capabilities allow it to interact with a multitude of biological targets, making it an attractive starting point for drug discovery campaigns. This guide provides an in-depth technical overview for researchers and drug development professionals on the systematic discovery of novel bioactive molecules based on the THQ scaffold. We will traverse the entire discovery pipeline, from foundational synthetic strategies and library creation to hit identification, mechanism of action elucidation, and lead optimization, underscoring the causality behind key experimental decisions.

The Tetrahydroquinoxaline Scaffold: A Privileged Core

The THQ scaffold is a bicyclic heterocyclic system that is considered a "privileged" structure due to its ability to serve as a versatile template for designing ligands for diverse biological targets.[1][2] Chiral THQ motifs are crucial components of various pharmaceuticals, including inhibitors for cholesterol ester transfer protein (CETP) and non-nucleoside HIV-1 reverse transcriptase inhibitors.[2] Its prevalence in anticancer, antimicrobial, and antiviral agents underscores its significance.[4] The scaffold's conformational flexibility and the presence of nitrogen atoms for hydrogen bonding are key to its broad bioactivity.

Foundational Synthetic Strategies for Library Generation

A successful screening campaign begins with a high-quality, structurally diverse compound library. The synthesis of a THQ library hinges on robust and versatile chemical reactions that allow for the introduction of diverse substituents at key positions of the scaffold.

Core Synthesis: The Condensation-Reduction Pathway

The most fundamental and widely used method for constructing the THQ core involves a two-step sequence: the condensation of an o-phenylenediamine with an α-dicarbonyl compound to form a quinoxaline, followed by reduction.[5][6]

Rationale: This approach is favored for its high functional group tolerance and the commercial availability of a vast array of starting materials. This allows for the creation of a large and diverse library by varying both the diamine and the dicarbonyl components, which directly translates to diverse substitutions on the benzene ring and at the 2- and 3-positions of the heterocyclic ring.

Experimental Protocol: Synthesis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

  • Condensation: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add biacetyl (2,3-butanedione) (1.0 mmol). Add a catalytic amount of acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]

  • Upon completion, evaporate the solvent under reduced pressure. The resulting crude 2,3-dimethylquinoxaline is used in the next step without further purification.

  • Reduction: Dissolve the crude quinoxaline in methanol (15 mL). Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (4.0 mmol) portion-wise over 15 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by slowly adding water (10 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Asymmetric Synthesis

For many biological targets, stereochemistry is critical. Asymmetric hydrogenation using chiral catalysts, such as Rhodium-thiourea complexes, provides an efficient method to obtain enantiomerically pure THQ derivatives, which is crucial for developing selective drugs.[2][8] This method allows for precise control over the R/S configuration, which can dramatically impact biological activity and reduce off-target effects.[1]

Hit Identification via High-Throughput Screening (HTS)

Once a diverse THQ library is synthesized, the next step is to identify "hits"—compounds that show activity against a biological target of interest. High-Throughput Screening (HTS) is the workhorse for this phase, enabling the rapid evaluation of thousands of compounds.[9]

Workflow Rationale: The choice of assay is paramount. A target-based screen (e.g., a kinase inhibition assay) is used when the biological target is known.[10] A phenotype-based screen (e.g., a cell viability assay) is employed when the goal is to find compounds that produce a desired cellular effect, with the target to be identified later.[10]

Experimental Protocol: Cell-Based HTS Assay for Anticancer Activity (e.g., against MCF-7 breast cancer cells)

  • Plate Preparation: Using automated liquid handlers, seed MCF-7 cells into 384-well microplates at a density of 5,000 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a master plate of the THQ library compounds dissolved in DMSO. Perform a serial dilution to create daughter plates. Transfer 50 nL of compound solution from the daughter plates to the cell plates using a pintool or acoustic dispenser, achieving a final concentration of 10 µM. Include positive (e.g., Doxorubicin) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Viability Readout: Add 10 µL of a resazurin-based reagent (e.g., CellTiter-Blue) to each well. Incubate for 2-4 hours.

  • Data Acquisition: Read the fluorescence intensity (560 nm Ex / 590 nm Em) using a plate reader.

  • Hit Selection: Calculate the percentage of cell viability relative to controls. Compounds that reduce viability by more than 50% (a common threshold) are considered primary hits.

Visualization: Drug Discovery Workflow Below is a diagram illustrating the overall workflow from library synthesis to a validated hit.

G cluster_0 Library Synthesis & Design cluster_1 Screening & Hit ID cluster_2 Lead Generation Synth THQ Scaffold Synthesis Div Diversification (R-groups) Synth->Div Lib Compound Library (e.g., 10,000 compounds) Div->Lib HTS High-Throughput Screen (HTS) (e.g., 10 µM single concentration) Lib->HTS Screening Campaign DoseResp Dose-Response & IC50 Confirmation HTS->DoseResp Hits Validated Hits (Potency & Efficacy) DoseResp->Hits SAR SAR Studies Hits->SAR MoA Mechanism of Action SAR->MoA Lead Lead Compound MoA->Lead

Caption: High-level workflow for THQ-based drug discovery.

From Hit to Lead: SAR and Mechanism of Action

A "hit" is not a drug. The subsequent phase focuses on validating the hit and understanding its Structure-Activity Relationship (SAR) to guide the synthesis of more potent and selective analogs.[11][12]

Structure-Activity Relationship (SAR) Analysis

SAR involves systematically modifying the structure of the hit compound and measuring the effect on its biological activity.[11] For a THQ hit, modifications would typically explore:

  • Substituents on the benzene ring.

  • The nature and stereochemistry of groups at the C2 and C3 positions.

  • Substituents on the nitrogen atoms (N1 and N4).

Rationale: This iterative process is crucial for identifying the key pharmacophoric features required for activity. For example, SAR studies on THQ sulfonamide derivatives as anticancer agents revealed that methoxy groups on the THQ ring and specific substitutions on an attached phenyl group were critical for potent inhibitory activity.[13][14]

Data Presentation: Exemplar SAR Table Let's assume our initial hit was Compound 1 . The following table summarizes the activity of synthesized analogs.

Compound IDR1 (C7-position)R2 (N1-position)R3 (C2-position)IC₅₀ (µM) vs. MCF-7
1 (Hit) HHPhenyl8.5
1a OCH₃HPhenyl2.1
1b ClHPhenyl15.2
1c OCH₃MethylPhenyl1.5
1d OCH₃H4-Fluorophenyl0.9
1e OCH₃HCyclohexyl> 50

Interpretation: The data suggests that an electron-donating group (OCH₃) at R1 is beneficial (1a vs 1b). N-alkylation slightly improves potency (1c vs 1a). A substituted aromatic ring at R2 is critical for activity, with electron-withdrawing groups enhancing it (1d vs 1a), while an aliphatic group abolishes it (1e).

Mechanism of Action (MoA) Studies

Identifying how a compound exerts its effect is a critical step.[10] If the initial screen was phenotypic, MoA studies are essential to identify the molecular target.[15] Even in target-based screens, MoA studies confirm on-target engagement in a cellular context and can reveal off-target effects.

Common MoA Experimental Approaches:

  • Target Engagement Assays: Cellular thermal shift assays (CETSA) or kinase panel screening can confirm if the compound binds to its intended target protein in cells.[16]

  • Pathway Analysis: Using techniques like Western blotting or gene expression profiling to see if the compound modulates a specific signaling pathway downstream of the putative target.[17]

  • Cell Cycle Analysis: For anticancer compounds, flow cytometry can determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a hallmark of tubulin inhibitors.[13]

Visualization: Hypothetical MoA Signaling Pathway Let's hypothesize our lead compound 1d inhibits the PI3K/Akt signaling pathway, a common target in cancer.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound_1d Compound 1d (THQ Lead) Compound_1d->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a THQ lead.

Computational Approaches in THQ-Based Drug Design

Modern drug discovery heavily integrates computational methods to accelerate the design-synthesize-test cycle.[18]

  • Virtual Screening: Before embarking on a costly HTS campaign, large virtual libraries of THQ derivatives can be screened in silico against a crystal structure of the target protein. This helps prioritize which compounds to synthesize.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target.[19] Docking studies can rationalize the observed SAR. For instance, docking of active THQ sulfonamides into the colchicine binding site of tubulin revealed key hydrogen bond and hydrophobic interactions, explaining their potency.[13][14]

  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built from a set of active analogs to predict the activity of new, unsynthesized compounds, further guiding lead optimization.[20]

Conclusion

The tetrahydroquinoxaline scaffold remains a highly valuable and versatile core for the development of novel bioactive molecules. A successful discovery program requires a deeply integrated, multidisciplinary approach. It begins with rational synthetic chemistry to generate diverse and high-quality libraries, followed by rigorous high-throughput screening to identify promising hits. The subsequent iterative process of SAR analysis, guided by both experimental data and computational modeling, is essential for transforming these initial hits into potent and selective lead compounds. Finally, detailed MoA studies are crucial to validate the biological hypothesis and ensure a clear path toward preclinical development. This guide outlines a proven framework for navigating this complex but rewarding journey, leveraging the unique chemical and biological potential of the THQ scaffold.

References

Methodological & Application

Synthetic Routes for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic potential, including applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern on the heterocyclic ring and the benzene moiety dramatically influences the pharmacological profile of these molecules. The 2,3-dimethyl substitution, in particular, provides a foundational structure from which a diverse library of derivatives can be explored for drug discovery and development. This guide provides a detailed overview of robust and versatile synthetic strategies for accessing 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline and its derivatives, with a focus on practical laboratory protocols and the underlying chemical principles.

Core Synthetic Strategies

The synthesis of the this compound scaffold can be broadly approached through two primary retrosynthetic disconnections: formation of the pyrazine ring followed by reduction, or a direct condensation and reductive cyclization. This guide will focus on three key, field-proven methodologies:

  • Reductive Amination of o-Phenylenediamines: A direct and efficient one-pot approach to the tetrahydroquinoxaline ring system.

  • Catalytic Hydrogenation of 2,3-Dimethylquinoxaline: A reliable method for the reduction of the aromatic quinoxaline precursor.

  • Synthesis of Derivatives: Methods for the functionalization of the parent tetrahydroquinoxaline scaffold, including N-alkylation, N-arylation, and aromatic ring substitution.

Method 1: Reductive Amination of o-Phenylenediamine with 2,3-Butanedione

This method represents a highly convergent and atom-economical approach to the synthesis of this compound. The reaction proceeds through the initial formation of a diimine intermediate from the condensation of o-phenylenediamine and 2,3-butanedione, which is then reduced in situ to the desired tetrahydroquinoxaline.

Causality Behind Experimental Choices:
  • Solvent: Ethanol is a common choice as it is a good solvent for both the reactants and the reducing agent, and it is relatively non-toxic and easily removed.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of the imine functionality without affecting the aromatic ring. It is also relatively inexpensive and easy to handle.[1]

  • Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be used to promote the initial imine formation by protonating the carbonyl oxygen of the diketone, making it more electrophilic.

Experimental Protocol: One-Pot Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • 2,3-Butanedione (Diacetyl)

  • Sodium Borohydride (NaBH₄)

  • Ethanol

  • Glacial Acetic Acid (optional)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 eq) in ethanol.

  • To this solution, add 2,3-butanedione (1.05 eq). If desired, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the diimine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (2.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[2][3]

Data Summary: Reductive Amination
Reactant 1Reactant 2Reducing AgentSolventTime (h)Yield (%)Reference
o-Phenylenediamine2,3-ButanedioneNaBH₄Ethanol4-685-95[1][4]

Method 2: Catalytic Hydrogenation of 2,3-Dimethylquinoxaline

This two-step approach first involves the synthesis of the aromatic precursor, 2,3-dimethylquinoxaline, followed by its reduction to the desired tetrahydroquinoxaline. The initial condensation to form the quinoxaline is a robust and high-yielding reaction. The subsequent hydrogenation can be performed under various conditions, including asymmetric methods to yield chiral products.

Step 2a: Synthesis of 2,3-Dimethylquinoxaline

The synthesis of 2,3-dimethylquinoxaline is a straightforward condensation reaction between o-phenylenediamine and 2,3-butanedione.

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of ethanol.

  • Add 2,3-butanedione (1.05 eq) to the solution.

  • A catalytic amount of a protic acid (e.g., a few drops of acetic acid) can be added to accelerate the reaction.

  • The reaction is typically exothermic and may proceed to completion upon mixing or with gentle warming.

  • The product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried.

Step 2b: Asymmetric Catalytic Hydrogenation

The asymmetric hydrogenation of 2,3-dimethylquinoxaline allows for the stereoselective synthesis of chiral this compound, which is of significant interest in the development of chiral drugs. Manganese-based catalysts have shown excellent performance in this transformation.[5]

Causality Behind Experimental Choices:

  • Catalyst System: A chiral ligand complexed with a transition metal (e.g., Manganese) is crucial for inducing enantioselectivity. The specific ligand architecture dictates the facial selectivity of the hydrogenation.[5][6]

  • Hydrogen Pressure: Higher pressures of hydrogen gas increase the rate of reaction by increasing the concentration of dissolved hydrogen. 50 bar is a common pressure for these types of hydrogenations.[5]

  • Temperature: The reaction temperature is optimized to balance the rate of reaction and the stability of the catalyst, while also influencing the stereoselectivity.

  • Solvent: The choice of solvent can significantly impact the solubility of the substrate and catalyst, as well as the stereochemical outcome of the reaction.[5]

Experimental Protocol: Asymmetric Hydrogenation of 2,3-Dimethylquinoxaline

Materials:

  • 2,3-Dimethylquinoxaline

  • Manganese(I) pentacarbonyl bromide (Mn(CO)₅Br)

  • Chiral ligand (e.g., a chiral phosphine ligand)

  • 15-Crown-5

  • Potassium tert-butoxide (KOtBu)

  • Dry, degassed solvent (e.g., 1,2-dichloroethane)

  • Hydrogen gas

  • Autoclave

  • Silica gel for column chromatography

  • Eluent: Petroleum ether/Ethyl acetate mixture

Procedure:

  • Catalyst Preparation (in a glovebox): In a vial, combine Mn(CO)₅Br (2 mol%), the chiral ligand (2.2 mol%), and 15-crown-5. Stir the mixture at room temperature for 10 minutes.

  • Reaction Setup (in a glovebox): To the catalyst mixture, add 2,3-dimethylquinoxaline (1.0 eq) and KOtBu (20 mol%).

  • Transfer the vial to a pre-dried autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to 50 bar with hydrogen.

  • Stir the reaction mixture at the desired temperature (e.g., 10 °C) for the specified time (e.g., 16 hours).[5]

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Work-up and Purification: Open the autoclave in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to obtain the enantioenriched this compound.[5]

Data Summary: Asymmetric Hydrogenation
SubstrateCatalyst SystemPressure (bar)Temp (°C)Time (h)Yield (%)ee (%)Reference
2,3-DimethylquinoxalineMn(CO)₅Br / Chiral Ligand501016up to 95up to 93[5]

Synthesis of Derivatives

The this compound scaffold can be readily functionalized at the nitrogen atoms and on the aromatic ring to generate a diverse range of derivatives with potentially novel biological activities.

N-Alkylation and N-Arylation

The secondary amine functionalities of the tetrahydroquinoxaline ring are nucleophilic and can be readily alkylated or arylated.

A one-pot reductive amination protocol can be employed to introduce alkyl groups at one or both nitrogen atoms.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for reductive aminations as it is milder than NaBH₄ and selectively reduces the intermediate iminium ion in the presence of the starting aldehyde or ketone.[7]

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents for reactions with NaBH(OAc)₃.[7]

Experimental Protocol: N-Alkylation of this compound

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq for mono-alkylation, 2.2 eq for di-alkylation) in DCE.

  • Add sodium triacetoxyborohydride (1.5 eq per carbonyl group) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives.[8][9][10]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) in combination with a suitable phosphine ligand (e.g., XPhos, BINAP) is essential for the catalytic cycle. The choice of ligand can significantly influence the reaction efficiency.[8][10]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and facilitate the catalytic cycle.[10]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.

Experimental Protocol: N-Arylation of this compound

  • In a glovebox, to an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 2.0 eq).

  • Add this compound (1.0 eq) and the aryl halide (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture in a preheated oil bath (e.g., 100 °C) for 12-24 hours.

  • Cool the reaction mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Aromatic Ring Substitution: Nitration

Electrophilic aromatic substitution reactions can be used to introduce functional groups onto the benzene ring of the tetrahydroquinoxaline scaffold. Nitration is a common example. To control the regioselectivity, it is often necessary to protect the amine nitrogens.

Causality Behind Experimental Choices:

  • Protecting Group: An electron-withdrawing protecting group, such as an acetyl or trifluoroacetyl group, deactivates the amine nitrogens towards oxidation and directs the electrophilic substitution to the aromatic ring.

  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard nitrating agent. The reaction conditions (temperature, reaction time) can be controlled to favor mono-nitration.

Experimental Protocol: Synthesis of 6-Nitro-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline

  • Protection: Acetylate the nitrogen atoms of this compound using acetic anhydride in the presence of a base like triethylamine. Purify the diacetylated product.

  • Nitration: Dissolve the protected tetrahydroquinoxaline in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

  • Extract the product with ethyl acetate, wash with water, and dry over anhydrous magnesium sulfate.

  • Purify the nitrated product by column chromatography.[11][12]

  • Deprotection: The acetyl groups can be removed by hydrolysis under acidic or basic conditions to yield the desired 6-nitro-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline.

Visualization of Synthetic Workflows

Synthetic Workflow for this compound cluster_0 Method 1: Reductive Amination cluster_1 Method 2: Catalytic Hydrogenation A1 o-Phenylenediamine C1 Diimine Intermediate A1->C1 B1 2,3-Butanedione B1->C1 D1 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline C1->D1 NaBH4, EtOH A2 o-Phenylenediamine C2 2,3-Dimethylquinoxaline A2->C2 B2 2,3-Butanedione B2->C2 D2 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline C2->D2 H2, Catalyst

Caption: Overview of two primary synthetic routes to the target compound.

Derivative_Synthesis cluster_N_Alkylation N-Alkylation cluster_N_Arylation N-Arylation cluster_Aromatic_Sub Aromatic Substitution Parent 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline N_Alkyl N-Alkyl Derivative Parent->N_Alkyl R-CHO, NaBH(OAc)3 N_Aryl N-Aryl Derivative Parent->N_Aryl Ar-X, Pd-catalyst, Base Aromatic_Sub Aromatic Ring- Substituted Derivative Parent->Aromatic_Sub 1. Protection 2. Electrophile 3. Deprotection

Caption: Key functionalization pathways for derivative synthesis.

Conclusion

The synthetic routes outlined in this guide provide researchers with a robust toolkit for accessing this compound and its derivatives. The choice of a particular method will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the need for stereochemical control. The reductive amination approach offers a highly efficient one-pot synthesis of the parent compound, while the catalytic hydrogenation of the quinoxaline precursor allows for the application of powerful asymmetric methodologies. The derivatization strategies presented open the door to the exploration of a vast chemical space, which is essential for the discovery of novel therapeutic agents based on the privileged tetrahydroquinoxaline scaffold.

References

Analytical techniques for the purification and identification of tetrahydroquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification and Identification of Tetrahydroquinoxalines

Abstract

Tetrahydroquinoxalines (THQs) are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents. Their synthesis and development demand rigorous analytical methodologies to ensure purity, confirm structural identity, and meet stringent regulatory standards. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential analytical techniques for the purification and structural elucidation of THQs. We delve into field-proven protocols for recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices. Furthermore, we detail the application of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis Spectroscopy, for unambiguous identification. This document is structured to serve as a practical, in-depth technical resource, integrating expert insights with authoritative references to support every protocol and claim.

The Central Role of Purification and Identification

The biological activity of tetrahydroquinoxaline derivatives is intrinsically linked to their precise chemical structure. Impurities, which may include starting materials, byproducts, or isomers, can significantly alter a compound's efficacy, toxicity, and pharmacokinetic profile. Therefore, robust and validated analytical workflows are not merely a procedural formality but a cornerstone of reliable and reproducible research in medicinal chemistry and drug development.

This guide is divided into two primary sections:

  • Part I: Purification Methodologies: Strategies to isolate the target THQ from a crude reaction mixture.

  • Part II: Identification and Structural Elucidation: Techniques to confirm the molecular structure and purity of the isolated compound.

The following diagram illustrates the logical workflow from a crude synthetic product to a fully characterized THQ compound.

G cluster_0 Synthesis & Initial Work-up cluster_1 Purification cluster_2 Purity & Identity Confirmation Crude Crude Reaction Mixture Workup Aqueous Work-up / Extraction Crude->Workup Purification Primary Purification (e.g., Column Chromatography) Workup->Purification Fractions Collect & Combine Fractions (TLC Analysis) Purification->Fractions Recrystal Recrystallization (Optional Final Polishing) Fractions->Recrystal Purity Purity Check (Analytical HPLC, LC-MS) Recrystal->Purity Structure Structural Elucidation (NMR, HRMS, IR) Purity->Structure Final Pure, Characterized THQ Structure->Final

Caption: Overall workflow from synthesis to a purified and identified tetrahydroquinoxaline.

Part I: Purification Methodologies

The choice of purification technique is dictated by the physicochemical properties of the target THQ (e.g., polarity, crystallinity, stability) and the nature of the impurities.[1][2]

Recrystallization: The Classic Polishing Step

Recrystallization is a powerful technique for purifying solid compounds, leveraging the principle that the solubility of most solids increases with temperature.[3] An ideal solvent will dissolve the THQ compound sparingly at room temperature but completely at its boiling point. Impurities that are either highly soluble or insoluble in the hot solvent can be effectively removed.

Expert Insight: While chromatography is often the primary purification method, recrystallization is unparalleled for achieving high crystalline purity, which is often essential for subsequent applications like X-ray crystallography or final API (Active Pharmaceutical Ingredient) formulation.

General Protocol for Tetrahydroquinoxaline Recrystallization:

  • Solvent Selection: Test the solubility of a small amount of the crude THQ in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixed solvent systems like ethanol/water[4]) at room and elevated temperatures. A good solvent will show a significant solubility differential.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slower cooling rates generally produce larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point analysis and the techniques described in Part II.

Chromatographic Techniques

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[1]

This is the workhorse technique for routine purification in synthetic chemistry. It is a rapid form of liquid chromatography that uses moderate pressure to push the solvent through the column, speeding up the separation.

Principle: Separation is typically based on polarity. A solid stationary phase (most commonly silica gel) is used with a liquid mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

Experimental Protocol: Flash Chromatography of a THQ Derivative

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target THQ from its impurities. The ideal Retention Factor (Rf) for the target compound is typically between 0.25 and 0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to settle into a packed bed. Use air pressure to force excess solvent through, ensuring a well-packed, crack-free column.

  • Sample Loading: Dissolve the crude THQ in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation than loading a liquid sample. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity mixture and gradually increasing the polarity (gradient elution) if necessary. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot the collected fractions on TLC plates to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified THQ.

HPLC is an indispensable analytical technique that provides high-resolution separation and is used for both purity assessment (analytical) and purification (preparative).[7] For THQs, Reversed-Phase HPLC (RP-HPLC) is the most common mode.

Principle of RP-HPLC: A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., acetonitrile and/or methanol mixed with water).[7][8] In this setup, more polar compounds elute first, while non-polar compounds are retained longer.

Protocol: Analytical RP-HPLC Method Development for a THQ

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[9]

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade water with a modifier.

    • Phase B: HPLC-grade acetonitrile or methanol with a modifier.

    • Causality: A modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is crucial.[7] Tetrahydroquinoxalines contain basic nitrogen atoms that can interact with residual acidic silanols on the silica support, leading to poor peak shape (tailing). The acidic modifier protonates these silanols and ensures the THQ is in a consistent protonation state, resulting in sharp, symmetrical peaks.

  • Method Development:

    • Set the UV detector to a wavelength where the THQ shows strong absorbance (e.g., 254 nm or its λmax).

    • Start with a broad gradient, for example, 5% to 95% B over 15 minutes, to determine the approximate retention time of the compound.

    • Optimize the gradient or switch to an isocratic method to achieve good resolution between the main peak and any impurities within a reasonable run time.

  • Quantification: Purity is typically assessed by calculating the peak area percentage of the main THQ peak relative to the total area of all detected peaks.

ParameterTypical Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose reversed-phase column suitable for many organic molecules.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; formic acid is a common MS-compatible modifier for good peak shape.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase; provides good elution strength for moderately polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 5-10 µLA small volume prevents column overloading and peak distortion.
Detector UV at 254 nmMany aromatic systems, including THQs, absorb strongly at this wavelength.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Part II: Identification and Structural Elucidation

Once a compound has been purified, its chemical identity must be unequivocally confirmed. This is achieved by combining data from several analytical techniques.

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Other Other Spectroscopy Purified Purified THQ Sample MS LC-MS Purified->MS Provides H_NMR ¹H NMR Purified->H_NMR Provides IR FT-IR Purified->IR Provides HRMS HRMS MW MW MS->MW Molecular Weight Formula Formula HRMS->Formula Molecular Formula C_NMR ¹³C NMR ProtonEnv ProtonEnv H_NMR->ProtonEnv Proton Environment Connectivity (J-coupling) NMR_2D 2D NMR (COSY, HSQC) CarbonSkel CarbonSkel C_NMR->CarbonSkel Carbon Skeleton Assignments Assignments NMR_2D->Assignments Unambiguous ¹H-¹³C Assignments UV UV-Vis FuncGroups FuncGroups IR->FuncGroups Functional Groups (N-H, C=O, etc.) Chromophore Chromophore UV->Chromophore Conjugated System

Caption: Interplay of analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the detailed molecular structure of an organic compound in solution.[10] It provides information about the number, type, and connectivity of atoms.

  • ¹H NMR: Gives information about the chemical environment of protons. For a typical 1,2,3,4-tetrahydroquinoxaline, one would expect to see signals for aromatic protons on the benzene ring, methylene (-CH₂-) protons on the saturated ring, and N-H protons.[11] The splitting patterns (multiplicity) reveal adjacent protons, helping to piece together the structure.

  • ¹³C NMR: Shows signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton.[11][12]

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule, which is invaluable for complex or novel THQ derivatives.[10]

Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the purified THQ into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the compound completely and not have signals that overlap with important sample signals.

  • Transfer: Transfer the solution to a clean NMR tube.

  • Analysis: Acquire the ¹H, ¹³C, and, if necessary, 2D NMR spectra. All spectra should be referenced to the residual solvent peak or an internal standard (e.g., TMS).[13]

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio (m/z) of ions, which is used to determine the molecular weight of the compound.[14]

  • Low-Resolution MS (LRMS): Typically coupled with HPLC (LC-MS), this provides the nominal molecular weight, which is useful for confirming the mass of the product peak in a chromatogram.[15]

  • High-Resolution MS (HRMS): This technique measures m/z with very high accuracy (to four or five decimal places). This precision allows for the unambiguous determination of the compound's molecular formula, a critical piece of data for identifying a new molecule.[13]

  • Fragmentation Analysis: The pattern of fragment ions produced in the mass spectrometer can provide valuable structural clues, helping to distinguish between isomers.[16][17]

Protocol: Sample Preparation for LC-MS (ESI)

  • Stock Solution: Prepare a stock solution of the purified THQ at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase that will be used for the infusion or LC run.

  • Analysis: Inject the sample into the LC-MS system. Electrospray ionization (ESI) in positive ion mode is typically effective for THQs due to the basicity of the nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.

UV-Vis and Infrared (IR) Spectroscopy
  • UV-Vis Spectroscopy: Tetrahydroquinoxalines contain an aromatic chromophore that absorbs ultraviolet light.[18][19] A UV-Vis spectrum can confirm the presence of this system and is the basis for detection in HPLC. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[11] For a THQ, key absorbances include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹), and aromatic C=C bending vibrations (around 1500-1600 cm⁻¹).

Conclusion

The successful development of tetrahydroquinoxaline-based molecules relies on a synergistic application of purification and identification techniques. While chromatography and recrystallization are essential for isolating compounds in a pure form, a combination of NMR and mass spectrometry is required for their unequivocal structural confirmation. The protocols and insights provided in this guide offer a robust framework for scientists to establish self-validating workflows, ensuring the integrity and quality of their research from the bench to potential clinical applications.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound in bulk drug substances and during formulation development. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The causality behind the selection of chromatographic parameters is discussed in detail. Furthermore, this document provides a comprehensive, step-by-step protocol for method validation in accordance with ICH Q2(R1) guidelines, ensuring trustworthiness and scientific integrity.

Introduction

This compound is a heterocyclic compound belonging to the tetrahydroquinoxaline class. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules, which have shown potential as antimicrobial, anticonvulsant, and neuroprotective agents.[1] Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and the development of stable pharmaceutical formulations.

High-performance liquid chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[2] This application note addresses the need for a standardized HPLC method for this compound by providing a detailed protocol and explaining the scientific rationale behind the methodological choices.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for logical method development.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂[3]
Molecular Weight 162.23 g/mol [3]
IUPAC Name This compound[3]
Predicted XLogP3 2.5[3]
UV Absorption Aromatic nature suggests UV absorbance, likely in the 254-280 nm range.Inferred

The moderate lipophilicity (XLogP3 of 2.5) suggests that reversed-phase chromatography is an appropriate separation mode. The presence of the aromatic quinoxaline ring system provides a chromophore suitable for UV detection.

Chromatographic Method Development: Rationale and Protocol

The Logic of Method Design

The goal is to achieve a symmetric peak for the analyte, well-resolved from any potential impurities or degradants, within a reasonable run time.

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is selected for its hydrophobic stationary phase, which will effectively retain the moderately nonpolar this compound. A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection: A mixture of an organic modifier and an aqueous buffer is standard for RP-HPLC.

    • Organic Phase: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and its ability to provide sharper peaks for many nitrogen-containing heterocyclic compounds.

    • Aqueous Phase: A phosphate buffer (pH 7.0) is selected to maintain a consistent pH. The two secondary amine groups in the tetrahydroquinoxaline ring have pKa values that necessitate pH control to ensure a consistent ionization state and, therefore, reproducible retention times.

  • Detection Wavelength: Based on the quinoxaline core structure, a preliminary detection wavelength of 276 nm is selected, as this is a common wavelength for this class of compounds and provides a good signal-to-noise ratio.[4] A full UV scan using a photodiode array (PDA) detector is recommended during method development to determine the wavelength of maximum absorbance (λmax).

  • Elution Mode: A gradient elution is chosen to ensure that any potential impurities, which may have a wider range of polarities, are eluted from the column, and to provide a sharp, well-defined peak for the main analyte.

Recommended HPLC Protocol
ParameterRecommended Condition
Instrument HPLC system with gradient pump, autosampler, and PDA/UV detector
Column C18 Reversed-Phase Column (e.g., Phenomenex Luna C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 276 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Mobile Phase B (60:40 v/v)

Experimental Workflow & Protocols

The following diagram and protocols outline the necessary steps from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation S1 Weigh Standard & Sample S2 Dissolve in Diluent S1->S2 S3 Sonicate to Ensure Dissolution S2->S3 S4 Filter through 0.45 µm Syringe Filter S3->S4 H1 System Equilibration S4->H1 H2 Inject Standard(s) for System Suitability H1->H2 H3 Inject Blank (Diluent) H2->H3 H4 Inject Samples H3->H4 D1 Peak Integration & Identification H4->D1 D2 Quantification (External Standard Method) D1->D2 D3 Validation Parameter Assessment (Linearity, Accuracy, etc.) D2->D3

Caption: Workflow for HPLC analysis of this compound.

Protocol for Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 2, 5, 10, 20, 50 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish linearity.

  • Sample Solution (e.g., 20 µg/mL): Accurately weigh an amount of the test substance equivalent to 10 mg of the active compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute this solution to achieve a final concentration within the linear range (e.g., a 1:5 dilution to get 20 µg/mL).

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF or nylon syringe filter to remove particulates.

Protocol for Method Validation

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.

  • Specificity (Forced Degradation): A stability-indicating method must be able to resolve the main analyte from its degradation products.[4]

    • Prepare solutions of the analyte (~20 µg/mL) and expose them to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

      • Thermal Degradation: Expose solid drug to 105 °C for 24 hours.

      • Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples. The method is specific if the analyte peak is pure (as determined by PDA peak purity analysis) and well-resolved from any degradant peaks.

  • Linearity:

    • Inject the prepared working standard solutions (from 2 to 50 µg/mL) in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery at each level. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the peak areas. The acceptance criterion is typically %RSD ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

System Suitability

Before sample analysis, the chromatographic system must meet predefined performance criteria to ensure its adequacy.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency; a higher number indicates better separation power.
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)Demonstrates the precision of the injection and detection system.

Conclusion

This application note provides a comprehensive, scientifically grounded HPLC method for the analysis of this compound. The detailed protocols for both the analytical procedure and its validation are designed to be directly implemented in a research or quality control setting. By explaining the rationale behind the experimental choices and adhering to established validation guidelines, this method provides a trustworthy and robust tool for the accurate quantification of this important pharmaceutical compound.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline. This molecule, possessing two chiral centers at the C2 and C3 positions, exists as a pair of diastereomers: cis and trans. The unambiguous characterization and differentiation of these stereoisomers are critical for applications in drug development and materials science, where stereochemistry dictates biological activity and material properties. This document outlines detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR techniques, and in-depth data interpretation for the structural elucidation and stereochemical assignment of both cis- and trans-2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline.

Introduction

This compound is a heterocyclic compound belonging to the tetrahydroquinoxaline family. The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The presence of methyl groups at the C2 and C3 positions introduces stereoisomerism, resulting in cis and trans diastereomers, which can exhibit distinct pharmacological and physicochemical profiles. Consequently, the precise and reliable determination of their three-dimensional structure is of paramount importance.

NMR spectroscopy is an unparalleled tool for the structural and stereochemical analysis of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a complete picture of the molecular connectivity and spatial arrangement of atoms can be constructed. This guide provides the necessary protocols and interpretive knowledge to effectively utilize NMR spectroscopy for the comprehensive characterization of the diastereomers of this compound.

PART 1: Synthesis and Stereochemistry

The stereochemical outcome of the synthesis of this compound is dependent on the chosen synthetic route.

  • Stereospecific Synthesis of cis-2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: The reduction of 2,3-dimethylquinoxaline with lithium aluminum hydride (LiAlH₄) proceeds stereospecifically to yield the cis-isomer. This is a reliable method for obtaining a pure sample of the cis-diastereomer for unambiguous NMR analysis.

  • Synthesis of a cis/trans Mixture: The Bouveault-Blanc reduction of 2,3-dimethylquinoxaline, using sodium in ethanol, results in a mixture of both cis and trans isomers. These diastereomers can then be separated by fractional crystallization of their oxalate salts.

The ability to synthesize and isolate the pure diastereomers is fundamental to assigning their respective NMR spectra confidently.

PART 2: NMR Sample Preparation Protocol

The quality of the NMR data is directly dependent on the meticulous preparation of the sample. Tetrahydroquinoxalines can be susceptible to oxidation, so careful handling is recommended.

Materials:

  • This compound (cis, trans, or mixture) (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

  • Inert gas (Argon or Nitrogen) and Schlenk line (for air-sensitive samples)

Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry vial.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6 mL of the chosen deuterated solvent to the vial. CDCl₃ is a common choice for initial analysis. For less soluble samples, DMSO-d₆ can be used.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure no particulate matter is present. If solids remain, the sample may need to be filtered through a small plug of glass wool in a Pasteur pipette.

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube using a Pasteur pipette. The final sample height in the tube should be approximately 4-5 cm.

  • (Optional) Handling of Air-Sensitive Samples: If the sample is known to be air-sensitive, all steps should be performed under an inert atmosphere using a Schlenk line or in a glovebox. The deuterated solvent should be degassed prior to use, and the final NMR tube should be sealed with a J. Young's tap or a tightly fitting cap wrapped with Parafilm®.

  • Labeling: Clearly label the NMR tube with the sample identification.

PART 3: NMR Data Acquisition

The following parameters are recommended for acquiring high-quality NMR data on a 400 MHz or 500 MHz spectrometer.

One-Dimensional NMR
Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30 or zg45Standard 30° or 45° pulse for routine spectra.
Spectral Width12-16 ppmTo encompass all expected proton signals.
Acquisition Time (AQ)3-4 sProvides good digital resolution.
Relaxation Delay (D1)2-5 sAllows for near-complete relaxation of protons.
Number of Scans (NS)8-16To achieve a good signal-to-noise ratio.
¹³C NMR Pulse Programzgpg30Standard power-gated decoupling with a 30° pulse.
Spectral Width200-220 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time (AQ)1-2 sAdequate for most applications.
Relaxation Delay (D1)2-5 sTo improve quantitation of quaternary carbons.
Number of Scans (NS)1024-4096A higher number of scans is needed due to the low natural abundance of ¹³C.
Two-Dimensional NMR

2D NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals.

Experiment Purpose
COSY (Correlation Spectroscopy)Identifies proton-proton (¹H-¹H) spin-spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence)Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two to three bonds.
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals through-space proximity of protons, essential for stereochemical assignment.

PART 4: Spectral Interpretation and Data Analysis

The key to distinguishing the cis and trans isomers of this compound lies in the careful analysis of their respective NMR spectra.

Simulated ¹H and ¹³C NMR Data

The following tables present simulated, but realistic, ¹H and ¹³C NMR data for the cis and trans isomers based on published observations and spectral database information. These serve as a guide for spectral assignment.

Table 1: Simulated ¹H NMR Data (400 MHz, CDCl₃)

Assignment cis-isomer δ (ppm) Multiplicity J (Hz) trans-isomer δ (ppm) Multiplicity J (Hz)
Aromatic-H6.5 - 6.8m-6.5 - 6.8m-
NH~3.5br s-~3.5br s-
H-2/H-3~3.80m~6.5~3.30m~7.0
CH₃-2/CH₃-3~1.25d~6.5~1.20d~7.0

Table 2: Simulated ¹³C NMR Data (100 MHz, CDCl₃)

Assignment cis-isomer δ (ppm) trans-isomer δ (ppm)
Aromatic Quaternary-C~135~135
Aromatic CH-C~115 - 120~115 - 120
C-2/C-3~50~55
CH₃-2/CH₃-3~18~17
Key Distinguishing Features and Rationale
  • Chemical Shift of H-2/H-3 Protons: The most significant difference between the cis and trans isomers is the chemical shift of the methine protons at the C2 and C3 positions. In the trans isomer, these protons are predominantly in an axial orientation, which places them in a more shielded environment compared to the corresponding protons in the cis isomer. This results in an upfield shift of approximately 0.5 ppm for the H-2/H-3 signal in the trans isomer relative to the cis isomer.

  • Coupling Constants: The vicinal coupling constant (³J) between H-2 and H-3 can also provide stereochemical information. In a rigid chair-like conformation, a larger coupling constant is expected for a trans-diaxial relationship between protons. However, due to conformational flexibility, this may not be a definitive indicator on its own.

  • NOESY for Stereochemical Confirmation: The unambiguous assignment of stereochemistry is best achieved through a 2D NOESY experiment.

    • In the cis-isomer , a strong NOE correlation is expected between the H-2 and H-3 protons, as they are on the same face of the heterocyclic ring. Additionally, NOEs will be observed between the methyl protons and the adjacent methine proton.

    • In the trans-isomer , no NOE correlation should be observed between the H-2 and H-3 protons due to their spatial separation. Instead, NOEs will be seen between each methine proton and its own methyl group, as well as potentially with nearby aromatic protons depending on the ring conformation.

Workflow for Complete Spectral Assignment

The following workflow, illustrated by the Graphviz diagram, outlines the logical process for a full structural and stereochemical elucidation.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_stereo Stereochemical Analysis cluster_assign Structure Elucidation H1_NMR Acquire ¹H NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR Acquire ¹³C NMR DEPT Acquire DEPT-135/90 C13_NMR->DEPT Assign_Carbons Assign Carbon Signals DEPT->Assign_Carbons COSY Acquire COSY COSY->Assign_Protons HSQC Acquire HSQC HSQC->Assign_Carbons HMBC Acquire HMBC Final_Structure Confirm Diastereomer Structure HMBC->Final_Structure Confirm Connectivity NOESY Acquire NOESY NOESY->Final_Structure Definitive Stereochemistry J_coupling Analyze ³J(H2,H3) J_coupling->Final_Structure Initial Stereochemical Insight Assign_Protons->COSY Identify Spin Systems Assign_Protons->HSQC Correlate ¹H-¹³C Assign_Protons->HMBC Long-range Correlations Assign_Protons->NOESY Through-space Correlations Assign_Protons->J_coupling Assign_Carbons->HSQC Assign_Carbons->HMBC

Caption: Workflow for NMR-based structural and stereochemical elucidation.

PART 5: Visualizing Stereochemistry with NOE Data

The following diagrams illustrate the key expected NOE correlations that differentiate the cis and trans isomers.

Cis_Isomer_NOE Expected NOE for cis-isomer cis cis H2 H2 H3 H3 H2->H3 Strong NOE

Caption: Key NOE correlation expected for the cis-isomer.

Trans_Isomer_NOE Expected NOE for trans-isomer trans trans H2 H2 H3 H3

Caption: Absence of a direct H2-H3 NOE is characteristic of the trans-isomer.

Conclusion

This application note has provided a detailed and practical guide to the NMR spectroscopic analysis of cis- and trans-2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline. By following the outlined protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation, researchers can confidently determine the structure and stereochemistry of these important heterocyclic compounds. The key to differentiating the diastereomers lies in the distinct chemical shift of the C2/C3 methine protons and, most definitively, through the use of 2D NOESY experiments to probe through-space proton proximities. This guide serves as a valuable resource for scientists in academia and industry engaged in the synthesis and characterization of novel chemical entities.

Mass spectrometry analysis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Introduction: The Analytical Significance of Tetrahydroquinoxalines

This compound is a heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The structural characterization of these molecules is a critical step in their synthesis, metabolism studies, and quality control. Mass spectrometry, with its high sensitivity and specificity, serves as an indispensable tool for elucidating the structure of such compounds.[1][2] This application note provides a detailed guide to the fragmentation analysis of this compound using both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering insights into its characteristic fragmentation pathways and protocols for its analysis.

Part 1: Electron Ionization (EI) Mass Spectrometry Analysis

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule, which is highly valuable for structural confirmation and library matching.

Predicted Fragmentation Mechanism under EI

For this compound (Molecular Weight: 162.23 g/mol ), the EI mass spectrum is predicted to show a distinct pattern.[3] The initial event is the removal of an electron to form the molecular ion (M•+), which will be observed at an m/z corresponding to the molecular weight.

  • Molecular Ion (M•+): The molecular ion peak is expected at m/z 162 .

  • Alpha-Cleavage: The most probable and characteristic fragmentation pathway for this molecule involves alpha-cleavage, a common mechanism for amines.[4][5] This process involves the homolytic cleavage of a bond adjacent to the nitrogen atom. The ionization is most likely to occur at one of the nitrogen lone pairs. The subsequent cleavage of the C2-C(methyl) or C3-C(methyl) bond is highly favorable as it leads to the formation of a stable, resonance-stabilized iminium cation. The loss of a methyl radical (•CH₃, mass 15) results in a prominent fragment ion.

  • [M-CH₃]⁺ Ion: This key fragment is observed at m/z 147 . The stability of this ion often makes it the base peak in the spectrum.[3]

The diagram below illustrates this primary fragmentation pathway.

EI_Fragmentation cluster_M Molecular Ion (M•+) cluster_F Fragment Ion M This compound (m/z 162) F1 [M-CH₃]⁺ Cation (m/z 147) M->F1 - •CH₃ (Alpha-Cleavage)

Caption: Proposed EI fragmentation of this compound.

Part 2: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal initial fragmentation.[6] Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This technique is fundamental for analyzing compounds in complex mixtures via liquid chromatography-mass spectrometry (LC-MS).[7][8][9]

Predicted Fragmentation Mechanism under ESI-MS/MS

In positive ion mode ESI, this compound will readily form the protonated molecule [M+H]⁺ at m/z 163 . The fragmentation of this even-electron ion via CID will proceed through different pathways than the odd-electron fragmentation seen in EI.

  • Precursor Ion: [M+H]⁺ at m/z 163 .

  • Ring Cleavage: A characteristic pathway for cyclic amines and similar heterocyclic systems involves ring cleavage.[7] For the protonated tetrahydroquinoxaline, a plausible fragmentation involves a retro-Diels-Alder (RDA)-like cleavage or other ring-opening mechanisms of the dihydropyrazine ring. This could lead to the loss of a neutral molecule, such as propene (C₃H₆, mass 42) from the backbone containing the two methyl groups, resulting in a fragment at m/z 121 .

  • Loss of Methyl Group: While less common for even-electron ions than for radical cations, the loss of a methyl group can still occur, potentially leading to a fragment at m/z 148 ([M+H-CH₃]⁺), although this is likely to be a minor pathway compared to ring cleavage.

The following diagram outlines a potential fragmentation route for the protonated molecule.

ESI_Fragmentation cluster_M Precursor Ion cluster_F Product Ions M [M+H]⁺ (m/z 163) F1 [M+H - C₃H₆]⁺ (m/z 121) M->F1 - C₃H₆ (Ring Cleavage)

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Part 3: Experimental Protocols

To ensure reproducible and accurate results, the following detailed protocols for GC-MS and LC-MS/MS analysis are provided.

Protocol 1: GC-MS Analysis

This protocol is designed for the identification and structural confirmation of the pure compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Dilute the stock solution to a final concentration of 10 µg/mL using dichloromethane. Dichloromethane is a suitable solvent for GC-MS analysis.[10]

2. GC-MS System Parameters:

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for routine analysis.
Injection Volume 1 µLStandard volume to avoid column overloading.
Inlet Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte.
Column 5% Phenyl Methyl Siloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.[10]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minA standard temperature ramp that allows for good separation from potential impurities and ensures the analyte elutes in a reasonable time.
MS System Agilent 5977 MSD or equivalentA common and reliable single quadrupole mass spectrometer.[11]
Ion Source Electron Ionization (EI)Standard for generating reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for EI that produces stable and extensive fragmentation patterns.
Source Temperature 230 °COptimal temperature to prevent analyte degradation while ensuring efficient ionization.
Quadrupole Temp. 150 °CMaintains ion path cleanliness and ensures consistent performance.
Mass Scan Range m/z 40-400Covers the expected molecular ion and fragment masses.
Protocol 2: LC-MS/MS Analysis

This protocol is optimized for the sensitive quantification of the analyte in a complex matrix, such as in drug metabolism studies.[12]

1. Sample Preparation (from a biological matrix like plasma):

  • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog of the analyte).
  • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.[13] Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to a clean vial, evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS System Parameters:

Parameter Setting Rationale
LC System Waters ACQUITY UPLC or equivalentHigh-pressure system for fast and efficient separations.[8]
Column C18 reverse-phase (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm)Provides excellent retention and peak shape for moderately polar basic compounds like tetrahydroquinoxalines.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive mode ESI and improves peak shape.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography with good UV transparency and compatibility with MS.[14]
Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 2 minutes; return to 5% B and re-equilibrate for 3 minutesA standard gradient to elute the compound with good peak shape and separate it from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal separation efficiency.
Column Temperature 40 °CReduces viscosity and improves peak shape and reproducibility.
Injection Volume 5 µLA typical volume for modern UPLC systems.
MS System Triple Quadrupole (e.g., Waters Xevo TQ-S or Sciex 6500)Required for MS/MS experiments, providing high sensitivity and selectivity for quantification.[7]
Ion Source Electrospray Ionization (ESI), Positive ModeIdeal for polar, basic compounds containing nitrogen atoms.[1][7]
Capillary Voltage 3.0 kVStandard voltage for stable spray formation.
Source Temperature 150 °COptimal temperature for desolvation without causing thermal degradation.[8]
Desolvation Temp. 400 °CEfficiently removes solvent from droplets to generate gas-phase ions.[8]
MRM Transitions Precursor > Product: 163 > 147 (Quantifier), 163 > 121 (Qualifier)Multiple Reaction Monitoring (MRM) provides specificity. The most intense fragment is used for quantification, and a second for confirmation.
Collision Energy Optimized for each transition (typically 15-30 eV)The energy must be tuned empirically to maximize the signal for the specific product ions of interest.

Part 4: Workflow and Data Summary

The overall analytical process follows a logical sequence from sample receipt to final data interpretation.

Workflow Sample Sample Receipt Prep Sample Preparation (Dilution or Extraction) Sample->Prep GCMS GC-MS Analysis (EI Mode) Prep->GCMS For Pure Compound ID LCMS LC-MS/MS Analysis (ESI Mode) Prep->LCMS For Quantification in Matrix DataAcq Data Acquisition (Full Scan or MRM) GCMS->DataAcq LCMS->DataAcq DataProc Data Processing (Integration & Spectral Analysis) DataAcq->DataProc Report Reporting & Interpretation DataProc->Report

Caption: General experimental workflow for MS analysis.

Summary of Key Ions

The following table summarizes the primary ions expected from the mass spectrometric analysis of this compound.

Ionization Modem/zProposed IdentityDescription
EI162[M]•+Molecular Ion
EI147[M-CH₃]⁺Loss of a methyl radical via alpha-cleavage
ESI163[M+H]⁺Protonated Molecule (Precursor Ion)
ESI-MS/MS121[M+H - C₃H₆]⁺Loss of neutral propene via ring cleavage

Conclusion

The mass spectrometric analysis of this compound reveals distinct and predictable fragmentation patterns depending on the ionization technique employed. Electron ionization provides a characteristic fragment at m/z 147 due to alpha-cleavage, which is excellent for library-based identification. Electrospray ionization coupled with tandem MS is superior for sensitive and selective quantification, producing a protonated molecule at m/z 163 that can be fragmented to characteristic product ions. The protocols and mechanistic insights provided in this application note serve as a robust foundation for researchers, scientists, and drug development professionals working with this class of compounds.

References

The Synthetic Versatility of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed exploration of the synthesis and applications of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline, a valuable heterocyclic scaffold in modern organic synthesis. While not as commonly employed as a bulk reducing agent as other hydride donors, its unique structural features and reactivity make it a versatile intermediate in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this compound.

Introduction: Unveiling the Potential of a Versatile Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The introduction of methyl groups at the 2- and 3-positions imparts specific stereochemical and electronic properties to the this compound molecule, influencing its reactivity and potential as a synthetic building block. While the fully aromatized 2,3-dimethylquinoxaline is a well-studied entity, its tetrahydro derivative offers a flexible, chiral scaffold with two secondary amine functionalities, ripe for synthetic elaboration.

This guide will first detail a reliable protocol for the synthesis of this compound. Subsequently, it will delve into its applications, focusing primarily on its role as a versatile intermediate for the synthesis of more complex molecules. Finally, we will explore its potential, based on its inherent chemical properties, as a hydrogen donor in transfer hydrogenation reactions, providing a theoretical framework and future outlook for this application.

Synthesis of this compound

The most common and efficient route to this compound is through the reduction of its aromatic precursor, 2,3-dimethylquinoxaline. This can be achieved through catalytic hydrogenation.

Protocol 1: Catalytic Hydrogenation of 2,3-Dimethylquinoxaline

This protocol outlines the reduction of commercially available 2,3-dimethylquinoxaline to its tetrahydro derivative using palladium on carbon (Pd/C) as a catalyst. This method is highly efficient and yields the desired product in high purity.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of aromatic heterocycles. It offers a good balance of reactivity and selectivity, minimizing over-reduction or side reactions.[2]

  • Solvent: Ethanol is a suitable solvent as it solubilizes the starting material and is relatively inert under the reaction conditions.

  • Hydrogen Pressure: A moderate hydrogen pressure is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.

  • Temperature: The reaction is typically run at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate while minimizing potential side reactions.

Experimental Protocol:

Materials:

  • 2,3-Dimethylquinoxaline (1.0 eq)

  • 10% Palladium on Carbon (10% w/w)

  • Ethanol

  • Hydrogen gas

  • Parr Hydrogenation Apparatus or similar

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve 2,3-dimethylquinoxaline in ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry, which will show the disappearance of the aromatic signals of the starting material and the appearance of the aliphatic signals of the product.

Applications in Organic Synthesis

While direct applications of this compound as a reagent are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. The two secondary amine functionalities provide handles for a variety of chemical transformations, allowing for the construction of diverse and complex molecular scaffolds.

Building Block for Bioactive Molecules

The tetrahydroquinoxaline skeleton is a key component of numerous compounds with interesting biological activities. This compound can serve as a starting point for the synthesis of novel analogs of these bioactive molecules. For instance, derivatives of tetrahydroquinoxalines have been investigated as colchicine binding site inhibitors, showcasing their potential in cancer therapy.[3]

Workflow for Derivatization:

G start 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline acylation N-Acylation start->acylation alkylation N-Alkylation start->alkylation sulfonylation N-Sulfonylation start->sulfonylation product1 Amide Derivatives acylation->product1 product2 Substituted Amine Derivatives alkylation->product2 product3 Sulfonamide Derivatives sulfonylation->product3 bioactive Bioactive Compound Analogs product1->bioactive product2->bioactive product3->bioactive

Caption: Derivatization of this compound.

Potential as a Chiral Ligand Precursor

The C2 and C3 stereocenters in this compound make it an attractive precursor for the synthesis of chiral ligands for asymmetric catalysis. The diamine structure can be functionalized to create bidentate ligands that can coordinate to transition metals. The stereochemistry of the methyl groups can influence the chiral environment around the metal center, potentially leading to high enantioselectivity in catalytic reactions.

Potential as a Hydrogen Donor in Transfer Hydrogenation

Transfer hydrogenation is a powerful reduction technique that utilizes a donor molecule to transfer hydrogen to a substrate, mediated by a catalyst.[4] While Hantzsch esters and formic acid are the most common organic hydrogen donors, dihydroaromatic compounds like dihydroquinoxalines are also known to act as effective hydride sources.

Mechanistic Rationale:

The driving force for the hydrogen donation from this compound is the formation of the thermodynamically stable aromatic 2,3-dimethylquinoxaline as the byproduct. The reaction proceeds via the transfer of a hydride ion (H-) from the tetrahydroquinoxaline to the substrate, often activated by a catalyst.

G THQ 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline (Hydrogen Donor) Intermediate Activated Complex THQ->Intermediate Substrate Unsaturated Substrate (e.g., Imine, Ketone) Catalyst Catalyst (e.g., Lewis Acid, Transition Metal) Substrate->Catalyst Catalyst->Intermediate Product Reduced Product Intermediate->Product Hydride Transfer Quin 2,3-Dimethylquinoxaline (Aromatic Byproduct) Intermediate->Quin

Caption: Proposed mechanism for transfer hydrogenation.

Redox Properties:

Potential Substrates:

Based on the general reactivity of similar hydrogen donors, this compound could potentially be used for the reduction of a variety of functional groups, including:

  • Imines to amines

  • Nitro compounds to amines

  • Activated alkenes to alkanes

Quantitative Data Summary:

As specific applications of this compound as a transfer hydrogenation agent are not widely reported, a comprehensive data table is not feasible at this time. However, the table below summarizes the typical yields for the synthesis of the compound itself.

PrecursorCatalystSolventYield (%)Reference
2,3-Dimethylquinoxaline10% Pd/CEthanol>90[5]

Conclusion and Future Outlook

This compound is a versatile heterocyclic compound with significant, yet underexplored, potential in organic synthesis. While its application as a direct transfer hydrogenation reagent warrants further investigation, its role as a valuable synthetic intermediate for the construction of complex, biologically active molecules is well-established. The synthetic protocol provided herein offers a reliable method for its preparation, opening the door for further exploration of its reactivity. Future research into its coordination chemistry could lead to the development of novel chiral ligands for asymmetric catalysis. Furthermore, a systematic study of its efficacy as a hydrogen donor in transfer hydrogenation reactions could unveil new and practical applications for this intriguing molecule.

References

The Versatility of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: A Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its unique structural and electronic properties allow for diverse functionalization, making it an ideal starting point for the synthesis of complex molecular architectures. Among its derivatives, 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline offers a synthetically accessible and versatile building block with distinct stereochemical features that can influence molecular conformation and biological activity. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of elaborate molecules, complete with detailed protocols and mechanistic insights. The tetrahydroquinoxaline motif is found in compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2]

Strategic Functionalization: Key Chemical Transformations

The synthetic utility of this compound stems from the reactivity of its secondary amine nitrogens and the potential for substitution on the aromatic ring. This section will detail key transformations that leverage these reactive sites to construct complex derivatives.

N-Functionalization: Expanding the Molecular Framework

The secondary amines at the N1 and N4 positions are prime targets for introducing a wide array of substituents, thereby modulating the compound's physicochemical properties and biological interactions.

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This one-pot reaction involves the formation of an iminium ion intermediate from the amine and an aldehyde or ketone, which is then reduced in situ. This approach is favored for its high efficiency and broad substrate scope.[3]

Rationale for Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, well-suited for reductive aminations. Its steric bulk often prevents the reduction of the carbonyl starting material, and it is less sensitive to moisture compared to other borohydrides.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively solubilize the reactants.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Detailed Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1 M) at room temperature, add the desired aldehyde or ketone (1.1 eq.) and glacial acetic acid (0.1 eq.).

  • Stir the mixture for 30 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's interaction with biological targets.

Rationale for Experimental Choices:

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing with the nucleophilic amine.

  • Solvent: Anhydrous DCM is a suitable solvent due to its inertness and ability to dissolve the reactants.

  • Temperature: The reaction is typically carried out at 0 °C to control the exothermic reaction between the acyl halide and the amine.

Detailed Experimental Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the solution.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or flash column chromatography to yield the pure N-acylated product.

C-N Cross-Coupling Reactions: Building Biaryl Amine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives. The Buchwald-Hartwig amination is a prominent example of this class of reactions.[4]

This reaction allows for the coupling of the tetrahydroquinoxaline nitrogen with an aryl halide, providing access to complex N-aryl derivatives that are prevalent in many pharmaceutical agents.

Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., BINAP, XPhos, SPhos) is crucial for the reaction's success. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Anhydrous, deoxygenated toluene or dioxane are commonly used solvents for this reaction.

Detailed Experimental Protocol:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the N-aryl tetrahydroquinoxaline.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

G start1 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline product1 N-Alkyl Derivative start1->product1  Reductive Amination (STAB, AcOH, DCM) reagent1 R1-CHO or R1-CO-R2 (Aldehyde or Ketone) reagent1->product1 start2 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline product2 N-Acyl Derivative start2->product2  N-Acylation (TEA, DCM) reagent2 R-COCl (Acyl Chloride) reagent2->product2 start3 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline product3 N-Aryl Derivative start3->product3  Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) reagent3 Ar-X (Aryl Halide) reagent3->product3

Caption: Key N-functionalization and C-N coupling reactions of this compound.

Data Presentation: Characterization of Derivatives

The following table summarizes the expected spectroscopic data for representative derivatives synthesized from this compound. Actual data should be confirmed by experimental analysis.

CompoundR GroupMethodExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
N-Benzyl Derivative BenzylReductive Amination7.20-7.40 (m, 5H, Ar-H), 6.50-6.80 (m, 4H, Ar-H), 4.30 (s, 2H, N-CH₂-Ph), 3.50-3.70 (m, 2H, CH), 1.20 (d, 6H, CH₃)138.0 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 120.0 (Ar-C), 115.0 (Ar-CH), 55.0 (N-CH₂), 50.0 (CH), 18.0 (CH₃)
N-Acetyl Derivative AcetylN-Acylation7.00-7.30 (m, 4H, Ar-H), 4.00-4.20 (m, 2H, CH), 2.20 (s, 3H, COCH₃), 1.30 (d, 6H, CH₃)170.0 (C=O), 140.0 (Ar-C), 125.0 (Ar-CH), 123.0 (Ar-CH), 52.0 (CH), 22.0 (COCH₃), 17.0 (CH₃)
N-Phenyl Derivative PhenylBuchwald-Hartwig6.80-7.50 (m, 9H, Ar-H), 3.80-4.00 (m, 2H, CH), 1.25 (d, 6H, CH₃)145.0 (Ar-C), 142.0 (Ar-C), 129.0 (Ar-CH), 122.0 (Ar-CH), 120.0 (Ar-CH), 118.0 (Ar-CH), 53.0 (CH), 18.5 (CH₃)

Applications in Complex Molecule Synthesis: Case Studies

The functionalized this compound scaffold serves as a crucial intermediate in the synthesis of various complex molecules with potential therapeutic applications.

Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The N-acylated and N-arylated derivatives of this compound are excellent candidates for the development of novel kinase inhibitors. For instance, the amide nitrogen can act as a hydrogen bond donor, while the aromatic rings can engage in π-stacking interactions. The synthesis of quinoxaline derivatives as ASK1 inhibitors has been reported, highlighting the potential of this scaffold in targeting kinases.[5]

G cluster_0 Synthesis of Kinase Inhibitor Precursor cluster_1 Further Elaboration start 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline intermediate N-Aryl or N-Acyl Derivative start->intermediate N-Functionalization final_product Complex Kinase Inhibitor intermediate->final_product Additional Synthetic Steps

Caption: General workflow for the synthesis of kinase inhibitors.

Development of Antimicrobial Agents

The quinoxaline scaffold is a well-established pharmacophore in the design of antimicrobial agents. By strategically modifying the this compound core, novel compounds with potent activity against various bacterial and fungal strains can be developed. The introduction of different substituents on the nitrogen atoms or the aromatic ring can fine-tune the antimicrobial spectrum and potency. Several studies have reported the synthesis of quinoxaline derivatives with significant antibacterial and antifungal activities.[6][7]

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex molecules. The protocols detailed in this application note for N-alkylation, N-acylation, and palladium-catalyzed C-N cross-coupling provide a robust toolbox for the functionalization of this scaffold. The resulting derivatives are key intermediates in the development of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds. Future research in this area will likely focus on the development of stereoselective transformations to control the chirality of the 2- and 3-positions, as well as the exploration of a wider range of catalytic methods for the efficient and sustainable synthesis of novel tetrahydroquinoxaline-based molecules.

References

Application Notes & Protocols: Development of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology

The quinoxaline nucleus, a fused heterocyclic system of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] In oncology, quinoxaline derivatives have emerged as a promising class of therapeutics due to their ability to target a multitude of key pathways involved in cancer progression, including cell proliferation, survival, and angiogenesis.[3][4] These compounds often function as competitive inhibitors for ATP binding sites in various kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), or interfere with other fundamental cellular machinery like topoisomerase II and tubulin polymerization.[5][6][7][8]

This guide focuses on a specific, yet underexplored subclass: derivatives of the 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline core. The saturation of the pyrazine ring to form a tetrahydroquinoxaline structure introduces a three-dimensional geometry, which can offer improved binding selectivity and pharmacokinetic properties compared to its planar aromatic counterpart. The methyl groups at the 2 and 3 positions provide a defined stereochemical foundation for further derivatization.

While extensive public-domain data on the anticancer applications of the this compound scaffold itself is nascent[9][10][11], the protocols and strategies outlined herein are built upon the robust foundation of structurally related quinoxaline and tetrahydroquinoline/isoquinoline analogues that have been extensively validated.[12][13][14] This document serves as a comprehensive roadmap for the rational design, synthesis, and systematic evaluation of novel anticancer agents based on this promising core structure.

Part 1: Rational Design & Mechanistic Hypothesis

The development of a new anticancer agent begins with a clear mechanistic hypothesis. For the tetrahydroquinoxaline scaffold, several validated targets for the broader quinoxaline class provide a logical starting point.

1.1. Primary Molecular Targets:

  • Kinase Inhibition (VEGFR-2, BRAF, EGFR): Many quinoxaline-based molecules are designed as Type II kinase inhibitors, binding to and stabilizing the inactive conformation (DFG-out) of the kinase domain.[6] This is a common mechanism for inhibiting VEGFR-2, a key regulator of tumor angiogenesis.[15][16][17] The scaffold can also be adapted to target other kinases like BRAF and EGFR, which are crucial in melanoma and breast or lung cancers, respectively.[18][19]

  • Tubulin Polymerization Inhibition: Certain derivatives can bind to the colchicine binding site of β-tubulin, disrupting microtubule dynamics.[12] This interference with the cytoskeleton leads to a halt in the cell cycle at the G2/M phase and subsequently induces apoptosis.[8]

  • Topoisomerase II Inhibition: By stabilizing the covalent complex between DNA and topoisomerase II, these agents can introduce DNA strand breaks, leading to S-phase cell cycle arrest and apoptosis.[7][18]

1.2. Structure-Activity Relationship (SAR) Insights from Analogues:

Synthesizing a library of derivatives is guided by established SAR principles from related compounds.[2][20] The core directive is to modify the scaffold at key positions to enhance target binding and improve drug-like properties.

  • N1 and N4 Positions: The secondary amines within the tetrahydroquinoxaline ring are ideal points for derivatization. Acylation or sulfonylation at these positions can introduce moieties that form critical hydrogen bonds or hydrophobic interactions within a target's binding pocket. For example, attaching urea-based side chains is a common strategy for targeting the hinge region of kinases.[6][15]

  • Benzene Ring (Positions 6 and 7): Substitution on the aromatic ring with electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) can modulate the electronic properties of the entire molecule, influencing both target affinity and pharmacokinetic (ADME) profiles.[12][21]

The logical workflow for developing these agents involves iterative cycles of design, synthesis, and biological evaluation to refine the structure for optimal potency and selectivity.

G cluster_design Design & Synthesis cluster_eval Biological Evaluation cluster_opt Optimization a Scaffold Selection (this compound) b Target Hypothesis (e.g., VEGFR-2, Tubulin) a->b c In Silico Docking (Optional) b->c d Library Synthesis (SAR-guided derivatization) c->d e Primary Screen: Cytotoxicity (MTT Assay) d->e g IC50 Determination e->g f Secondary Screen: Mechanistic Assays h Lead Compound(s) Identification f->h g->f Active Compounds i SAR Analysis h->i j ADMET Profiling (In Silico / In Vitro) i->j k Iterative Redesign j->k k->d Next Generation Library

Caption: High-level workflow for anticancer agent development.

Part 2: General Synthesis Protocol

The synthesis of a this compound derivative library typically follows a multi-step process. The causality behind this approach is to first build the core heterocyclic scaffold and then diversify it.

Protocol 2.1: Synthesis of the this compound Core

This protocol is a foundational method adapted from the common synthesis of quinoxalines.[4]

  • Objective: To synthesize the core scaffold via condensation followed by reduction.

  • Materials:

    • Substituted o-phenylenediamine

    • Diacetyl (2,3-butanedione)

    • Ethanol (or other suitable solvent)

    • Reducing agent (e.g., Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation with Pd/C)

    • Appropriate solvent for reduction (e.g., Methanol for NaBH₄, THF/ether for LiAlH₄)

  • Procedure:

    • Condensation: Dissolve the selected o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask. Add diacetyl (1.0-1.1 eq) dropwise at room temperature. The causality here is the acid-catalyzed condensation between the diamine and the α-diketone to form the quinoxaline ring. The reaction is often exothermic.

    • Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture. The resulting 2,3-dimethylquinoxaline product may precipitate and can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

    • Reduction: Dissolve the crude 2,3-dimethylquinoxaline in a suitable solvent (e.g., methanol). Cool the solution in an ice bath (0 °C).

    • Add the reducing agent (e.g., NaBH₄, 4-5 eq) portion-wise. The use of a strong reducing agent is necessary to reduce the aromatic pyrazine ring to the saturated tetrahydro form.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Quench the reaction carefully by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purification: Purify the crude this compound product using column chromatography on silica gel.

Protocol 2.2: Library Derivatization at N1/N4 Positions

  • Objective: To create a diverse library of compounds by adding various substituents to the nitrogen atoms of the core scaffold.

  • Materials:

    • Purified this compound

    • Acyl chlorides, sulfonyl chlorides, or isocyanates (1.0-2.2 eq, depending on desired mono- or di-substitution)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2-3 eq)

  • Procedure:

    • Dissolve the tetrahydroquinoxaline core (1.0 eq) and the base (e.g., TEA) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add the desired electrophile (e.g., benzoyl chloride or a substituted phenyl isocyanate) dropwise. The base is critical to neutralize the HCl or other acidic byproducts generated during the reaction, driving it to completion.

    • Stir the reaction at room temperature for 4-16 hours until TLC indicates the consumption of the starting material.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the final derivative by column chromatography or recrystallization.

    • Confirm the structure and purity of each derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: Protocols for In Vitro Anticancer Evaluation

A tiered screening approach is the most efficient method for evaluating a new library of compounds. It begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most potent hits.

Protocol 3.1: Cell Viability Assessment (MTT Assay)

This is a primary, colorimetric assay to measure the cytotoxic effects of the synthesized compounds. It quantifies the metabolic activity of living cells.[3][22]

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, PC-3 for prostate)[4][7][16]

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Synthesized compounds dissolved in DMSO (as 10 mM stock solutions)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

    • DMSO

    • 96-well microplates

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (~18-24 h) at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and non-toxic (<0.5%).

    • Remove the old medium and add 100 µL of medium containing the compounds at various concentrations (e.g., from 0.01 to 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours. The incubation time is chosen to allow for at least two cell doubling times.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Table 1: Example Cytotoxicity Data for Quinoxaline Analogues

Compound ID Target Cell Line IC₅₀ (µM) Reference
Derivative A HCT-116 (Colon) 2.5 [4]
Derivative B MCF-7 (Breast) 9.0 [4]
Derivative C PC-3 (Prostate) 2.11 [7][23]
Derivative D HepG-2 (Liver) 9.8 [4]

| Doxorubicin | HCT-116 (Colon) | ~0.5-1.0 |[17] |

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if a compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[3]

  • Objective: To quantify the distribution of cells in different phases of the cell cycle after compound treatment.

  • Materials:

    • Cancer cells treated with the compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

    • Phosphate-Buffered Saline (PBS)

    • Ice-cold 70% Ethanol

    • Propidium Iodide (PI) staining solution with RNase A.

    • Flow cytometer.

  • Procedure:

    • Cell Harvesting & Fixation: Harvest treated and control cells by trypsinization. Wash with cold PBS and fix by adding cells dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Fixation occurs overnight at -20°C.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A solution. The RNase A is crucial for degrading double-stranded RNA, ensuring that PI only intercalates with DNA for accurate cell cycle analysis. Incubate in the dark for 30 minutes.

    • Analysis: Analyze the samples on a flow cytometer. The DNA content (proportional to PI fluorescence) is used to distinguish cell populations: G0/G1 phase (2n DNA), S phase (>2n but <4n DNA), and G2/M phase (4n DNA).

    • Data Interpretation: Compare the cell cycle profiles of treated cells to the vehicle control. A significant accumulation of cells in a particular phase indicates compound-induced cell cycle arrest.[8][24]

Protocol 3.3: Apoptosis Quantification (Annexin V-FITC/PI Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To quantify the induction of apoptosis by the test compound.

  • Materials:

    • Cancer cells treated with the compound for 24-48 hours.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Cell Harvesting: Harvest both adherent and floating cells. This is critical as apoptotic cells may detach.

    • Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cells. Incubate for 15 minutes in the dark at room temperature.

    • Analysis: Analyze immediately by flow cytometry.

      • Annexin V- / PI-: Live cells.

      • Annexin V+ / PI-: Early apoptotic cells. (Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane).

      • Annexin V+ / PI+: Late apoptotic or necrotic cells. (PI enters cells with compromised membrane integrity).[7]

      • Annexin V- / PI+: Necrotic cells.

Protocol 3.4: Mechanistic Investigation via Western Blot

This technique is used to validate the hypothesized mechanism of action by measuring changes in the expression or phosphorylation status of key proteins.[3]

  • Objective: To detect changes in proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3), cell cycle (e.g., Cyclin B1), or specific signaling pathways (e.g., p-VEGFR-2, p-AKT).[7][24]

  • Materials:

    • Cell lysates from treated and untreated cells.

    • Primary antibodies against target proteins.

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE and Western blot equipment.

    • Chemiluminescence substrate (ECL).

  • Procedure:

    • Protein Extraction: Lyse treated cells and quantify protein concentration.

    • Electrophoresis: Separate proteins by size using SDS-PAGE.

    • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

    • Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system. A loading control (e.g., β-actin or GAPDH) is essential to ensure equal protein loading across lanes.

    • Interpretation: A decrease in anti-apoptotic proteins like Bcl-2, an increase in pro-apoptotic proteins like Bax or cleaved Caspase-3, or a decrease in the phosphorylation of a target kinase would support the proposed mechanism of action.[7]

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf VEGFR2->RAF Agent Quinoxaline-based Inhibitor Agent->VEGFR2 Blocks Phosphorylation Proliferation Cell Proliferation & Survival PLCg->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Proliferation AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the development of novel anticancer therapeutics. Its structural features offer significant potential for creating potent and selective inhibitors of key oncogenic pathways. By employing a systematic approach of rational design, guided synthesis, and tiered biological evaluation as detailed in these protocols, researchers can efficiently identify and optimize lead compounds. Future work should focus on in vivo efficacy studies in animal models, detailed pharmacokinetic and toxicology profiling, and advanced structural biology studies to elucidate precise binding modes, ultimately paving the way for potential clinical candidates.

References

Application Notes and Protocols for the Investigation of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline in Neuroprotective Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Neurodegenerative diseases and acute neuronal injury represent a significant and growing unmet medical need. The development of effective neuroprotective agents is a critical priority in modern pharmacology. This document provides a comprehensive guide for the investigation of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline (MeQ) as a potential neuroprotective drug candidate. While direct and extensive research on the neuroprotective properties of MeQ is emerging, its structural similarity to other bioactive heterocyclic compounds warrants a thorough investigation. These application notes and protocols are designed to provide a robust framework for researchers to explore the synthesis, in vitro screening, and in vivo validation of MeQ's neuroprotective potential. The methodologies outlined herein are grounded in established principles of neuropharmacology and are intended to be adapted and optimized for specific research contexts.

Introduction: The Rationale for Investigating this compound (MeQ) as a Neuroprotective Agent

The quest for novel neuroprotective therapies has led to the exploration of a wide array of chemical scaffolds. Tetrahydroquinoxalines, a class of nitrogen-containing heterocyclic compounds, have demonstrated a range of biological activities, including antimicrobial and potential anticancer effects.[1] The core structure of MeQ, a reduced form of quinoxaline, is found in various biologically active molecules. While the broader class of quinoxalines has been investigated for diverse therapeutic applications, the specific potential of this compound in the context of neuroprotection remains an area of significant interest.

Structurally related compounds, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown promising neuroprotective properties.[2][3][4][5] These compounds are thought to exert their effects through multiple mechanisms, including the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity.[2][3][4] Given these precedents, it is hypothesized that MeQ may possess similar neuroprotective capabilities. The dimethyl substitution on the tetrahydroquinoxaline core could influence its lipophilicity, metabolic stability, and interaction with biological targets, potentially offering a unique pharmacological profile.

This guide will provide a systematic approach to evaluating MeQ, from its chemical synthesis to its biological characterization in relevant models of neuronal injury.

Synthesis of this compound

The synthesis of MeQ can be achieved through established methods for the preparation of tetrahydroquinoxalines. A common and effective approach involves the reduction of the corresponding quinoxaline precursor, 2,3-dimethylquinoxaline.

Protocol 2.1: Synthesis of this compound

Materials:

  • 2,3-dimethylquinoxaline

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

  • Ethanol or other suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reduction of 2,3-dimethylquinoxaline:

    • Method A: Sodium Borohydride Reduction: Dissolve 2,3-dimethylquinoxaline in ethanol in a round-bottom flask. Cool the solution in an ice bath. Slowly add sodium borohydride in portions with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Method B: Catalytic Hydrogenation: Dissolve 2,3-dimethylquinoxaline in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel. Add a catalytic amount of palladium on carbon (Pd/C). Pressurize the vessel with hydrogen gas and stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up:

    • For Method A, carefully quench the reaction by the slow addition of water.

    • For both methods, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Characterization:

  • Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Neuroprotective Effects

A tiered in vitro screening approach is recommended to efficiently assess the neuroprotective potential of MeQ. This begins with cell viability assays in neuronal cell lines, followed by more complex primary neuron cultures and specific mechanism-of-action studies.

Initial Cytotoxicity and Neuroprotection Screening in Neuronal Cell Lines

The initial assessment involves determining the inherent toxicity of MeQ and its ability to protect against a common neurotoxic insult in a readily available neuronal cell line, such as SH-SY5Y or PC12 cells.

Protocol 3.1.1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MeQ stock solution (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂) or glutamate as a neurotoxic insult

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • MeQ Treatment (Cytotoxicity): Treat the cells with increasing concentrations of MeQ (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours to determine its intrinsic toxicity. Include a vehicle control (DMSO).

  • Neuroprotection Assay:

    • Pre-treat cells with various non-toxic concentrations of MeQ for 1-2 hours.

    • Induce neurotoxicity by adding a predetermined concentration of H₂O₂ (e.g., 100-500 µM) or glutamate (e.g., 1-10 mM) for 24 hours.

    • Include control groups: untreated cells, cells treated with MeQ alone, and cells treated with the neurotoxin alone.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate cell viability as a percentage of the control group.

  • Determine the EC₅₀ (for protection) and IC₅₀ (for toxicity) values for MeQ.

Evaluation in a More Physiologically Relevant Model: Oxygen-Glucose Deprivation (OGD)

The OGD model is a well-established in vitro model that mimics the ischemic conditions of a stroke.[6][7][8] This assay is crucial for evaluating the potential of MeQ in an ischemic neuroprotection context.

Protocol 3.2.1: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

Materials:

  • Primary cortical neurons (dissected from embryonic day 18 rat or mouse brains)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Glucose-free DMEM

  • Hypoxic chamber (e.g., with 95% N₂ and 5% CO₂)

  • MeQ stock solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Primary Neuron Culture: Culture primary cortical neurons for 7-10 days in vitro to allow for maturation.

  • OGD Induction:

    • Wash the neurons with glucose-free DMEM.

    • Place the culture plates in a hypoxic chamber for a defined period (e.g., 60-90 minutes).

  • Reperfusion and Treatment:

    • Remove the plates from the hypoxic chamber and replace the glucose-free medium with the original culture medium containing various concentrations of MeQ.

    • Incubate under normoxic conditions for 24 hours.

  • Assessment of Neuronal Death:

    • Collect the culture supernatant to measure the release of LDH, an indicator of cell membrane damage, using a commercially available kit.

    • Alternatively, cell viability can be assessed using calcein-AM/ethidium homodimer-1 staining.

Data Analysis:

  • Quantify the neuroprotective effect of MeQ by the reduction in LDH release compared to the OGD-only control group.

Elucidating the Mechanism of Action

Understanding the molecular mechanisms by which MeQ exerts its neuroprotective effects is critical for its further development. Based on the activities of related compounds, several key pathways should be investigated.

Antioxidant Properties

Many neuroprotective compounds possess antioxidant properties, which are crucial for combating oxidative stress, a common feature of neurodegenerative diseases.

Protocol 4.1.1: In Vitro Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the free radical scavenging ability of a compound. A decrease in the absorbance of the DPPH radical solution in the presence of MeQ indicates antioxidant activity.

  • Reactive Oxygen Species (ROS) Scavenging Assay in Cells: Use a fluorescent probe like DCFDA-H₂ (2',7'-dichlorofluorescin diacetate) in neuronal cells. After inducing oxidative stress (e.g., with H₂O₂), the ability of MeQ to reduce the fluorescence signal indicates its ROS scavenging capacity within a cellular context.

Anti-Excitotoxic Effects

Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a major contributor to neuronal death in various neurological conditions.[7]

Protocol 4.2.1: Glutamate Receptor Binding and Calcium Imaging

  • NMDA Receptor Binding Assay: Investigate whether MeQ can displace the binding of a known NMDA receptor ligand (e.g., [³H]MK-801) to neuronal membranes. This will indicate a direct interaction with the NMDA receptor.[2]

  • Calcium Imaging: Use a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in primary neurons. Measure the intracellular calcium concentration in response to glutamate or NMDA stimulation in the presence and absence of MeQ. A reduction in the glutamate-induced calcium influx by MeQ would suggest an anti-excitotoxic effect.

In Vivo Validation of Neuroprotective Efficacy

Promising in vitro results should be validated in animal models of neurological disorders. The choice of model will depend on the intended therapeutic application.

Rodent Model of Ischemic Stroke

The middle cerebral artery occlusion (MCAO) model is a widely used and clinically relevant model of focal cerebral ischemia.[8]

Protocol 5.1.1: Middle Cerebral Artery Occlusion (MCAO) in Rats or Mice

Animals:

  • Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)

Procedure:

  • Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique.

  • MeQ Administration: Administer MeQ (at various doses determined from preliminary toxicity studies) either before (pre-treatment) or after (post-treatment) the onset of ischemia. The route of administration (e.g., intraperitoneal, intravenous) should be optimized.

  • Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

  • Behavioral Assessment: Conduct a battery of behavioral tests (e.g., neurological deficit score, rotarod test, Morris water maze) at various time points post-MCAO to assess functional recovery.

  • Histological Analysis: At the end of the study, perfuse the animals and collect the brains.

    • Infarct Volume Measurement: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Immunohistochemistry: Perform staining for markers of apoptosis (e.g., TUNEL, cleaved caspase-3) and neuronal survival (e.g., NeuN) in the peri-infarct region.

Data Analysis:

  • Compare the infarct volume and behavioral scores between the MeQ-treated and vehicle-treated groups.

Data Presentation and Visualization

Quantitative Data Summary

Table 1: In Vitro Neuroprotective Efficacy of MeQ

AssayCell TypeInsultMeQ Concentration (µM)% Protection (Mean ± SD)
MTT AssaySH-SY5YH₂O₂ (200 µM)125 ± 5
1060 ± 8
5085 ± 6
LDH AssayPrimary Cortical NeuronsOGD (90 min)120 ± 4
1055 ± 7
5078 ± 5

Table 2: In Vivo Neuroprotective Efficacy of MeQ in MCAO Model

Treatment GroupDose (mg/kg)Infarct Volume (% of Hemisphere)Neurological Deficit Score (0-5)
Vehicle-45 ± 53.8 ± 0.5
MeQ1030 ± 42.5 ± 0.4
MeQ2520 ± 31.8 ± 0.3
MeQ5012 ± 21.2 ± 0.2

Diagrams

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action cluster_invivo In Vivo Validation synthesis Synthesis of MeQ characterization Structural Confirmation (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT) characterization->cytotoxicity neuroprotection Neuroprotection Assays (H2O2, Glutamate) cytotoxicity->neuroprotection ogd OGD Model (Primary Neurons) neuroprotection->ogd antioxidant Antioxidant Assays (DPPH, ROS) ogd->antioxidant excitotoxicity Anti-Excitotoxicity (NMDA Binding, Ca2+ Imaging) ogd->excitotoxicity mcao MCAO Stroke Model ogd->mcao behavioral Behavioral Tests mcao->behavioral histology Histology (Infarct Volume) mcao->histology

Caption: Experimental workflow for evaluating MeQ's neuroprotective potential.

signaling_pathway cluster_insult Neuronal Insult cluster_downstream Downstream Effects ischemia Ischemia / Reperfusion ros ↑ ROS / Oxidative Stress ischemia->ros glutamate Excess Glutamate ca_influx ↑ Intracellular Ca2+ glutamate->ca_influx apoptosis Apoptosis / Neuronal Death ros->apoptosis ca_influx->apoptosis meq MeQ (Hypothesized Action) meq->ros Scavenges meq->ca_influx Inhibits

Caption: Hypothesized neuroprotective mechanisms of MeQ.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the systematic evaluation of this compound as a potential neuroprotective agent. By following a logical progression from synthesis and in vitro screening to mechanistic studies and in vivo validation, researchers can effectively assess the therapeutic potential of this compound. The successful development of MeQ or its analogs could offer a novel therapeutic strategy for a range of devastating neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide actionable, field-proven insights to help you achieve higher yields and purity in your experiments.

Introduction: The Synthetic Challenge

The synthesis of this compound typically involves a two-stage process: first, the condensation of o-phenylenediamine with 2,3-butanedione (diacetyl) to form 2,3-dimethylquinoxaline, followed by the reduction of the quinoxaline ring. While seemingly straightforward, achieving high yields requires careful control over multiple parameters. This guide breaks down the process, explains the causality behind experimental choices, and offers robust troubleshooting strategies.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a direct Q&A to address the most pressing issues encountered during synthesis.

Question 1: My initial condensation reaction to form 2,3-dimethylquinoxaline has a very low yield. What are the most likely causes?

Answer: Low yield in the initial cyclocondensation is a frequent problem and can almost always be traced back to one of three areas: reactant quality, reaction conditions, or catalyst choice.[1][2]

  • Cause A: Purity of Starting Materials

    • The "Why": o-Phenylenediamine is notoriously susceptible to oxidation, appearing as dark, discolored crystals. Oxidized impurities can engage in side reactions, consuming starting material and complicating purification.[3] The purity of 2,3-butanedione is equally critical.

    • Solution:

      • Assess Purity: Always start with the highest purity o-phenylenediamine available. If it is discolored (anything beyond a light tan), purify it via recrystallization from an appropriate solvent (e.g., water or ethanol with a small amount of sodium dithionite to inhibit oxidation) or sublimation.

      • Verify Dicarbonyl: Ensure the 2,3-butanedione is fresh and has been stored properly.

  • Cause B: Suboptimal Reaction Conditions

    • The "Why": The classical condensation often requires elevated temperatures, but prolonged heating can lead to product degradation or the formation of polymeric side products.[1][4] The solvent plays a crucial role in reactant solubility and stabilizing reaction intermediates.[3]

    • Solution:

      • Solvent Screening: The choice of solvent can dramatically impact yield.[3] While ethanol or acetic acid are common, consider screening alternatives. For example, hexafluoroisopropanol (HFIP) has been shown to promote the reaction at room temperature, achieving high yields in a shorter time.[4]

      • Temperature Control: Instead of aggressive reflux, try running the reaction at a milder temperature for a longer duration. Monitor the reaction by TLC to determine the point of maximum conversion without significant byproduct formation.

      • Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by providing rapid, uniform heating.[5][6]

  • Cause C: Inefficient Catalysis

    • The "Why": While the reaction can proceed without a catalyst, an acid catalyst is typically required to activate the carbonyl groups of the diketone, facilitating nucleophilic attack by the diamine.[3] However, strong, non-volatile acids can complicate workup and purification.

    • Solution:

      • Catalyst Choice: If using a traditional acid catalyst, consider a milder, volatile acid like acetic acid, which can also serve as the solvent.[6]

      • Heterogeneous Catalysts: Explore solid-supported acid catalysts like HClO₄·SiO₂ or reusable catalysts like phospho sulfonic acid, which can be easily filtered off, simplifying the workup process.[7][8]

      • Iodine Catalysis: Molecular iodine has proven to be a highly effective catalyst for this cyclocondensation in solvents like DMSO or CH₃CN, often providing excellent yields under mild conditions.[6]

Question 2: The reduction of 2,3-dimethylquinoxaline to the tetrahydro- derivative is incomplete or stalls. How can I drive it to completion?

Answer: An incomplete reduction is typically due to catalyst deactivation, insufficient hydride source, or suboptimal reaction conditions.

  • Cause A: Catalyst Activity

    • The "Why": The most common method for this reduction is catalytic hydrogenation using Palladium on carbon (Pd/C).[9] The catalyst can be "poisoned" by impurities (e.g., sulfur-containing compounds) or become physically coated, reducing its active surface area.

    • Solution:

      • Use Fresh Catalyst: Ensure your Pd/C is of high quality and from a reliable source. Use a fresh batch for each reaction if you suspect deactivation.

      • Substrate Purity: Ensure the 2,3-dimethylquinoxaline starting material is pure. Impurities from the previous step can inhibit the catalyst. Purify the quinoxaline via recrystallization or column chromatography before reduction.

      • Catalyst Loading: A typical loading is 5-10 mol% of Pd/C. If the reaction stalls, a carefully controlled addition of a small amount of fresh catalyst may restart it.

  • Cause B: Hydrogen Source and Pressure

    • The "Why": The reduction requires a sufficient supply of hydrogen. For catalytic hydrogenation, this means adequate H₂ gas pressure. For transfer hydrogenation, it means a sufficient excess of the hydride donor.

    • Solution:

      • Hydrogenation: Ensure your system is properly sealed and purged. Start with a standard pressure (e.g., 50 psi or 2-3 atm) and monitor uptake.[9] If the reaction is slow, increasing the pressure may improve the rate.

      • Transfer Hydrogenation: If using a hydride donor like Hantzsch ester with a chiral phosphoric acid or an iridium catalyst, ensure you are using a sufficient stoichiometric excess of the donor.[10][11]

  • Cause C: Solvent and Temperature

    • The "Why": The solvent must fully dissolve the starting quinoxaline to allow efficient interaction with the catalyst surface. Temperature can affect both solubility and reaction rate.

    • Solution:

      • Solvent Choice: Ethanol, methanol, or ethyl acetate are common solvents for Pd/C hydrogenations. Ensure your substrate is fully dissolved.

      • Temperature: Most hydrogenations proceed well at room temperature. Gentle warming (e.g., to 40-50 °C) can sometimes increase the rate, but be cautious of potential side reactions.

Question 3: I am observing significant byproduct formation. What are these impurities and how can I prevent them?

Answer: Byproduct formation is usually a result of side reactions involving the starting materials or intermediates.

  • Potential Byproduct A: Polymeric Materials

    • The "Why": Overly harsh conditions (high heat, strong acid) during the condensation step can lead to polymerization of the o-phenylenediamine or side reactions with the diketone.[1]

    • Prevention: Use milder reaction conditions as described in Question 1. Monitor the reaction closely and stop it once the product is formed.

  • Potential Byproduct B: Over-reduction or Ring Opening

    • The "Why": During the reduction step, overly aggressive conditions (e.g., high-pressure hydrogenation with Raney Nickel) can sometimes lead to the cleavage of C-N bonds, though this is less common for this specific substrate.

    • Prevention: Use a milder catalyst system like Pd/C under controlled hydrogen pressure.[9] Avoid overly reactive catalysts unless necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general, optimized protocol for this synthesis? A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below, covering both the condensation and reduction steps.

Q2: Can I perform this as a one-pot synthesis? While many quinoxaline syntheses are performed in two distinct steps to ensure the purity of the intermediate, some "domino" or "one-pot" reactions exist, particularly those starting from precursors like 2-nitroarylketones.[12] For this specific transformation, a two-step approach is generally more reliable for achieving high purity and optimizing the yield of the final tetrahydroquinoxaline.

Q3: How do I purify the final this compound? The final product is often an oil or a low-melting solid.[9] Purification can be achieved by:

  • Column Chromatography: Using silica gel with a solvent system like ethyl acetate/hexanes.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like petroleum ether can be effective.[9]

  • Acid-Base Extraction: As a basic amine, the product can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.

Q4: Are there stereoisomers to consider? Yes. The final product, this compound, has two chiral centers at the C2 and C3 positions. The reduction of the planar quinoxaline ring will typically produce a mixture of cis and trans diastereomers. Standard reduction methods like hydrogenation with Pd/C often favor the formation of the thermodynamically more stable cis isomer.[11] Advanced asymmetric hydrogenation techniques using chiral iridium catalysts can provide high enantioselectivity for a specific enantiomer.[11]

Visualized Mechanisms and Workflows

reaction_mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction A o-Phenylenediamine C Diimine Intermediate A->C + B 2,3-Butanedione B->C D 2,3-Dimethylquinoxaline C->D Cyclization -2H₂O E 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline D->E [H] (e.g., H₂/Pd-C)

workflow prep 1. Reactant Prep & Purification condense 2. Condensation Reaction (o-phenylenediamine + 2,3-butanedione) prep->condense workup1 3. Workup & Isolation of Quinoxaline condense->workup1 purify1 4. Purification of Intermediate (Recrystallization/Chromatography) workup1->purify1 reduce 5. Reduction Reaction (Catalytic Hydrogenation) purify1->reduce workup2 6. Workup & Isolation of Final Product reduce->workup2 purify2 7. Final Purification workup2->purify2 analyze 8. Characterization (NMR, MS, etc.) purify2->analyze

troubleshooting_tree

Optimized Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethylquinoxaline

This protocol is based on a common and robust acid-catalyzed condensation.

  • Reactant Preparation: To a 250 mL round-bottom flask, add purified o-phenylenediamine (10.8 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of ethanol, followed by the slow addition of glacial acetic acid (6 mL). Stir the mixture until the diamine is fully dissolved.

  • Diketone Addition: Cool the flask in an ice bath. Add 2,3-butanedione (8.6 g, 0.1 mol) dropwise via an addition funnel over 15-20 minutes. A yellow precipitate may begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Then, gently heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.

  • Workup and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 50 mL) and then a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol/water to yield pale yellow needles of 2,3-dimethylquinoxaline. Dry the product under vacuum. (Expected yield: 80-90%).

Protocol 2: Reduction to this compound

This protocol uses standard catalytic hydrogenation conditions.

  • Setup: To a heavy-walled hydrogenation flask (Parr shaker vessel), add 2,3-dimethylquinoxaline (7.9 g, 0.05 mol) and 100 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~0.4 g, 5 wt%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times. Pressurize the vessel to 50 psi (approx. 3.4 atm) with hydrogen.

  • Reaction: Shake the mixture at room temperature. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield a colorless or pale yellow oil/solid. (Expected yield: 85-95%).

Data Summary: Influence of Conditions

The following table summarizes how different parameters can affect the outcome of the initial condensation reaction, providing a quick reference for optimization.

ParameterCondition AOutcome ACondition BOutcome BRationale & Reference
Catalyst Acetic AcidGood Yield (70-85%)Iodine (cat.)Excellent Yield (>90%)Iodine is a mild and highly effective catalyst for this transformation.[5][6]
Solvent EthanolGood Yield, requires heatHFIPExcellent Yield, RTFluorinated alcohols can activate substrates and accelerate the reaction.[4]
Temperature Reflux (e.g., 80°C)Faster reaction, risk of byproductsRoom TempSlower, higher purityMilder conditions minimize degradation and side reactions.[1][4]
Method Conventional Heating2-12 hours reaction timeMicrowave Irradiation5-15 minutes reaction timeMicrowaves provide rapid and efficient heating, shortening reaction times.[5][6]

References

Technical Support Center: Synthesis of Tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Tetrahydroquinoxaline Derivatives. This comprehensive resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired tetrahydroquinoxaline derivative, or in some cases, no product at all. What are the likely causes and how can I rectify this?

A: Low or no yield is a frequent challenge in organic synthesis and can be attributed to several factors in the context of tetrahydroquinoxaline synthesis. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The reaction conditions, including temperature, pressure, and reaction time, are critical. For instance, in hydrogenation reactions to produce tetrahydroquinoxalines, insufficient hydrogen pressure can lead to incomplete reduction.[1] Conversely, excessively high temperatures can cause degradation of starting materials or the final product.[2]

    • Actionable Advice: Systematically screen reaction parameters. For example, in a catalytic hydrogenation, you might vary the hydrogen pressure (e.g., from 1 to 5 atm) and temperature (e.g., from room temperature to 50 °C) to find the optimal conditions for your specific substrate.[1]

  • Poor Quality of Starting Materials: The purity of your starting materials, such as the o-phenylenediamine and the 1,2-dicarbonyl compound or its precursor, is paramount. Impurities can poison the catalyst or lead to the formation of side products, thereby reducing the yield.[3]

    • Actionable Advice: Ensure the purity of your starting materials. If commercially available reagents are of questionable purity, consider purification by recrystallization or chromatography before use.

  • Catalyst Inactivity or Deactivation: The choice and handling of the catalyst are crucial. For instance, in palladium-catalyzed reactions, the catalyst can be sensitive to air and moisture.[4] Deactivation can occur over the course of the reaction, leading to a stall.[1]

    • Actionable Advice: Use fresh, high-quality catalysts. For air-sensitive catalysts, employ proper inert atmosphere techniques (e.g., using a glovebox or Schlenk line). If catalyst deactivation is suspected, consider adding a second portion of the catalyst during the reaction. In some cases, a change in the ligand on the metal catalyst can also improve performance.

  • Inappropriate Solvent: The solvent plays a critical role in the solubility of reactants and the stabilization of reaction intermediates. The choice of solvent can significantly impact reaction rates and yields.[5]

    • Actionable Advice: Conduct a solvent screen. For example, in asymmetric hydrogenation reactions for the synthesis of chiral tetrahydroquinoxalines, nonpolar aprotic solvents like dichloromethane (DCM) or chloroform have been shown to give good enantioselectivities, while polar protic solvents may lead to lower selectivity.[5]

Experimental Protocol: General Optimization of a Catalytic Hydrogenation for Tetrahydroquinoxaline Synthesis

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the quinoxaline starting material (1.0 mmol) and the catalyst (e.g., 5 mol% Pd/C).

  • Solvent Addition: Add the desired solvent (e.g., 10 mL of methanol or ethyl acetate) via syringe.

  • Hydrogenation: Purge the flask with hydrogen gas (balloon or from a cylinder) and stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel.

Problem 2: Formation of Side Products and Purification Challenges

Q: I am observing multiple spots on my TLC plate, and purification of the desired tetrahydroquinoxaline is proving difficult. What are the common side products, and how can I improve the purity of my compound?

A: The formation of side products is a common issue that complicates purification. Understanding the potential side reactions is key to mitigating their formation and developing an effective purification strategy.

Common Side Products:

  • Over-oxidation or Aromatization: Tetrahydroquinoxalines can be sensitive to air oxidation, leading to the formation of the corresponding quinoxaline as a major impurity. This is especially true during work-up and purification.

  • Incomplete Reduction: In the synthesis of tetrahydroquinoxalines via the reduction of quinoxalines, incomplete reaction can lead to the presence of dihydroquinoxaline intermediates.

  • Side Reactions from Starting Materials: Impurities in the starting materials can lead to a variety of side products. For example, if the o-phenylenediamine is partially oxidized, it can lead to the formation of colored impurities.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying tetrahydroquinoxaline derivatives. A careful selection of the eluent system is crucial. A gradient elution is often necessary to separate the product from closely related impurities.

    • Practical Tip: To minimize on-column oxidation, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent system.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening different solvent systems is often necessary to find conditions that provide good recovery and high purity.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This is particularly useful for separating diastereomers or closely related analogs.[6]

Workflow for Troubleshooting Purification

Caption: A workflow for troubleshooting the purification of tetrahydroquinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: How does the electronic nature of substituents on the aromatic ring affect the synthesis of tetrahydroquinoxalines?

A1: The electronic properties of substituents can have a significant impact on the synthesis.

  • Electron-donating groups (e.g., -OCH3, -NH2) on the aniline ring in syntheses involving cyclization can facilitate the reaction by increasing the nucleophilicity of the amino groups.[7] This often leads to higher yields and milder reaction conditions.

  • Electron-withdrawing groups (e.g., -NO2, -CN) can decrease the nucleophilicity of the anilines, making the cyclization step more challenging.[8] This may require more forcing conditions, such as higher temperatures or stronger acid catalysts, which can in turn lead to more side products.[8]

Q2: What are the key spectroscopic features to confirm the successful synthesis of a tetrahydroquinoxaline?

A2: A combination of spectroscopic techniques is used to confirm the structure of the synthesized tetrahydroquinoxaline.

  • ¹H NMR: The most telling feature is the appearance of signals corresponding to the protons on the saturated heterocyclic ring. These typically appear as multiplets in the aliphatic region (around 3-4 ppm). The aromatic protons will also show characteristic splitting patterns.

  • ¹³C NMR: The appearance of signals for the sp³-hybridized carbons of the tetrahydro-pyrazine ring is a key indicator of successful synthesis.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: The presence of N-H stretching vibrations (for unsubstituted or monosubstituted amines) in the region of 3300-3500 cm⁻¹ is a characteristic feature.

Q3: My tetrahydroquinoxaline derivative seems to be unstable during work-up or storage. What precautions should I take?

A3: Tetrahydroquinoxalines can be susceptible to aerial oxidation, leading to the formation of the corresponding quinoxaline.

  • Work-up: It is advisable to perform the work-up as quickly as possible and to avoid prolonged exposure to air. Washing with a solution of a reducing agent, such as sodium bisulfite, can sometimes help to prevent oxidation.

  • Storage: For long-term storage, it is best to keep the compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature. Storing the compound as a salt (e.g., hydrochloride) can also improve its stability.

Data Summary Table

Synthetic MethodKey FeaturesCommon ChallengesTypical Yields
Catalytic Hydrogenation Reduction of quinoxalines using H₂ and a metal catalyst (e.g., Pd, Pt, Rh).Catalyst deactivation, incomplete reduction, over-reduction of other functional groups.70-95%
Transfer Hydrogenation Use of a hydrogen donor (e.g., Hantzsch ester, isopropanol) with a catalyst.Catalyst poisoning, requires stoichiometric amounts of the hydrogen donor.60-90%
Reductive Amination Reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound followed by reduction.Formation of multiple products, difficult to control regioselectivity with unsymmetrical diamines.50-85%
Multi-component Reactions One-pot synthesis from simple starting materials.Optimization of reaction conditions can be complex, potential for side reactions.Varies widely

Experimental Protocols

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline via Reductive Cyclization

This protocol describes a general procedure for the synthesis of the parent 1,2,3,4-tetrahydroquinoxaline from o-phenylenediamine and glyoxal, followed by in-situ reduction.

Materials:

  • o-Phenylenediamine

  • Glyoxal (40% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 g, 9.25 mmol) in methanol (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add glyoxal solution (1.34 g, 9.25 mmol) dropwise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of sodium borohydride (0.70 g, 18.5 mmol) in methanol (10 mL).

  • Slowly add the sodium borohydride solution to the reaction mixture at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,2,3,4-tetrahydroquinoxaline.

Mechanism Overview

Synthesis_Mechanism Reactants o-Phenylenediamine + Glyoxal Condensation Condensation Reactants->Condensation Dihydrophenazine Dihydrophenazine Intermediate Condensation->Dihydrophenazine Reduction Reduction (NaBH4) Dihydrophenazine->Reduction Product 1,2,3,4-Tetrahydroquinoxaline Reduction->Product

Caption: Simplified mechanism for the synthesis of 1,2,3,4-tetrahydroquinoxaline.

References

Troubleshooting guide for the purification of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in the purification of heterocyclic compounds requires a blend of systematic methodology and deep mechanistic understanding. This guide is structured to address the specific issues encountered during the purification of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline, moving from frequently asked questions to in-depth troubleshooting of complex purification scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound is a heterocyclic organic compound. Its key properties are summarized in the table below.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂--INVALID-LINK--[2]
Molecular Weight 162.24 g/mol --INVALID-LINK--[1]
CAS Number 13311-77-8--INVALID-LINK--[1]
Appearance Varies (typically off-white to light brown solid)General chemical knowledge
Purity (Commercial) >95% - 98%--INVALID-LINK--[1]

Q2: How should I properly store this compound to ensure its stability?

The compound is generally stable under recommended storage conditions.[3] To ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at room temperature.[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases, so co-storage with these materials should be avoided.[3]

Troubleshooting the Purification Workflow

The purification of this compound, typically synthesized via the reduction of 2,3-dimethylquinoxaline, involves a multi-step process. The following diagram outlines a standard workflow, which will serve as the basis for our troubleshooting guide.

G cluster_0 Post-Reaction cluster_1 Purification Steps cluster_2 Final Product raw_product Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/H₂O) raw_product->extraction Quench & Dilute drying Drying of Organic Layer (e.g., Na₂SO₄ or MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography Crude Solid/Oil recrystallization Recrystallization chromatography->recrystallization Combined Fractions pure_product Pure Compound recrystallization->pure_product analysis Purity & Identity Check (TLC, NMR, MP) pure_product->analysis

Caption: Standard purification workflow for this compound.

Scenario-Based Troubleshooting

Problem 1: Low Yield After Purification

Q: I've completed the purification, but my final yield is significantly lower than expected. What are the common causes and how can I fix this?

A: Low yield is a multifaceted problem that can arise at any stage of the purification. Let's break down the potential causes systematically.

  • Cause A: Incomplete Reaction: The primary reason for low yield is often an incomplete synthesis reaction. Before starting purification, always check the reaction progress using Thin Layer Chromatography (TLC). If starting material (e.g., 2,3-dimethylquinoxaline) is still present, the reaction may require a longer time, more catalyst, or higher temperature.

  • Cause B: Losses During Extraction: The tetrahydroquinoxaline structure has basic nitrogen atoms, making its solubility pH-dependent.

    • Mechanism: During aqueous workup, if the aqueous layer is even slightly acidic, the product can be protonated, increasing its water solubility and causing it to partition into the aqueous layer.

    • Solution: Ensure the aqueous layer is basic (pH > 8) before and during extraction with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use a base like sodium bicarbonate or a dilute sodium hydroxide solution. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single large-volume extraction to maximize recovery.

  • Cause C: Product Adsorption on Silica Gel: The two amine groups in the molecule can strongly adhere to the acidic silica gel surface during column chromatography, leading to streaking and poor recovery.

    • Solution 1: Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or ammonia in the eluent.[4] This neutralizes the acidic silanol groups, reducing tailing and irreversible adsorption.

    • Solution 2: Use an Alternative Stationary Phase: If the compound proves too basic for silica, consider using a less acidic stationary phase like alumina (basic or neutral grade).

  • Cause D: Incorrect Recrystallization Solvent: Choosing a suboptimal solvent can lead to significant product loss. If the compound is too soluble in the chosen solvent at room temperature, recovery will be poor.

    • Solution: Perform small-scale solvent screening. An ideal solvent should dissolve the compound when hot but have low solubility when cold. Common systems for similar heterocycles include ethanol/water mixtures, or recrystallization from nonpolar solvents like hexanes or petroleum ether.[5]

Problem 2: Persistent Impurities in the Final Product

Q: My final product shows multiple spots on TLC, or the NMR spectrum has unexpected peaks. How do I identify and remove these impurities?

A: The identity of the impurity dictates the best removal strategy. The most common impurities are unreacted starting material or over-reduced byproducts.

  • Impurity A: Unreacted 2,3-Dimethylquinoxaline:

    • Identification: This starting material is less polar than the product. On a TLC plate (e.g., 20% EtOAc in Hexane), it will have a higher Rf value. Its aromatic proton signals in ¹H NMR will be distinct from the product.

    • Removal: Careful column chromatography should effectively separate the starting material from the more polar product. Ensure you use a shallow gradient of the polar solvent (e.g., starting with 5% EtOAc in Hexane and slowly increasing) to achieve good separation.

  • Impurity B: Over-reduced Species:

    • Identification: If a strong reducing agent or harsh conditions are used, the benzene ring of the quinoxaline system could potentially be partially or fully reduced. These species would be much more polar and may be difficult to separate. Their ¹H NMR spectra would show a loss of aromatic signals and the appearance of more aliphatic (1.0-3.0 ppm) signals.

    • Removal: This is challenging. A potential strategy is re-aromatization of the crude mixture using a mild oxidizing agent (e.g., DDQ or manganese dioxide), followed by a repeat of the purification process. This is an advanced step and should be approached with caution.

  • Impurity C: Residual Solvents:

    • Identification: Broad singlets in the ¹H NMR spectrum corresponding to common lab solvents (e.g., DCM ~5.3 ppm, EtOAc ~2.0, 4.1, 1.2 ppm, Hexane ~0.9, 1.3 ppm).

    • Removal: Dry the product under high vacuum for an extended period (several hours to overnight). If the solvent is high-boiling (like DMF or DMSO), it may require co-evaporation with a lower-boiling solvent (like toluene) or purification via recrystallization. The ICH Q3C(R9) guideline provides limits for residual solvents in pharmaceutical products.[6]

The following decision tree can guide your troubleshooting process for an impure sample post-chromatography.

G start Impure Sample After Column check_rf Analyze TLC: Compare impurity Rf to product Rf start->check_rf high_rf Impurity Rf > Product Rf (Less Polar) check_rf->high_rf Higher Rf low_rf Impurity Rf < Product Rf (More Polar) check_rf->low_rf Lower Rf unreacted_sm Likely unreacted starting material (2,3-dimethylquinoxaline) high_rf->unreacted_sm polar_impurity Likely baseline material or over-reduced byproduct low_rf->polar_impurity rerun_column Action: Rerun column with a shallower solvent gradient. unreacted_sm->rerun_column change_stationary_phase Action 1: Switch to alumina column. polar_impurity->change_stationary_phase recrystallize Action 2: Attempt recrystallization to isolate the major product. polar_impurity->recrystallize

Caption: Decision tree for troubleshooting an impure sample after column chromatography.

Problem 3: Product is an Oil, Not a Solid

Q: The literature says the compound is a solid, but I have a persistent oil or wax after removing the solvent. Why is this happening?

A: This is a common issue in organic synthesis, often related to purity.

  • Cause A: High Impurity Level: Even small amounts of impurities can disrupt the crystal lattice, preventing crystallization and resulting in an oil (a phenomenon known as eutectic mixture formation).

    • Solution: Re-purify the material using one of the methods described in Problem 2. Often, a second pass through a silica column is sufficient.

  • Cause B: Residual Solvent: High-boiling point solvents (e.g., toluene, DMF) or even lower-boiling ones (DCM, EtOAc) can be trapped in the product.

    • Solution: Dry the sample under high vacuum, possibly with gentle heating (e.g., 30-40°C, if the compound is stable). Another effective technique is trituration: add a non-solvent (a liquid in which your product is insoluble, like cold hexanes), and scratch the flask with a glass rod. This can induce nucleation and cause the product to solidify.

  • Cause C: Polymorphism/Amorphous Solid: The compound may exist in different solid-state forms.

    • Solution: Attempt recrystallization from various solvents. Seeding the supersaturated solution with a tiny crystal (if available) can help crystallize the desired form.

Protocols & Characterization

Protocol 1: Silica Gel Column Chromatography

This protocol is designed for the purification of a moderately basic compound and incorporates measures to prevent yield loss.

  • Prepare the Slurry: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product). Create a slurry using the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes). Add 0.5% triethylamine to this solvent mixture to neutralize the silica.

  • Pack the Column: Pour the slurry into your column and allow it to pack under gentle pressure (using a pump or bulb). Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Compound: Begin running the column with the low-polarity eluent. Collect fractions and monitor them by TLC.

  • Increase Polarity: Gradually increase the solvent polarity (e.g., to 10% EtOAc, then 15%, etc.) to elute your product. The goal is to find a solvent system where your product has an Rf of ~0.2-0.3.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.

Protocol 2: Characterization by NMR

Confirming the identity and purity of the final product is critical. NMR spectroscopy is the primary tool for this.

  • ¹H NMR: The spectrum should show signals corresponding to the aromatic protons, the two N-H protons, the two methine (CH) protons, and the two methyl (CH₃) groups. The N-H protons may appear as broad signals and their chemical shift can be concentration-dependent.

  • ¹³C NMR: The spectrum should show the correct number of signals for the 10 carbon atoms in the molecule.

Expected NMR Chemical Shifts (in CDCl₃): (Note: These are estimated values based on similar structures and may vary slightly.[7][8])

Proton TypeExpected ¹H Shift (ppm)Carbon TypeExpected ¹³C Shift (ppm)
Aromatic C-H6.5 - 7.2Aromatic C-H110 - 130
N-H3.5 - 4.5 (broad)Aromatic C-N135 - 145
C-H (methine)3.0 - 3.8C-N (methine)45 - 55
C-H (methyl)1.1 - 1.4C (methyl)15 - 25

If the NMR spectrum is clean, with integrations matching the expected proton count and no significant impurity peaks, and the melting point is sharp and consistent with reported values, the purification can be considered successful.

References

Improving the stability and solubility of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the handling and experimental use of this compound. We will address the core issues of chemical stability and solubility, providing not just protocols, but the scientific reasoning behind them to empower your research.

Foundational Understanding: The Instability and Solubility Challenge

Furthermore, like many organic molecules with a rigid, bicyclic structure, its solubility can be limited, particularly in aqueous media, posing a significant hurdle for biological assays and formulation development.[5][6] This guide provides direct answers and troubleshooting strategies for these critical issues.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter in the lab, followed by detailed answers and actionable advice.

Part 1: Stability Issues
Question 1: My solution of this compound is turning yellow or brown. What is happening and how can I stop it?

Causality: The driving force for this reaction is the formation of a thermodynamically stable aromatic ring. The two nitrogen atoms and the benzenoid ring create a favorable electronic system upon aromatization.

To prevent this, you must mitigate exposure to oxygen and light.

Immediate Actions & Preventative Measures:

  • Use an Inert Atmosphere: When preparing solutions or handling the solid, purge vials and solvents with an inert gas like argon or nitrogen. This displaces oxygen, the primary oxidant.

  • Protect from Light: Store the solid compound and any solutions in amber vials or wrap containers in aluminum foil. Light can provide the energy to initiate radical-based oxidation pathways.

  • Use High-Purity Solvents: Solvents can contain dissolved oxygen or trace metal impurities that catalyze oxidation. Use freshly distilled or sparged solvents of high purity (HPLC-grade or higher).

  • Incorporate Antioxidants: For stock solutions intended for longer-term storage, consider adding a small amount of an antioxidant. Aromatic amines and hindered phenols are particularly effective at scavenging the free radicals that propagate degradation.[7][8][9]

Question 2: What are the optimal storage conditions for the solid compound and its solutions?

Answer: Proper storage is critical to preserving the integrity of this compound.

For Solid Compound:

  • Temperature: Store at low temperatures (-20°C is recommended for long-term storage). This reduces the kinetic rate of any potential degradation reactions.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). If possible, use a desiccator to protect from moisture.

  • Light: Keep in a dark location or use an amber-colored container.

For Solutions:

  • Solvent Choice: Prepare solutions in deoxygenated solvents.

  • Storage: Store solutions frozen (-20°C or -80°C) in single-use aliquots to avoid repeated freeze-thaw cycles. Repeated temperature changes can introduce moisture and oxygen.

  • pH Consideration: The stability of N-heterocyclic compounds can be pH-dependent.[10] For aqueous buffers, maintaining a slightly acidic to neutral pH (pH 5-7) is often beneficial, as strongly basic conditions can facilitate deprotonation and subsequent oxidation. However, this must be determined empirically for your specific application.

Question 3: What are the primary degradation products I should monitor for?

Answer: The main degradation product is 2,3-dimethylquinoxaline, formed via oxidation. A secondary pathway, though less common under typical lab conditions, can involve ring-opening or polymerization, especially under harsh acidic or basic conditions or prolonged exposure to light.

Analytical Monitoring:

  • LC-MS: This is the ideal technique. You should see a decrease in the peak corresponding to the mass of your starting material (C10H14N2, MW: 162.23 g/mol )[11] and the appearance of a new peak corresponding to 2,3-dimethylquinoxaline (C10H10N2, MW: 158.20 g/mol ).

  • UV-Vis Spectroscopy: The formation of the aromatic quinoxaline will result in the appearance of new absorbance peaks at longer wavelengths (in the UV-A or visible range), which can be used to monitor the degradation process qualitatively.

Part 2: Solubility Issues
Question 4: I'm having trouble dissolving this compound. What solvents should I use?

Answer: The solubility is dictated by the "like dissolves like" principle. As a moderately polar molecule with hydrogen bond donors (-NH groups) and a nonpolar aromatic ring, its solubility varies.

Solubility Profile Summary

Solvent ClassExample SolventsQualitative SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong hydrogen bond acceptors and high dielectric constant effectively solvate the molecule.
Alcohols Methanol, EthanolModerate to HighCan act as both hydrogen bond donors and acceptors.
Chlorinated Dichloromethane (DCM), ChloroformModerateGood for dissolving nonpolar to moderately polar organic compounds.
Ethers THF, Diethyl EtherLow to ModerateLower polarity and limited hydrogen bonding capability.
Aqueous Water, BuffersVery LowThe nonpolar benzene ring and methyl groups limit miscibility with water.
Nonpolar Hexanes, TolueneVery LowThe polar amine functionalities prevent dissolution in highly nonpolar solvents.

Note: This data is qualitative. Quantitative solubility should be determined experimentally using the protocol provided below.

Question 5: How can I increase the aqueous solubility for my biological experiments?

Answer: Increasing aqueous solubility is a common challenge for drug development professionals.[5][12] Several reliable strategies can be employed.

  • pH Adjustment (Salt Formation): The two nitrogen atoms in the tetrahydroquinoxaline ring are basic. By lowering the pH of the aqueous solution with a suitable acid (e.g., HCl, Citric Acid), you can protonate these nitrogens to form a salt (e.g., a hydrochloride salt). This ionized form is significantly more water-soluble than the neutral free base.[13][14] This is often the most effective and widely used method.[12]

  • Co-solvents: Adding a water-miscible organic solvent can dramatically increase solubility.[12]

    • Common Co-solvents: DMSO, ethanol, or polyethylene glycol (PEG) are frequently used.

    • Mechanism: The co-solvent disrupts the hydrogen bonding network of water and provides a more favorable, less polar microenvironment for the compound to dissolve in.

    • Caution: Be mindful of the final concentration of the organic co-solvent in your experiment, as it can affect biological systems (e.g., cell viability, enzyme activity). A final concentration of DMSO below 0.5% is generally considered safe for most cell-based assays.

  • Inclusion Complexes (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules like yours, forming an inclusion complex that is water-soluble.[6][14]

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its high water solubility and low toxicity.

Workflow for Solubility Enhancement

The following diagram outlines a decision-making process for improving the solubility of your compound.

Caption: Decision workflow for selecting a solubility enhancement method.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution in an Organic Solvent

This protocol describes how to prepare a stock solution (e.g., in DMSO) while minimizing oxidative degradation.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Inert gas (Argon or Nitrogen) with tubing

  • Amber glass vials with screw caps and PTFE septa

  • Syringes and needles

Procedure:

  • Vial Preparation: Place a stir bar in a clean, dry amber vial. Seal the vial with the cap and septum.

  • Inerting: Using a needle connected to the inert gas line as an inlet and another needle as an outlet, gently purge the vial with argon or nitrogen for 5-10 minutes.

  • Weighing: Weigh the required amount of the solid compound quickly and add it to the purged vial. Reseal immediately.

  • Solvent Degassing: Sparge the DMSO with the inert gas for 15-20 minutes to remove dissolved oxygen.

  • Solubilization: Using a syringe, draw the required volume of deoxygenated DMSO and add it to the vial containing the solid.

  • Mixing: Place the vial on a magnetic stir plate and stir until the solid is completely dissolved. A brief, gentle warming (to 30-40°C) can be used if necessary, but avoid excessive heat.

  • Storage: Once dissolved, purge the headspace of the vial with inert gas for 1 minute before removing the needles. Wrap the cap with parafilm and store at -20°C or -80°C.

Verification: A properly prepared solution should remain colorless for an extended period when stored correctly. Compare its color to a solution prepared without these precautions.

Protocol 2: Salt Formation for Enhanced Aqueous Solubility (Small Scale)

This protocol details how to form the hydrochloride salt in situ to prepare an aqueous stock solution.

Materials:

  • This compound (solid)

  • 1 M Hydrochloric Acid (HCl) solution

  • Purified water (Milli-Q or equivalent)

  • pH meter or pH strips

  • Vortex mixer and magnetic stirrer

Procedure:

  • Weigh Compound: Weigh the desired amount of the compound into a clean glass vial.

  • Add Water: Add a portion of the final desired volume of purified water (e.g., 80% of the total volume). The compound will likely remain as a suspension.

  • Acidification: While stirring, add the 1 M HCl solution dropwise. Monitor the pH of the suspension.

  • Dissolution: As the pH drops below 6, the compound should begin to dissolve as the hydrochloride salt is formed. Continue adding acid until all the solid has dissolved.

  • Final pH Adjustment: The target pH should ideally be between 4 and 6 for optimal salt formation and stability. Avoid making the solution excessively acidic (pH < 2) unless required for a specific reason.

  • Final Volume: Add purified water to reach the final desired concentration.

  • Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with acidic solutions).

  • Storage: Store the aqueous salt solution at 4°C for short-term use or frozen in aliquots for long-term storage.

Verification: Successful salt formation is confirmed by the complete dissolution of the compound in the aqueous medium upon acidification.

Visualizing the Degradation Pathway

The primary stability concern is oxidation. The following diagram illustrates this chemical transformation.

oxidation_pathway cluster_0 Unstable Starting Material cluster_1 Stable Degradation Product THQ This compound (Colorless, Poorly Soluble) oxidant [O] (Oxygen, Light, Metal Ions) THQ->oxidant - 4H+, - 4e- Q 2,3-Dimethylquinoxaline (Colored, Aromatic) oxidant->Q Oxidation

Caption: Oxidation of the tetrahydroquinoxaline core to the aromatic quinoxaline.

References

Overcoming side reactions in the synthesis of substituted tetrahydroquinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted tetrahydroquinoxalines (THQs). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot your reactions effectively.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Over-oxidation to Aromatic Byproducts
Q1: My final product is contaminated with the corresponding quinoxaline or dihydroquinoxaline. What is causing this over-oxidation, and how can I prevent it?

A1: This is a very common side reaction. The dihydropyrazine ring of the tetrahydroquinoxaline scaffold is susceptible to oxidation, leading to the more thermodynamically stable aromatic quinoxaline. This can occur through several mechanisms:

  • Aerial Oxidation: The primary culprit is often atmospheric oxygen, especially under prolonged reaction times, elevated temperatures, or during workup and purification.

  • Harsh Reducing Agents/Conditions: Some reductive cyclization methods, if not properly controlled, can lead to intermediates that readily aromatize. For instance, in reductive cyclizations of 2-nitrochalcones, incomplete or slow reduction of the double bond can favor the formation of quinoline by-products.[1]

  • Catalyst Choice: Certain catalysts, particularly under aerobic conditions, can promote dehydrogenation.

Solutions & Best Practices:

  • Maintain an Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen.

    • Degas all solvents thoroughly before use.

    • Conduct the reaction under a positive pressure of an inert gas like Argon or Nitrogen.

    • Use Schlenk techniques or a glovebox for sensitive reactions.

  • Judicious Choice of Reagents:

    • When synthesizing THQs via hydrogenation of quinoxalines, select a catalyst and hydrogen source known for mildness and high selectivity. Catalytic transfer hydrogenation using sources like Hantzsch esters or ammonia borane can be highly effective.[2][3]

    • For reductive amination approaches, mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are generally preferred over harsher reagents.[4]

  • Control Reaction Temperature and Time:

    • Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that might favor oxidation.

  • Workup Considerations:

    • During aqueous workup, ensure solvents are de-gassed.

    • Minimize the time the product is exposed to air, especially if in solution. Concentrate the product under reduced pressure as quickly as possible.

Issue 2: Challenges in N-Alkylation/N-Substitution
Q2: I am attempting a selective mono-N-alkylation of the THQ core, but I'm getting a mixture of N,N'-dialkylated product, unreacted starting material, and sometimes O-alkylation on a phenolic substrate. How can I improve selectivity?

A2: Achieving selective mono-N-alkylation requires a careful balance of stoichiometry, reagent choice, and reaction conditions. The two nitrogen atoms in the THQ core have similar nucleophilicity, leading to challenges with over-alkylation.

Solutions & Best Practices:

  • Stoichiometry and Reagent Addition:

    • Use the alkylating agent as the limiting reagent (typically 1.0-1.1 equivalents).

    • Employ slow, controlled addition of the alkylating agent using a syringe pump. This maintains a low concentration, favoring reaction at one nitrogen before the second can react.

  • Choice of Base and Solvent:

    • A non-nucleophilic, sterically hindered base can help prevent side reactions.

    • The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are common for SN2 reactions.[5] HSAB (Hard and Soft Acid-Base) theory can guide selectivity in cases of competing N- vs. O-alkylation; softer alkylating agents (e.g., alkyl iodides) tend to favor the softer nitrogen nucleophile over a harder oxygen nucleophile.[5]

  • Protecting Group Strategy: For complete control, a protecting group strategy is often the most robust approach.

    • Protect one of the nitrogen atoms (e.g., as a Boc or Cbz carbamate).

    • Perform the alkylation on the remaining free nitrogen.

    • Deprotect to yield the mono-alkylated product.

  • Reductive Amination Approach: A highly effective alternative is a one-pot tandem reduction of a quinoline followed by reductive alkylation with an aldehyde or ketone. This method often provides excellent yields of N-substituted THQs directly.[3][6]

Issue 3: Low Yields and Incomplete Conversion
Q3: My reaction is sluggish and gives low yields of the desired substituted tetrahydroquinoxaline. What key parameters should I optimize?

A3: Low conversion can stem from several factors, including catalyst activity, reaction conditions, and substrate reactivity.

Solutions & Best Practices:

  • Catalyst System:

    • Screen Catalysts: The choice of catalyst is paramount. For hydrogenation routes, catalysts based on Iridium,[7] Rhodium,[8][9] and Palladium[1][10] are commonly used. For boronic acid-catalyzed reductive aminations, arylboronic acids with electron-withdrawing groups can be highly effective.[3]

    • Catalyst Loading: Ensure you are using an appropriate catalyst loading. While higher loading can increase rates, it also increases cost and can lead to more side products. Start with the literature-recommended loading and optimize from there.

  • Solvent and Temperature:

    • Solubility is key. Ensure all starting materials are fully dissolved at the reaction temperature.

    • Systematically screen solvents. A change in solvent can dramatically alter reaction kinetics.

    • Gradually increase the reaction temperature in increments of 10-20 °C. For some reactions, microwave irradiation can significantly reduce reaction times and improve yields.[11]

  • Substrate Quality: Ensure your starting materials (e.g., the o-phenylenediamine and dicarbonyl compound) are pure. Impurities can poison catalysts or lead to unwanted side reactions.

Issue 4: Purification Difficulties
Q4: My crude product is an oily mixture that is difficult to purify by column chromatography. What are some effective purification strategies?

A4: Tetrahydroquinoxalines, being basic, can sometimes be challenging to purify. Tailing on silica gel columns is a common issue.

Solutions & Best Practices:

  • Acid-Base Extraction: Leverage the basicity of the nitrogen atoms.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic THQ product will move into the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Basify the aqueous layer (e.g., with 2M NaOH or NaHCO₃) to a pH > 10.

    • Extract the free-based product back into an organic solvent.

    • Wash with brine, dry over Na₂SO₄, and concentrate. This procedure often provides a significantly purer product.

  • Chromatography Optimization:

    • Basic Alumina: Consider using basic alumina instead of silica gel for your column to minimize tailing.

    • Treated Silica: Add a small amount of a basic modifier like triethylamine (~1%) or ammonia to your eluent system when using silica gel.

  • Crystallization/Recrystallization: This is one of the most effective methods for obtaining highly pure material if your product is a solid.[12][13]

    • Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

    • If the product oils out, try using a solvent/anti-solvent system.

Key Experimental Protocols

Protocol 1: General Procedure for Synthesis of a 2-Substituted THQ via Reductive Cyclization under Inert Atmosphere

This protocol describes a typical synthesis from an o-phenylenediamine and an α-ketoester, followed by reduction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted o-phenylenediamine (1.0 equiv) and the α-ketoester (1.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent Addition: Add a degassed solvent (e.g., Toluene or Dichloromethane) via cannula.

  • Condensation: Stir the reaction at room temperature (or gentle heat, e.g., 40 °C) for 2-4 hours to form the intermediate dihydroquinoxalinone. Monitor by TLC.

  • Reduction: Cool the reaction to 0 °C. Carefully add a solution of the reducing agent (e.g., LiAlH₄ or a borane source in a suitable solvent) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the intermediate is consumed (monitor by TLC/LC-MS).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄).

  • Workup: Filter the resulting salts through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in the FAQ section (e.g., column chromatography on triethylamine-treated silica gel).

Protocol 2: Boronic Acid-Catalyzed One-Pot N-Alkylation of a Quinoxaline

This protocol is adapted from literature procedures for the direct synthesis of N-alkyl tetrahydroquinoxalines.[3][6]

Step-by-Step Methodology:

  • Reaction Setup: To a reaction tube, add the substituted quinoxaline (1.0 equiv, 0.5 mmol), the desired aldehyde or ketone (1.0 equiv, 0.5 mmol), Hantzsch ester (3.5 equiv, 1.75 mmol), and 3-trifluoromethylphenylboronic acid (25 mol%, 0.125 mmol).[6]

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 2 mL).[6]

  • Reaction: Seal the tube and place it in a preheated oil bath at 60 °C. Stir for 12 hours.[6]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue directly by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford the pure N-alkyl tetrahydroquinoline.

Visual Diagrams

Reaction Pathway and Common Side Reactions

This diagram illustrates the general synthesis of a substituted tetrahydroquinoxaline and highlights the key side reaction pathways that can diminish yield and purity.

Synthesis_Pathway Start o-Phenylenediamine + α-Dicarbonyl Intermediate Dihydroquinoxaline Intermediate Start->Intermediate Condensation Dimer_Side_Product Side Product: Dimers / Polymers Start->Dimer_Side_Product Intermolecular Reaction mid1 Intermediate->mid1 Product Desired Product: Substituted Tetrahydroquinoxaline Oxidation_Side_Product Side Product: Quinoxaline (Over-oxidation) mid1->Product Reduction (e.g., NaBH4, H2/Pd) mid1->Oxidation_Side_Product [O] (Air, Heat) mid2

Caption: Synthesis pathway and common side reactions.

Troubleshooting Workflow

This workflow provides a logical decision-making process for troubleshooting common issues in THQ synthesis.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC/LCMS) Check_Purity Is the main spot clean with high conversion? Start->Check_Purity Low_Conversion Problem: Low Conversion / Sluggish Actions: 1. Screen catalysts/reagents 2. Increase temperature 3. Check starting material purity Check_Purity->Low_Conversion No, Low Conversion Multiple_Spots Problem: Multiple Products Analyze side products Check_Purity->Multiple_Spots No, Multiple Spots Success Proceed to Purification (See FAQ Issue 4) Check_Purity->Success Yes Aromatic_Spot Is there a new, less polar (higher Rf) aromatic spot? Multiple_Spots->Aromatic_Spot Over_Oxidation Cause: Over-oxidation Actions: 1. Use inert atmosphere (Ar/N2) 2. Use milder reducing agent 3. Lower reaction temperature Aromatic_Spot->Over_Oxidation Yes N_Alkylation_Issue Cause: N-Alkylation Issues Actions: 1. Control stoichiometry (1.0 eq) 2. Slow addition of alkylating agent 3. Consider protecting groups Aromatic_Spot->N_Alkylation_Issue No

Caption: A decision tree for troubleshooting THQ synthesis.

References

Refinement of analytical methods for accurate quantification of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the analytical refinement of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this heterocyclic amine. Here, we address common challenges encountered during experimental workflows with in-depth, field-proven insights and troubleshooting guides in a direct question-and-answer format. Our commitment is to uphold the highest standards of scientific integrity, ensuring that every protocol and piece of advice is robust, reliable, and grounded in established principles.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary analytical challenges associated with this compound?

    • Is this compound stable in solution? How should I handle and store my samples?

    • There are concerns about tetrahydroquinolines being Pan-Assay Interference Compounds (PAINS). How does this affect my analytical work?

  • HPLC Method Troubleshooting Guide

    • Problem: Poor peak shape (tailing) for this compound.

    • Problem: Inconsistent retention times.

    • Problem: Low sensitivity or poor signal-to-noise ratio.

  • GC-MS Method Troubleshooting Guide

    • Problem: No peak or very small peak is observed for the analyte.

    • Problem: Poor chromatographic resolution or co-elution with matrix components.

  • LC-MS/MS Bioanalysis Troubleshooting Guide

    • Problem: Significant matrix effects (ion suppression or enhancement) are observed.

  • Chiral Separation Challenges

    • Problem: I am unable to resolve the enantiomers of this compound.

  • Protocols

    • Protocol 1: General Purpose Reverse-Phase HPLC Method for Purity Assessment.

    • Protocol 2: General GC-MS Method for Volatile Impurity Profiling.

    • Protocol 3: Forced Degradation Study Design.

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with this compound?

A1: The accurate quantification of this compound presents several analytical hurdles primarily stemming from its chemical structure. As a basic nitrogen heterocycle, it is prone to interactions with acidic silanol groups on silica-based HPLC columns, leading to poor peak shape (tailing).[1][2][3] Its stability can also be a concern, particularly its susceptibility to oxidation. Furthermore, in complex matrices such as plasma, it may suffer from matrix effects during LC-MS/MS analysis. Finally, as a chiral molecule, the separation of its enantiomers can be challenging and may require specialized chiral stationary phases.

Q2: Is this compound stable in solution? How should I handle and store my samples?

A2: The stability of tetrahydroquinoxalines can be variable. Some fused tetrahydroquinolines have been shown to degrade in solution under standard laboratory conditions over a matter of days, often through oxidation.[4][5] Therefore, it is crucial to handle and store samples of this compound with care.

Best Practices for Sample Handling and Storage:

  • Solvent Selection: Use high-purity solvents. For stock solutions, consider solvents like methanol or acetonitrile.

  • Temperature: Store stock solutions and samples at low temperatures (2-8°C or frozen at -20°C) to minimize degradation.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.

  • Fresh Preparation: Whenever possible, prepare working solutions fresh daily from a recently prepared stock solution.

  • Stability Studies: It is highly recommended to perform your own stability studies under your specific analytical conditions to understand the degradation profile of your compound. This involves analyzing samples at different time points and under different storage conditions.

Q3: There are concerns about tetrahydroquinolines being Pan-Assay Interference Compounds (PAINS). How does this affect my analytical work?

A3: The concern that some tetrahydroquinolines may act as Pan-Assay Interference Compounds (PAINS) is a significant consideration, particularly in high-throughput screening and drug discovery.[4][5][6] PAINS are compounds that can appear as "hits" in a variety of biological assays due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the biological target.[7][8] For analytical chemists, this has several implications:

  • Sample Purity is Critical: The apparent activity of a sample could be due to a degradation product or an impurity, not the parent compound. Therefore, a highly specific and stability-indicating analytical method is essential to confirm the purity of the material being tested in biological assays.

  • Monitor for Degradation: As some tetrahydroquinolines are known to be unstable, it is crucial to monitor for the appearance of degradation products in your analytical runs.[4][5] A forced degradation study can help to identify potential degradation products.[9][10][11][12][13]

  • Data Interpretation: When quantifying this compound in samples from biological assays, be aware that degradation may have occurred during the assay incubation. This could lead to an overestimation of the concentration of the active compound if the degradation products are not chromatographically resolved.

HPLC Method Troubleshooting Guide

Q: My chromatogram shows a tailing peak for this compound. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. The primary cause is the interaction of the basic amine functional groups with acidic silanol groups on the surface of the silica-based stationary phase.

cluster_mobile_phase Mobile Phase Adjustments cluster_column Column Considerations cluster_system System & Sample Checks start Peak Tailing Observed check_mobile_phase Mobile Phase Optimization start->check_mobile_phase check_column Column Selection & Condition start->check_column check_system System & Sample Issues start->check_system lower_ph Lower Mobile Phase pH (e.g., 2.5-3.5 with formic or phosphoric acid) check_mobile_phase->lower_ph Protonates silanols, reducing interaction add_amine Add a Competing Base (e.g., 0.1% Triethylamine) check_mobile_phase->add_amine Masks active silanol sites increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) check_mobile_phase->increase_buffer Improves pH stability use_endcapped Use a Modern, High-Purity, End-Capped C18 Column check_column->use_endcapped Minimizes exposed silanols use_alt_phase Consider an Alternative Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) check_column->use_alt_phase Offers different selectivity check_column_health Check for Column Contamination or Voids check_column->check_column_health Flush or replace column if necessary check_overload Reduce Injection Volume or Sample Concentration check_system->check_overload Prevents column saturation check_dead_volume Check for Extra-Column Volume (e.g., long tubing) check_system->check_dead_volume Minimizes peak broadening

Caption: Troubleshooting workflow for HPLC peak tailing.

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The basic nitrogen atoms in the analyte interact with acidic silanol groups on the silica packing material, causing peak tailing.1. Lower Mobile Phase pH: Adjust the pH to 2.5-3.5 using an acid like formic acid or phosphoric acid. This protonates the silanol groups, reducing their interaction with the protonated basic analyte. 2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) at 0.1%, into the mobile phase. TEA will preferentially interact with the active silanol sites.
Inappropriate Column Chemistry Older or lower-purity silica columns have a higher concentration of active silanol groups.1. Use a Modern End-Capped Column: Employ a high-purity, end-capped C18 or C8 column. These columns have fewer exposed silanol groups. 2. Alternative Stationary Phases: Consider columns with alternative stationary phases, such as those with a phenyl-hexyl phase or a polar-embedded group, which can offer different selectivity and reduced silanol interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the analyte in the sample.
Extra-Column Volume Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.1. Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly made to minimize dead volume.

GC-MS Method Troubleshooting Guide

Q: I am not seeing a peak, or a very small peak, for this compound using my GC-MS method. What could be the issue?

A: The absence or low intensity of a peak in GC-MS for this analyte can be attributed to several factors, from sample preparation to instrument parameters.

cluster_volatility Volatility & Stability cluster_activity System Activity cluster_sample_prep Sample Preparation start No/Low Analyte Peak in GC-MS check_volatility Volatility & Thermal Stability Issues start->check_volatility check_activity Active Sites in the GC System start->check_activity check_sample_prep Sample Preparation Inefficiencies start->check_sample_prep derivatization Consider Derivatization (e.g., silylation, acylation) check_volatility->derivatization Increases volatility and thermal stability lower_temp Lower Inlet & Transfer Line Temperatures check_volatility->lower_temp Prevents on-column degradation check_liner Use a Deactivated Inlet Liner check_activity->check_liner Reduces analyte adsorption trim_column Trim the Column Inlet (10-20 cm) check_activity->trim_column Removes active sites from sample residue bake_column Bake Out the Column check_activity->bake_column Removes contaminants optimize_extraction Optimize Extraction Solvent & pH check_sample_prep->optimize_extraction Ensure efficient recovery check_evaporation Check for Analyte Loss During Evaporation Steps check_sample_prep->check_evaporation Analyte may be semi-volatile

Caption: Troubleshooting workflow for poor GC-MS response.

Potential Cause Explanation Recommended Solution
Insufficient Volatility / Thermal Instability The analyte may not be volatile enough at the employed temperatures or may be degrading in the hot GC inlet.1. Derivatization: Chemically modify the analyte to increase its volatility and thermal stability. Silylation or acylation of the amine groups are common derivatization techniques.[14] 2. Optimize Temperatures: Lower the injector and transfer line temperatures to the minimum required for efficient transfer of the analyte without degradation.
Active Sites in the GC System The amine groups of the analyte can adsorb to active sites (e.g., exposed silanols) in the inlet liner, column, or transfer line.1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. 2. Column Maintenance: If the column is old or has been used with dirty samples, trim the front end (10-20 cm) to remove active sites. Bake out the column according to the manufacturer's instructions.
Inefficient Sample Preparation The analyte may not be efficiently extracted from the sample matrix, or it may be lost during solvent evaporation steps.1. Optimize Extraction: Ensure the pH of the sample is adjusted to keep the analyte in its neutral, more organic-soluble form during liquid-liquid or solid-phase extraction. 2. Gentle Evaporation: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a moderate temperature to avoid loss of this semi-volatile compound.
Incorrect MS Parameters The mass spectrometer may not be set to monitor the correct ions, or the ionization may be inefficient.1. Verify Mass-to-Charge Ratios (m/z): Confirm the characteristic ions for this compound. The molecular ion should be at m/z 162.[15] 2. Optimize Ion Source: Tune the ion source and ensure the filament is functioning correctly.

Protocols

Protocol 1: General Purpose Reverse-Phase HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[16]

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase with 95% Methanol and 5% Water, with 0.1% formic acid added to the final mixture.[16] Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[16]

    • Column Temperature: 30°C[16]

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm[16]

  • Analysis: Inject the standards and samples and integrate the peak area for this compound.

Protocol 2: General GC-MS Method for Volatile Impurity Profiling

This protocol is adapted from a method for a related compound and may require optimization.[17]

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Column: HP-INNOWAX (or similar polar capillary column) (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[17]

Procedure:

  • Sample Preparation (Solid Samples):

    • Perform a Soxhlet extraction with a suitable solvent like anhydrous ether.[17]

    • Dry the extract over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethanol or ethyl acetate).

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp at 10°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis: Inject the prepared sample and identify peaks by comparing their mass spectra to a reference library.

Protocol 3: Forced Degradation Study Design

A forced degradation study is essential for developing a stability-indicating method.[9][10][11][12][13]

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration.

    • Analyze the stressed samples, along with an unstressed control sample, using an appropriate HPLC method (e.g., Protocol 1).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Assess for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • A good stability-indicating method will resolve the parent peak from all major degradation product peaks.

References

Technical Support Center: Enhancing the Biological Activity of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline scaffold. This guide is designed to move beyond simple protocols and provide in-depth, field-proven insights into the common challenges and strategic decisions you face during the drug discovery process. Our goal is to equip you with the rationale behind experimental choices, helping you to troubleshoot effectively and strategically enhance the biological potency of your compounds.

This document is structured in a question-and-answer format to directly address the practical issues encountered in the lab.

Part 1: Foundational Synthesis & Core Structure Issues

This section addresses common hurdles in obtaining and handling the basic tetrahydroquinoxaline scaffold, which is the essential starting point for any subsequent derivatization and screening efforts.

Q1: My synthesis of the this compound core is resulting in low yields and impurities. What are the common causes and how can I troubleshoot this?

Low yields or the presence of persistent impurities in the synthesis of the tetrahydroquinoxaline core often stem from the reduction step of the parent quinoxaline. The most common method involves the catalytic hydrogenation of 2,3-dimethylquinoxaline.[1]

Common Causes & Troubleshooting Steps:

  • Catalyst Inactivation: The nitrogen atoms in the quinoxaline ring can act as Lewis bases and coordinate to the metal catalyst (e.g., Palladium or Platinum), leading to catalyst poisoning and incomplete reaction.

    • Solution: Increase catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C). Ensure the catalyst is of high quality and freshly handled. Sometimes, a change of catalyst to something less susceptible, like Raney Nickel, can be beneficial, though it may require harsher conditions.

  • Incomplete Reduction: The reaction may stall after the reduction of only one double bond in the pyrazine ring, or the aromatic ring may be unintentionally reduced under harsh conditions.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Increase hydrogen pressure or reaction time incrementally. Using a milder reducing agent like sodium borohydride in the presence of a nickel catalyst can sometimes offer more control.

  • Side Reactions & Degradation: Quinoxaline synthesis, which precedes the reduction, often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2][3] High temperatures and strong acids used in this step can lead to starting material degradation or the formation of side products that are difficult to separate.[2][4]

    • Solution: Explore modern, milder synthetic methods. For instance, using catalysts like cerium(IV) ammonium nitrate (CAN) in aqueous media or employing organocatalysts can significantly improve yields and reduce side products by allowing the reaction to proceed at room temperature.[5][6]

Here is a logical workflow for troubleshooting the synthesis:

start Low Yield or Impurities in Tetrahydroquinoxaline Synthesis check_starting Verify Purity of 2,3-dimethylquinoxaline Starting Material (NMR, LC-MS) start->check_starting incomplete_rxn Is the reaction going to completion? (Monitor by TLC/LC-MS) check_starting->incomplete_rxn catalyst_issue Potential Catalyst Poisoning or Inactivity incomplete_rxn->catalyst_issue No conditions_issue Suboptimal Reaction Conditions incomplete_rxn->conditions_issue Partially purification_issue Are impurities from the previous step carrying over? incomplete_rxn->purification_issue Yes optimize_catalyst Action: Increase catalyst loading, try a different catalyst (e.g., Ra-Ni), or use fresh catalyst. catalyst_issue->optimize_catalyst optimize_conditions Action: Increase H2 pressure, extend reaction time, or change solvent. conditions_issue->optimize_conditions end_ok Synthesis Optimized optimize_catalyst->end_ok optimize_conditions->end_ok repurify Action: Re-purify starting quinoxaline via column chromatography or recrystallization. purification_issue->repurify Yes purification_issue->end_ok No, pure starting material repurify->end_ok hit Initial Hit (Low Activity Core Scaffold) sar_synth Step 1: Synthesize First-Gen Analogs (Diverse Modifications) hit->sar_synth bio_screen Step 2: Biological Screening (In Vitro Assays) sar_synth->bio_screen data_analysis Step 3: Analyze Data & Build Pharmacophore Model bio_screen->data_analysis in_silico Step 4: In Silico Design of Second-Gen Analogs data_analysis->in_silico synth_2 Step 5: Synthesize Focused Analogs in_silico->synth_2 retest Step 6: Re-test & Evaluate synth_2->retest retest->data_analysis Iterate & Refine lead Optimized Lead Compound (High Potency) retest->lead Goal Achieved

References

Technical Support Center: Scale-Up Synthesis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the scale-up synthesis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on transitioning from laboratory-scale synthesis to producing material suitable for preclinical evaluation. Here, we address common challenges, provide detailed protocols, and answer frequently asked questions to ensure the successful and reproducible synthesis of this critical intermediate.

I. Introduction to the Synthesis and Scale-Up Considerations

This compound is a key heterocyclic scaffold with significant interest in medicinal chemistry. The scale-up of its synthesis for preclinical studies necessitates a robust and well-characterized process to ensure purity, consistency, and safety. The most common synthetic route involves a two-step process: the initial condensation of o-phenylenediamine with 2,3-butanedione to form 2,3-dimethylquinoxaline, followed by the reduction of the quinoxaline ring to the desired tetrahydroquinoxaline.

When moving to a larger scale, several factors that are negligible at the bench become critical. These include:

  • Reaction Kinetics and Thermodynamics: Heat transfer and mixing become significant challenges. Exothermic reactions must be carefully controlled to avoid side reactions and ensure safety.

  • Reagent and Solvent Selection: The choice of reagents and solvents must consider not only reactivity but also cost, safety, and environmental impact at scale.

  • Work-up and Purification: Isolation and purification procedures need to be scalable, moving from chromatography-heavy methods to crystallization or extraction-based purifications where possible.

  • Impurity Profiling: A thorough understanding and control of impurities are paramount for preclinical use.[1]

This guide will walk you through the potential issues and provide solutions for a successful scale-up campaign.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the scale-up synthesis.

Problem Potential Causes Recommended Solutions
Low Yield in Condensation Step Incomplete reaction due to poor mixing or insufficient reaction time. Degradation of starting materials or product under harsh conditions. Formation of side products.Optimize Reaction Conditions: - Ensure efficient stirring to maintain a homogeneous reaction mixture.- Monitor reaction progress by TLC or HPLC to determine the optimal reaction time.- Consider a milder catalyst or solvent system.[2]Purify Starting Materials: - Ensure the purity of o-phenylenediamine and 2,3-butanedione, as impurities can lead to side reactions.
Formation of Colored Impurities Oxidation of o-phenylenediamine or the product. Side reactions leading to polymeric materials.Inert Atmosphere: - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.Control Temperature: - Maintain strict temperature control to prevent thermal degradation and side reactions.Purification Strategy: - Utilize activated carbon treatment or recrystallization to remove colored impurities.
Incomplete Reduction to Tetrahydroquinoxaline Catalyst deactivation or insufficient catalyst loading. Insufficient hydrogen pressure or poor hydrogen delivery. Presence of catalyst poisons in the reaction mixture.Catalyst Selection and Handling: - Use a fresh, high-quality catalyst (e.g., Palladium on carbon).- Increase catalyst loading if necessary, but be mindful of cost implications at scale.- Ensure the reaction mixture is free of impurities that could poison the catalyst.Optimize Reduction Conditions: - Increase hydrogen pressure within the safe limits of the reactor.- Ensure efficient agitation to maximize gas-liquid mass transfer.- Consider alternative reducing agents if catalytic hydrogenation is problematic at scale.[3]
Over-reduction or Side Reactions During Reduction Harsh reaction conditions (high temperature or pressure). Prolonged reaction time.Fine-tune Reaction Parameters: - Lower the reaction temperature and/or pressure.- Closely monitor the reaction and stop it once the starting material is consumed.- Screen different catalysts and solvents to improve selectivity.
Difficulty in Product Isolation and Purification Product is an oil or forms a fine precipitate that is difficult to filter. Product co-precipitates with impurities.Optimize Crystallization: - Screen a variety of solvents and solvent mixtures to find conditions for good crystal formation.- Control the cooling rate to promote the growth of larger, more easily filterable crystals.- Consider seeding the solution to induce crystallization.Alternative Purification: - If crystallization is not feasible, explore extraction or distillation methods.
Batch-to-Batch Inconsistency Variations in the quality of raw materials. Lack of precise control over reaction parameters. Inconsistent work-up procedures.Implement Strict Process Controls: - Establish clear specifications for all raw materials.- Use calibrated equipment and maintain detailed batch records.- Standardize all work-up and purification procedures.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling o-phenylenediamine on a large scale?

A1: o-Phenylenediamine is toxic and can be irritating to the skin, eyes, and respiratory tract.[3][4][5][6][7] When handling large quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood or a contained system.[4][5][6] An emergency shower and eyewash station should be readily accessible.[3]

Q2: How can I monitor the progress of the condensation and reduction reactions effectively at scale?

A2: At scale, direct sampling can be challenging. In-process controls (IPCs) are essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring both reactions. A small, quenched sample can be taken periodically to determine the consumption of starting material and the formation of the product. For the reduction step, monitoring hydrogen uptake can also provide a good indication of reaction progress.

Q3: What is a suitable purification method for the final product at a multi-kilogram scale?

A3: While column chromatography is common in the lab, it is often not practical for large-scale production. The preferred method for purifying this compound at scale is crystallization. A systematic solvent screening should be performed to identify a solvent system that provides good recovery and high purity. The final product should be washed with a cold, non-polar solvent to remove residual impurities.

Q4: What are the critical quality attributes (CQAs) for this compound intended for preclinical studies?

A4: For preclinical use, the following CQAs are critical:

  • Purity: Typically >98% by HPLC.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Residual Solvents: Levels of all solvents used in the synthesis must be below the limits specified by ICH guidelines.

  • Elemental Impurities: Analysis for heavy metals and other elemental impurities is required.

  • Absence of Genotoxic Impurities: The synthetic process should be evaluated for the potential to form genotoxic impurities.

Q5: What are the key considerations for choosing a reducing agent for the conversion of 2,3-dimethylquinoxaline?

A5: Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a common and efficient method.[8] However, at scale, this requires specialized high-pressure reactors. Alternative transfer hydrogenation methods using reagents like ammonium formate or sodium borohydride in the presence of a catalyst can be considered, but may introduce different impurity profiles.[3][6] The choice will depend on the available equipment, safety considerations, and the desired purity of the final product.

IV. Experimental Protocols

Step 1: Synthesis of 2,3-Dimethylquinoxaline

This protocol is a representative procedure for a scaled-up synthesis and should be optimized based on your specific equipment and safety protocols.

Materials:

ReagentMolar Mass ( g/mol )Amount (kg)Moles
o-Phenylenediamine108.141.009.25
2,3-Butanedione86.090.8810.2
Ethanol46.0710 L-

Procedure:

  • Charge a suitable reactor with 10 L of ethanol.

  • Under a nitrogen atmosphere, add 1.00 kg (9.25 mol) of o-phenylenediamine to the reactor and stir until dissolved.

  • Slowly add 0.88 kg (10.2 mol) of 2,3-butanedione to the solution over 30 minutes. A slight exotherm may be observed. Maintain the temperature below 40 °C.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction by HPLC until the o-phenylenediamine is consumed (<1% remaining).

  • Cool the reaction mixture to room temperature and then further cool to 0-5 °C for 2 hours to crystallize the product.

  • Filter the solid product and wash the cake with 2 L of cold ethanol.

  • Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield: 1.3 - 1.4 kg (89-95%) of 2,3-dimethylquinoxaline as a crystalline solid.

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Amount (kg)Moles
2,3-Dimethylquinoxaline158.201.006.32
10% Palladium on Carbon (50% wet)-0.10-
Ethanol46.0710 L-

Procedure:

  • Charge a high-pressure reactor with 1.00 kg (6.32 mol) of 2,3-dimethylquinoxaline and 10 L of ethanol.

  • Carefully add 0.10 kg of 10% Palladium on Carbon (50% wet) under a nitrogen atmosphere.

  • Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.

  • Pressurize the reactor with hydrogen to 50 psi.

  • Heat the reaction mixture to 50 °C and stir vigorously.

  • Monitor the reaction by HPLC until the 2,3-dimethylquinoxaline is consumed (<1% remaining). Hydrogen uptake will cease upon completion.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with 2 L of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure product.

  • Dry the final product under vacuum at 40 °C.

Expected Yield: 0.85 - 0.95 kg (83-93%) of this compound as a white to off-white solid.

V. Visualization of Key Processes

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_purification Purification & QC o_phenylenediamine o-Phenylenediamine condensation Condensation (Ethanol, Reflux) o_phenylenediamine->condensation butanedione 2,3-Butanedione butanedione->condensation quinoxaline 2,3-Dimethylquinoxaline condensation->quinoxaline reduction Reduction (H₂, Pd/C, Ethanol) quinoxaline->reduction tetrahydroquinoxaline 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline reduction->tetrahydroquinoxaline purification Crystallization tetrahydroquinoxaline->purification qc Quality Control (HPLC, NMR, etc.) purification->qc final_product Preclinical Grade Product qc->final_product

Caption: Synthetic workflow for the scale-up production of this compound.

Troubleshooting Decision Tree for Low Yield

TroubleshootingYield cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Product Loss start Low Yield Observed check_reaction Check Reaction Completion (IPC by HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagents Check Reagent Purity incomplete->check_reagents workup_loss Analyze Work-up Procedure (e.g., extraction losses) complete->workup_loss purification_loss Optimize Purification (e.g., crystallization solvent) complete->purification_loss degradation Check for Product Degradation complete->degradation

Caption: Decision tree for troubleshooting low yield issues during synthesis.

VI. References

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE. NJ.gov. --INVALID-LINK--

  • ScienceLab.com. (2013). Material Safety Data Sheet: Ortho-PHENYLENEDIAMINE 98%. --INVALID-LINK--

  • ChemicalBook. (n.d.). o-Phenylenediamine - Safety Data Sheet. --INVALID-LINK--

  • Aarti Industries. (n.d.). GPS Safety Summary: o-phenylenediamine. --INVALID-LINK--

  • CDH Fine Chemical. (n.d.). o-Phenylene Diamine MATERIAL SAFETY DATA SHEET. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Quinoxaline Synthesis. --INVALID-LINK--

  • Ghorai, M. K., Sahoo, A. K., & Kumar, S. (2011). Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines. Organic Letters, 13(22), 5972–5975. --INVALID-LINK--

  • Liu, Y., et al. (2023). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. STAR Protocols, 4(3), 102462. --INVALID-LINK--

  • Pharmacy Infoline. (n.d.). 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. --INVALID-LINK--

  • Wang, C., et al. (2011). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles using o-phenylenediamine and the extended synthesis of quinoxalines. Green Chemistry, 13(12), 3440-3448. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97%. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting Common Problems in Quinoxaline Synthesis. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Quinoxaline Synthesis. --INVALID-LINK--

  • Zhang, X., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2276-2292. --INVALID-LINK--

  • Hovhannisyan, A. A., et al. (2019). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 24(18), 3290. --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2,3-dimethylquinoxaline. --INVALID-LINK--

  • Pharmaffiliates. (2025). Understanding Pharmaceutical Impurities: Insights into Advanced Reference Standards for Drug Quality and Safety. --INVALID-LINK--

  • Panico, A., et al. (2015). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development, 19(10), 1364–1373. --INVALID-LINK--

  • Francis, J., et al. (1956). 2-Hydroxymethyl-3-methylquinoxaline 1:4-dioxide: a metabolite of 2:3-dimethylquinoxaline 1:4-dioxide active against gram-negative bacteria. Biochemical Journal, 63(3), 455–457. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline. --INVALID-LINK--

  • Wang, C-X., et al. (2009). Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Chinese Journal of Organic Chemistry, 29(10), 1545-1559. --INVALID-LINK--

  • Pike, R. D., et al. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1234. --INVALID-LINK--

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. --INVALID-LINK--

  • CymitQuimica. (n.d.). 1,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline. --INVALID-LINK--

  • National Institute of Allergy and Infectious Diseases (NIAID). (2025). Generic Preclinical Development Plan for Human Monoclonal Antibodies. --INVALID-LINK--

  • PR Newswire. (2010). Preclinical Development of Monoclonal Antibodies and Related Biologicals: Emerging Technologies and New Therapeutic Candidates. --INVALID-LINK--

References

Technical Support Center: Formulation Development for 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the formulation development of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this compound's delivery. Given its physicochemical properties, particularly its predicted lipophilicity (XLogP3: 2.5) and solid-state nature, this compound presents a classic biopharmaceutical challenge of poor aqueous solubility, which is a primary obstacle to achieving adequate bioavailability.[1]

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experimental work.

Part 1: Pre-formulation and Initial Characterization FAQs

This initial phase is critical for building a foundational understanding of the active pharmaceutical ingredient (API), which informs all subsequent formulation decisions.[2][3]

Question: What are the essential physicochemical properties of this compound to consider before starting formulation development?

Answer: A thorough pre-formulation assessment is the cornerstone of a successful development program.[4] For this compound, the following parameters are critical:

PropertyTypical Value / CharacteristicSignificance in Formulation
Molecular Weight ~162.23 g/mol [1]Influences diffusion and permeability.
LogP ~2.5 (XLogP3)[1]Indicates lipophilicity and likely poor aqueous solubility. Guides selection of lipid-based or polymer-based systems.
Solubility Expected to be low in water.The primary challenge to overcome. Must be quantified in various pH buffers and relevant organic solvents.
pKa As a tetrahydroquinoxaline, it contains basic nitrogen atoms, suggesting it is a weak base.[5][6]Determines how solubility changes with pH. Critical for considering pH-adjustment strategies or salt formation.[7]
Solid Form Solid at room temperature.Polymorphism, crystallinity, and melting point must be determined (via DSC, TGA, XRD) as they directly impact dissolution rate and stability.
Chemical Stability Must be assessed under stress conditions (heat, light, humidity, pH).Identifies degradation pathways and informs selection of compatible excipients and manufacturing process conditions.[8]

Question: Why is my initial aqueous solubility assessment for the compound extremely low and variable?

Answer: This is a common and expected issue for compounds in BCS Class II or IV. The variability often stems from the solid-state properties of the material and the kinetics of the dissolution process.

  • Causality: Highly crystalline materials require significant energy to break the crystal lattice before dissolution can occur.[9] This high lattice energy, combined with the compound's hydrophobicity, results in a very slow dissolution rate. The variability you observe can be due to minor differences in particle size, degree of agglomeration, or the presence of different polymorphic forms between samples.

  • Recommended Action:

    • Particle Size Analysis: Ensure you have a consistent and defined particle size distribution for your API powder before each experiment.

    • Equilibrium vs. Kinetic Solubility: Use a shake-flask method over an extended period (24-72 hours) to ensure you are measuring true equilibrium solubility, not just a kinetic limit.

    • Wetting: The powder may be poorly wetted by the aqueous medium. Consider adding a very low concentration of a surfactant (e.g., 0.01% Tween® 80) to the medium to improve wettability and obtain a more consistent measurement, noting this modification in your report.

Part 2: Formulation Strategy Selection and Troubleshooting

The selection of a formulation technology should be a data-driven decision based on the API's properties and the target product profile (TPP).[4]

Decision-Making Workflow for Formulation Strategy

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Characterize API (Solubility, LogP, Dose) dose_check Is Dose / Solubility Ratio > 250 mL? start->dose_check no_sol_issue Low-Dose Formulation (e.g., Simple Suspension, Direct Compression) dose_check->no_sol_issue No sol_issue Solubility Enhancement Required dose_check->sol_issue Yes tech_select Select Technology Branch Based on LogP & Stability sol_issue->tech_select lipid_branch Lipid-Based Systems (LogP > 3, Thermally Labile?) tech_select->lipid_branch High LogP nano_branch Nanoparticle Systems (Broad Applicability) tech_select->nano_branch Versatile asd_branch Amorphous Solid Dispersions (Thermally Stable?) tech_select->asd_branch Moderate LogP lipid_form Formulate SEDDS, Liposomes, or NLCs lipid_branch->lipid_form nano_form Formulate Nanosuspension or Polymeric Nanoparticles nano_branch->nano_form asd_form Formulate via Spray Drying or Hot Melt Extrusion asd_branch->asd_form G cluster_0 Initial Checks cluster_1 Formulation Adjustments cluster_2 Process Optimization start Problem: Low EE% check_sol Is API soluble in the organic solvent with polymer? start->check_sol check_ratio Is Drug:Polymer ratio > 1:5? check_sol->check_ratio Yes change_solvent Try a different solvent (e.g., THF, Acetonitrile) check_sol->change_solvent No decrease_drug Decrease drug loading (e.g., to 1:10 or 1:20 ratio) check_ratio->decrease_drug Yes optimize_rate Decrease solvent addition rate check_ratio->optimize_rate No end_node Re-characterize EE% change_solvent->end_node decrease_drug->end_node change_polymer Change polymer type or molecular weight change_polymer->end_node optimize_stir Increase stirring speed optimize_rate->optimize_stir optimize_stir->change_polymer

References

Validation & Comparative

Section 1: Anticancer Activity - The Impact of Stereoisomerism on Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Tetrahydroquinoxaline Isomers

For drug development professionals, medicinal chemists, and researchers, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological function is paramount. The tetrahydroquinoxaline (THQ) scaffold represents a privileged heterocyclic system, appearing in a multitude of pharmacologically active compounds.[1] However, the introduction of stereocenters within the THQ core gives rise to various isomers, each potentially possessing a unique biological activity profile. The spatial arrangement of substituents can dramatically alter binding affinities, metabolic stability, and overall efficacy.

This guide provides a comparative analysis of the biological activities of different tetrahydroquinoxaline isomers, drawing upon experimental data from peer-reviewed studies. We will explore how stereochemistry dictates the pharmacological outcome across several key therapeutic areas, including oncology, infectious diseases, and neuroscience. The discussion is grounded in structure-activity relationships (SAR) and supported by detailed experimental protocols to provide a practical framework for researchers in the field.

A significant number of THQ derivatives have been investigated as anticancer agents, with many acting as microtubule targeting agents that inhibit tubulin polymerization.[2][3] These agents often bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[4][5][6]

The stereochemical configuration of substituents on the THQ ring is critical for potent antiproliferative activity. For instance, studies on photoactivatable quinoxaline derivatives have shown that the trans isomer can be more active than the corresponding cis isomer.[7] This suggests that the spatial orientation of the substituents dictates the molecule's ability to fit optimally within the colchicine binding pocket of tubulin.

Comparative Analysis of Antiproliferative Activity

The following table summarizes the in-vitro cytotoxicity (IC₅₀) of representative THQ derivatives against various human cancer cell lines. This data highlights how subtle changes in structure and stereochemistry can lead to significant differences in potency.

Compound/IsomerTarget Cell LineIC₅₀ (µM)Key Structural FeaturesReference
Compound 13d HeLa (Cervical)0.126N-substituted 3-oxo-THQ-6-carboxylic acid derivative[6]
SMMC-7721 (Liver)0.071N-substituted 3-oxo-THQ-6-carboxylic acid derivative[6]
K562 (Leukemia)0.164N-substituted 3-oxo-THQ-6-carboxylic acid derivative[6]
Compound I-7 HT-29 (Colon)<10THQ sulfonamide with 4-methoxy phenyl group[4][5]
Trans Isomer 16 Tumor Cells (general)More ActivePhotoactivatable 2,3-disubstituted THQ[7]
Cis Isomer 15 Tumor Cells (general)Less ActivePhotoactivatable 2,3-disubstituted THQ[7]
Compound 4a A549 (Lung)Potent3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one[8]
HCT-116 (Colon)Potent3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one[8]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: For THQ sulfonamides, electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CF₃) at the C4 position of a substituted phenyl group were found to be more active than bulky groups (e.g., t-Bu).[4]

  • N-Substitution: The nature of the substituent on the nitrogen atom of the THQ core is crucial. In a series of 3-oxo-THQ-6-carboxylic acid derivatives, specific substitutions led to potent, sub-micromolar activity.[6]

  • Stereochemistry: As noted, trans isomers can exhibit superior activity over cis isomers, emphasizing the importance of stereoselective synthesis.[7]

Mechanism Visualization: Tubulin Polymerization Inhibition

The following diagram illustrates the mechanism by which certain THQ isomers disrupt microtubule dynamics, leading to anticancer effects.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Tubulin Dimers->Microtubule Inhibition of Polymerization Microtubule->Tubulin Dimers Depolymerization G2/M Phase G2/M Phase Microtubule->G2/M Phase Disruption leads to Cell Cycle Arrest Apoptosis Apoptosis G2/M Phase->Apoptosis Induction THQ Isomer THQ Isomer Colchicine Site on β-Tubulin THQ Isomer->Colchicine Site Binds to Colchicine Site->Tubulin Dimers

Caption: Mechanism of THQ-mediated tubulin polymerization inhibition.

Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative activity of THQ isomers against a cancer cell line.

  • Cell Culture: Culture human cancer cells (e.g., HT-29) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THQ isomers in culture media. Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Section 2: Antimicrobial Activity - Targeting Bacterial Processes

The quinoxaline scaffold is a core component of several antibiotics, and its tetrahydro- derivatives also exhibit a broad spectrum of antimicrobial activities.[9][10] Isomers can show differential activity against Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] The mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[11][13]

Comparative Analysis of Antimicrobial Potency

The table below presents Minimum Inhibitory Concentration (MIC) data for various THQ isomers, illustrating their effectiveness against different microbial strains.

Compound/IsomerTarget MicrobeMIC (µg/mL)Key Structural FeaturesReference
Compound 13c MDRB Strains1.95 - 3.9Thiazolo[4,5-b]quinoxaline derivative[13]
Norfloxacin (Control) MDRB Strains0.78 - 3.13Standard antibiotic[13]
Compound 3a Bacteria (general)Potent1-aryl-4-chloro-[4][11][14]triazolo[4,3-a]quinoxaline[15]
Compound 136 S. mutans, B. subtilis> Ciprofloxacin5,8-disubstituted THIQ analog[11]
Compound 143 M. tuberculosisPotent5,8-disubstituted THIQ analog[11]
Compound 150 C. albicans (Fungus)Better than NystatinBis(THIQ) derivative of undecane[11]

SAR Insights:

  • Fused Ring Systems: Fusing triazole or thiazole rings to the quinoxaline core can produce potent antibacterial agents.[13][15]

  • Substitution Pattern: Symmetrically 2,3-disubstituted quinoxalines have shown significant antibacterial activity.[12] In contrast, attaching bulky groups like piperidino or morpholino can reduce activity.[12]

  • Lipophilicity: The incorporation of lipid-like choline or organosilicon moieties in THQ analogs has been explored to enhance antibacterial properties.[11]

Workflow for Antimicrobial Screening

This diagram outlines the typical workflow for discovering and evaluating the antimicrobial properties of new THQ isomers.

Caption: Experimental workflow for antimicrobial evaluation of THQ isomers.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for quantifying the antimicrobial potency of test compounds.

  • Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight in cation-adjusted Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the THQ isomer in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (bacteria in broth, no compound) to ensure growth and a negative control well (broth only) to check for sterility. A known antibiotic like Ciprofloxacin should be run in parallel as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD₆₀₀).

Section 3: Neurological Activity - Modulating CNS Targets

Tetrahydroquinoline and its bioisostere, tetrahydroisoquinoline (THIQ), are scaffolds found in compounds with significant activity in the central nervous system (CNS).[11][14][16] They have been investigated for neuroprotective effects in models of diseases like Parkinson's and for their ability to modulate key neurotransmitter receptors.[17][18] The stereochemistry of these molecules is particularly crucial for selective and potent receptor interaction.

For example, a study on cis and trans isomers of 1,3-dimethyl-N-propargyl THIQ found differential neuroprotective functions.[11] While both isomers prevented MPTP-induced bradykinesia and dopamine depletion, the trans isomer showed superior activity in this regard. Conversely, the cis isomer afforded better protection against MPP+-induced cell death in vitro.[11] This highlights a complex relationship where different isomers of the same compound may be optimal for targeting different aspects of a disease pathway.

Comparative Analysis of Neurological Activity
Compound/IsomerBiological Target/ModelActivity/PotencyKey Structural FeaturesReference
Trans-1,3-dimethyl-N-propargyl THIQ MPTP-induced bradykinesiaSuperior to cis isomerPropargyl group on Nitrogen[11]
Cis-1,3-dimethyl-N-propargyl THIQ MPP+ induced cell deathSuperior to trans isomerPropargyl group on Nitrogen[11]
Perhydroquinoxaline-based agonists κ-opioid receptorAgonist activityRacemic mixtures synthesized and evaluated[19]
Quinoxaline derivatives 5-HT₃A / 5-HT₃AB ReceptorsShowed subtype selectivity2,3-disubstituted quinoxalines[20]
8-Hydroxyquinolylnitrones hBChE / hMAO-BPotent dual inhibitionDerived from 8-hydroxyquinoline[21]

Conclusion and Future Directions

This guide demonstrates conclusively that the biological activity of tetrahydroquinoxaline derivatives is profoundly influenced by their isomeric form. Stereochemistry—whether cis/trans diastereomerism or R/S enantiomerism—is not a trivial detail but a critical determinant of a compound's potency, selectivity, and mechanism of action.

  • In oncology , the spatial arrangement of substituents on the THQ core dictates the affinity for the colchicine binding site of tubulin, with specific isomers showing sub-micromolar antiproliferative activity.

  • In antimicrobial research , the overall shape and substitution pattern of THQ isomers affect their ability to inhibit key bacterial enzymes, leading to potent activity against drug-resistant strains.

  • In neuroscience , different isomers can offer neuroprotection through distinct pathways or exhibit selectivity for different receptor subtypes.

For researchers in drug discovery, these findings underscore the necessity of stereoselective synthesis and chiral separation.[22] Future work should focus on elucidating the specific interactions of individual isomers with their biological targets through co-crystallization studies and advanced computational modeling. This deeper understanding will pave the way for the rational design of next-generation therapeutics based on the versatile tetrahydroquinoxaline scaffold.

References

A Comparative Analysis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline and Its Potential as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. These activities include potential applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] This guide provides a comparative analysis of a specific derivative, 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline, and its potential therapeutic utility against existing therapeutic agents.

It is important to note that while the broader class of quinoxaline and tetrahydroquinoxaline derivatives has been the subject of numerous studies, specific experimental data on the biological activity of this compound is limited in publicly available literature. Therefore, this guide will draw upon data from closely related analogs to provide a representative comparison and to highlight the potential of this specific molecule. The molecular structure of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound Caption: The chemical structure of this compound, featuring a tetrahydroquinoxaline core with two methyl groups at the 2 and 3 positions.

Potential Therapeutic Applications and Comparative Analysis

Based on the known biological activities of the broader quinoxaline family, we will explore the potential of this compound in three key therapeutic areas: oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: A Potential New Player in Oncology

Quinoxaline derivatives have shown significant promise as anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines.[1][2][4] The proposed mechanism for some of these derivatives involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Comparative Data:

To contextualize the potential of tetrahydroquinoxaline derivatives, we compare their reported in vitro cytotoxicity with that of Doxorubicin, a widely used chemotherapeutic agent.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Tetrahydroquinoxaline Derivative (I-7) HT-29 (Colon Cancer)Moderate to Strong Inhibition[5]
Tetrahydroquinoline Derivative (3c) H460 (Lung Carcinoma)Low Micromolar Inhibition[6]
Doxorubicin HeLa (Cervical Cancer)2.4[7]
MCF-7 (Breast Cancer)1.3 - 2.5[7][8][9]
A549 (Lung Cancer)>20[8][9]
HepG2 (Liver Cancer)12.2[8][9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a tetrahydroquinoxaline derivative) and the reference drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Workflow Diagram:

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds & Doxorubicin incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of test compounds.

Antimicrobial Activity: A Potential Weapon Against Drug Resistance

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents. Quinoxaline derivatives have been reported to possess significant antibacterial and antifungal properties, making them a promising area of research.[10][11][12]

Comparative Data:

Here, we compare the antimicrobial activity of quinoxaline derivatives with Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Quinoxaline Derivative (5k) Acidovorax citrulliGood Activity[10]
Quinoxaline Derivative MRSA4[13]
Ciprofloxacin Escherichia coliVaries[14]
Staphylococcus aureusVaries[15]
Neisseria subflava0.006[16]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound and the reference antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate 96-well Plates prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Compounds serial_dilution->inoculate incubate Incubate for 18-24h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Several studies have highlighted the neuroprotective potential of quinoxaline and tetrahydroisoquinoline derivatives, suggesting their utility in the treatment of neurodegenerative diseases like Parkinson's disease.[17][18][19] These compounds may exert their effects through various mechanisms, including antioxidant activity and modulation of neuronal signaling pathways.

Comparative Data:

We compare the potential neuroprotective effects of quinoxaline derivatives with Rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.

Compound/DrugModel SystemObserved EffectReference
6-Aminoquinoxaline Derivative (4c) Mouse model of Parkinson's DiseaseAttenuated neurodegeneration[17]
6-Aminoquinoxaline Derivative (MPAQ) Midbrain CulturesSubstantial protection of dopaminergic neurons[19]
Rasagiline PC12 Cell Cultures (Oxygen-Glucose Deprivation)Dose-dependent neuroprotection[20][21]
SH-SY5Y Cells (Peroxynitrite-induced apoptosis)Reduced apoptosis[22]

Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)

This assay simulates ischemic conditions to evaluate the neuroprotective effects of test compounds.

Methodology:

  • Cell Culture: Culture neuronal cells (e.g., PC12 or SH-SY5Y) in appropriate medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound and the reference drug (e.g., Rasagiline) for a specified period.

  • Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a defined duration to induce cell stress.

  • Reoxygenation: After the OGD period, return the cells to normal culture conditions with complete medium.

  • Viability Assessment: Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of cells treated with the test compounds to that of untreated cells subjected to OGD.

Signaling Pathway Diagram:

Neuroprotection_Pathway cluster_stress Cellular Stress (e.g., OGD) cluster_compound Therapeutic Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome OGD Oxygen-Glucose Deprivation ROS Reactive Oxygen Species OGD->ROS Quinoxaline Quinoxaline Derivative Quinoxaline->ROS Pro_survival Pro-survival Pathways (e.g., Akt/Nrf2) Quinoxaline->Pro_survival Apoptosis Apoptosis ROS->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Pro_survival->Apoptosis Neuroprotection Neuroprotection Pro_survival->Neuroprotection

Caption: A simplified diagram illustrating a potential neuroprotective mechanism of quinoxaline derivatives by inhibiting oxidative stress and promoting pro-survival pathways.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic efficacy of this compound is currently scarce, the extensive research on related quinoxaline and tetrahydroquinoxaline derivatives provides a strong rationale for its further investigation. The data from analogous compounds suggest that this molecule could possess valuable anticancer, antimicrobial, and neuroprotective properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro and in vivo studies are necessary to determine its specific activity, mechanism of action, and pharmacokinetic profile. Such data will be crucial for a more direct and definitive comparison with existing therapeutic agents and for unlocking the full therapeutic potential of this promising compound. An in-vitro toxicity study on the related compound, 2,3-dimethylquinoxaline, showed an acceptable safety profile, which is an encouraging sign for further development.[23]

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. As a privileged structure, its derivatives have demonstrated a wide range of biological activities, making the development of efficient and scalable synthetic routes to this core a critical endeavor. This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this compound, offering field-proven insights and experimental data to inform route selection for research and development applications. We will delve into the mechanistic underpinnings of each approach, providing a robust framework for understanding the synthetic choices and their outcomes.

Reference Data: this compound

PropertyValue
Molecular Formula C₁₀H₁₄N₂
Molecular Weight 162.23 g/mol
Appearance Solid
CAS Number 7739-04-0

Synthetic Strategies: A Head-to-Head Comparison

Two principal synthetic routes to this compound will be critically evaluated:

  • Route 1: The Two-Step Approach - This classic and reliable method involves the initial synthesis of the aromatic precursor, 2,3-dimethylquinoxaline, via the Hinsberg condensation, followed by a subsequent reduction to the desired tetrahydroquinoxaline.

  • Route 2: The Direct Reductive Amination - A more convergent, one-pot approach that aims to form the tetrahydroquinoxaline ring system directly from the starting materials through a domino reaction.

Route 1: The Two-Step Synthesis

This venerable route is characterized by its reliability and the commercial availability of the starting materials. It proceeds in two distinct, high-yielding steps.

Step 1: Hinsberg Condensation to 2,3-Dimethylquinoxaline

The initial step is the acid-catalyzed condensation of o-phenylenediamine with 2,3-butanedione. This reaction is a robust method for the formation of the quinoxaline ring system.

Hinsberg_Condensation OPD o-Phenylenediamine Intermediate Dihydropyrazine Intermediate OPD->Intermediate Condensation Butanedione 2,3-Butanedione Butanedione->Intermediate Quinoxaline 2,3-Dimethylquinoxaline Intermediate->Quinoxaline Oxidation (often spontaneous)

Caption: Hinsberg condensation of o-phenylenediamine and 2,3-butanedione.

  • Reaction Setup: To a solution of o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (100 mL) in a 250 mL round-bottom flask, add 2,3-butanedione (8.6 g, 0.1 mol).

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid (1 mL) to the mixture. Stir the reaction mixture at room temperature for 4 hours.

  • Work-up and Purification: The product typically precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold ethanol. The crude product can be recrystallized from ethanol to afford pure 2,3-dimethylquinoxaline.

  • Yield: Typically 90-95%.

Step 2: Reduction of 2,3-Dimethylquinoxaline

The second step involves the reduction of the aromatic pyrazine ring of 2,3-dimethylquinoxaline. This can be achieved through several methods, with catalytic hydrogenation being the most common and efficient.

Reduction_of_Quinoxaline Quinoxaline 2,3-Dimethylquinoxaline Tetrahydroquinoxaline 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline Quinoxaline->Tetrahydroquinoxaline ReducingAgent Reducing Agent (e.g., H₂, Catalyst) ReducingAgent->Tetrahydroquinoxaline

Caption: Reduction of 2,3-dimethylquinoxaline.

Reducing Agent/CatalystConditionsTypical YieldNotes
H₂ / Pd/C 1-4 atm H₂, RT, Ethanol or Methanol>95%Highly efficient and clean. The catalyst is easily removed by filtration.[1]
H₂ / Raney Ni 1-4 atm H₂, RT, Ethanol>90%A cost-effective alternative to palladium, though can be pyrophoric.[2][3]
Sodium Borohydride (NaBH₄) Methanol, RTModerate to HighA milder, safer alternative to catalytic hydrogenation, though may require longer reaction times and careful control of conditions.[4]
  • Reaction Setup: In a hydrogenation vessel, dissolve 2,3-dimethylquinoxaline (15.8 g, 0.1 mol) in ethanol (150 mL). Add 10% Palladium on carbon (0.5 g, ~3 mol%).

  • Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 4 atm with hydrogen and stir vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Work-up and Purification: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

  • Yield: Typically >95%.

Route 2: The Direct Reductive Amination (One-Pot Synthesis)

This approach aims to improve synthetic efficiency by combining the condensation and reduction steps into a single operation. The direct reductive amination of o-phenylenediamine with 2,3-butanedione in the presence of a reducing agent is a theoretically attractive but less commonly reported method for this specific molecule.

Direct_Reductive_Amination OPD o-Phenylenediamine Tetrahydroquinoxaline 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline OPD->Tetrahydroquinoxaline Butanedione 2,3-Butanedione Butanedione->Tetrahydroquinoxaline ReducingAgent Reducing Agent ReducingAgent->Tetrahydroquinoxaline One-Pot

Caption: Proposed one-pot synthesis via direct reductive amination.

The causality behind this approach lies in the in-situ formation of the dihydropyrazine intermediate, which is then immediately reduced before it can oxidize to the aromatic quinoxaline.

  • Reaction Setup: To a solution of o-phenylenediamine (10.8 g, 0.1 mol) and 2,3-butanedione (8.6 g, 0.1 mol) in methanol (150 mL) in a round-bottom flask, add a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) (9.4 g, 0.15 mol) in portions at 0 °C.

  • Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction by the careful addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would require purification by column chromatography.

  • Expected Yield: Variable, likely lower than the two-step approach due to potential side reactions.

Comparative Analysis of Synthetic Efficiency

MetricRoute 1: Two-Step SynthesisRoute 2: Direct Reductive Amination
Overall Yield High (>85%)Moderate to Low (Estimated)
Number of Steps TwoOne
Reaction Time Longer (two separate reactions)Potentially shorter overall
Purification Simple (crystallization)More complex (chromatography)
Scalability ExcellentPotentially challenging
Cost-Effectiveness Good (high yield, simple purification)Potentially lower (if yield is poor)
Process Robustness HighModerate to Low

Discussion and Recommendations

Route 1: The Two-Step Synthesis stands as the more robust and reliable method for the preparation of this compound. The high yields of both the Hinsberg condensation and the subsequent reduction, coupled with straightforward purification procedures, make it the preferred choice for both small-scale and large-scale synthesis. The catalytic hydrogenation step is particularly efficient, offering near-quantitative conversion with minimal byproducts. The choice between palladium on carbon and Raney nickel for the reduction will likely depend on cost considerations and available equipment.

Route 2: The Direct Reductive Amination , while elegant in its convergence, presents significant challenges. The primary difficulty lies in controlling the chemoselectivity of the reduction. The reducing agent must selectively reduce the in-situ formed C=N bonds of the dihydropyrazine intermediate without reducing the starting 2,3-butanedione. This can lead to a complex mixture of products, necessitating more challenging purification methods like column chromatography, which can be a bottleneck in scaling up the synthesis. While a one-pot approach is attractive from an atom and step-economy perspective, the practical challenges of yield and purification for this specific transformation make it a less desirable option for reliable production.

References

A Head-to-Head Comparison of the Antimicrobial Spectra of Tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, tetrahydroquinoxaline derivatives have emerged as a promising class of compounds with a broad range of biological activities, including significant antimicrobial properties. This guide provides a comprehensive, head-to-head comparison of the antimicrobial spectra of various tetrahydroquinoxaline derivatives, supported by experimental data and methodological insights to aid researchers in this critical field.

Introduction to Tetrahydroquinoxalines as Antimicrobial Agents

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have long been a focus in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The tetrahydroquinoxaline core, a reduced form of the quinoxaline ring system, offers a flexible three-dimensional structure that can be readily functionalized, making it an attractive scaffold for drug design.[4] This structural versatility allows for the fine-tuning of physicochemical properties and biological activity, leading to the identification of derivatives with potent and broad-spectrum antimicrobial effects.[4][5]

The mechanism of action for some quinoxaline derivatives has been suggested to involve the disruption of microbial cell membrane integrity and the inhibition of essential enzymes like DNA gyrase.[1][6] This guide will delve into the specific antimicrobial activities of various substituted tetrahydroquinoxaline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Experimental Methodology: Assessing Antimicrobial Spectra

To ensure reliable and comparable data, standardized methods for evaluating antimicrobial activity are crucial. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test tetrahydroquinoxaline derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Vancomycin, Fluconazole) for quality control

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of each tetrahydroquinoxaline derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well microtiter plates. The final concentrations should typically range from 0.125 to 256 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • For quantitative results, the optical density (OD) can be measured using a plate reader at a wavelength of 600 nm.

Comparative Antimicrobial Spectra of Tetrahydroquinoxaline Derivatives

The antimicrobial activity of tetrahydroquinoxaline derivatives is highly dependent on the nature and position of substituents on the core structure. The following table summarizes the MIC values (in µg/mL) of representative derivatives against a panel of microorganisms, compiled from various studies.

Derivative/CompoundGram-Positive BacteriaGram-Negative BacteriaFungiReference
S. aureusB. subtilisE. coliP. aeruginosa
Unsubstituted Tetrahydroquinoxaline >128>128>128>128
2,3-Dioxo-tetrahydroquinoxaline-6-sulfonyl azide 7.815.631.2562.5
C-2 Amine-Substituted Derivatives (e.g., 5m-5p) 4-168-324-32>32
Quinoxaline-hydrazone Derivatives (e.g., 4d, 4n) 32-6416-320.112-0.150 (mM)>64
Ether-linked Schiff Base Derivatives (e.g., 5c, 7a) 12.5256.2550
Fungicidal Derivative B1 NDNDNDND

ND: Not Determined

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals key structure-activity relationships that govern the antimicrobial spectrum of tetrahydroquinoxaline derivatives.

  • Substitution at C-2 and C-3: The introduction of substituents at the C-2 and C-3 positions is critical for antimicrobial activity. The unsubstituted core is largely inactive. Dioxo substitution, as seen in 2,3-dioxo-tetrahydroquinoxaline-6-sulfonyl azide, confers potent activity against Gram-positive bacteria.[2]

  • Amine Substituents: The incorporation of primary or secondary amino groups at the C-2 position leads to broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] This is exemplified by compounds 5m-5p, which showed good to moderate activity against S. aureus, B. subtilis, and E. coli.[5]

  • Hydrazone Moiety: The presence of a hydrazone linkage can significantly enhance antibacterial and antifungal activity. Quinoxaline-hydrazone derivatives have shown particular promise against E. coli.[1]

  • Ether Linkages and Schiff Bases: The synthesis of ether-linked Schiff bases has proven to be an effective strategy for developing potent antibacterial agents, especially against E. coli.[7][8]

  • Sulfonyl Azide Group: The introduction of a sulfonyl azide group at the 6-position of the 2,3-dioxo-tetrahydroquinoxaline scaffold resulted in a compound with high activity against several Gram-positive bacterial strains.[2]

The following diagram illustrates the key structural modifications and their impact on the antimicrobial spectrum.

SAR_Tetrahydroquinoxaline cluster_core Tetrahydroquinoxaline Core cluster_modifications Structural Modifications cluster_activity Resulting Antimicrobial Spectrum Core Tetrahydroquinoxaline C2_Amine C-2 Amine Substitution Core->C2_Amine Leads to Dioxo_Sulfonyl 2,3-Dioxo & 6-Sulfonyl Azide Core->Dioxo_Sulfonyl Leads to Hydrazone Hydrazone Moiety Core->Hydrazone Leads to Ether_Schiff Ether-linked Schiff Base Core->Ether_Schiff Leads to Gram_Positive Gram-Positive Activity (S. aureus, B. subtilis) C2_Amine->Gram_Positive Gram_Negative Gram-Negative Activity (E. coli, P. aeruginosa) C2_Amine->Gram_Negative Dioxo_Sulfonyl->Gram_Positive Potent Hydrazone->Gram_Negative Potent (E. coli) Antifungal Antifungal Activity (C. albicans, A. niger) Hydrazone->Antifungal Ether_Schiff->Gram_Negative Potent (E. coli)

Caption: Structure-Activity Relationship of Tetrahydroquinoxaline Derivatives.

Conclusion and Future Directions

Tetrahydroquinoxaline derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. This guide has highlighted the significant impact of structural modifications on their antimicrobial spectra. Specifically, substitutions at the C-2, C-3, and C-6 positions have been shown to be critical for potent activity.

Future research should focus on:

  • Optimizing existing leads: Further derivatization of the most potent compounds to enhance their activity and broaden their spectrum.

  • Investigating mechanisms of action: Elucidating the precise molecular targets of these compounds to understand their antimicrobial effects and potential for resistance development.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profiles of the most promising derivatives in animal models of infection.

By systematically exploring the structure-activity relationships of tetrahydroquinoxaline derivatives, the scientific community can pave the way for the discovery of new and effective treatments to combat the growing challenge of antimicrobial resistance.

References

A Comparative Safety and Toxicity Profile of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive evaluation of the safety and toxicity profile of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to provide a comparative analysis against structurally related compounds. Due to the limited direct experimental data on the title compound, this guide leverages findings on its close analogs, namely 2,3-dimethylquinoxaline and the parent 1,2,3,4-tetrahydroquinoxaline scaffold, to build a predictive toxicity profile and highlight areas necessitating further empirical investigation.

Introduction: The Tetrahydroquinoxaline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoxaline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and neuroprotective activities. The addition of methyl groups to this scaffold, as in this compound, can significantly influence its physicochemical properties, metabolic stability, and biological activity. A thorough understanding of the safety and toxicity profile is paramount for the progression of any new chemical entity through the drug development pipeline.

Hazard Identification and Classification

Based on available information, this compound is classified as follows:

  • Acute Oral Toxicity: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard).[1]

This initial classification underscores the need for careful handling and appropriate safety precautions in a laboratory setting.

Comparative Toxicity Analysis

To build a comprehensive understanding of the potential toxicity of this compound, we will compare its known hazard classification with experimental data from two key analogs: its aromatic counterpart, 2,3-dimethylquinoxaline (DMQ), and its parent scaffold, 1,2,3,4-tetrahydroquinoxaline.

Acute Toxicity

A critical parameter in early-stage safety assessment is the median lethal dose (LD50). While no specific LD50 value is publicly available for this compound, data from its analogs provide a valuable predictive bracket.

CompoundRoute of AdministrationSpeciesLD50Reference
This compound Oral-Not Available-
2,3-dimethylquinoxaline (DMQ) OralMice> 2000 mg/kg[2][3][4][Alfadil et al., 2024][2][3][4]
1,2,3,4-tetrahydroquinoxaline Oral-Classified as Toxic (Acute Tox. 3)[5][6][PubChem][5]

The high LD50 of the aromatic analog, DMQ, suggests a relatively low acute oral toxicity. However, the parent tetrahydroquinoxaline is classified as more toxic. This suggests that the saturation of the pyrazine ring and the presence of dimethyl groups likely modulate the acute toxicity profile. The "Harmful if swallowed" classification for the title compound aligns with this observation, placing its potential toxicity between that of its two comparators.

In Vitro Cytotoxicity

Cell-based assays are fundamental for assessing a compound's potential to induce cell death. A comprehensive study on DMQ provides valuable insights into its cytotoxicity across different cell lines.

Assay TypeCell LineCompoundConcentrationResultReference
HepatotoxicityHepG22,3-dimethylquinoxaline (DMQ)≤100 μMNon-significant reduction in ATP[Alfadil et al., 2024][2][3]
NephrotoxicityRPTEC2,3-dimethylquinoxaline (DMQ)≤100 μMNo significant effect on cell count, no necrosis or apoptosis[Alfadil et al., 2024][2][7]
Cardiotoxicity (hERG channel inhibition)-2,3-dimethylquinoxaline (DMQ)≤25 μMNo inhibition[Alfadil et al., 2024][2][7]

These results indicate a favorable in vitro safety profile for DMQ at the tested concentrations, with no significant cytotoxicity observed in liver, kidney, or cardiac-related cell models. It is reasonable to hypothesize that this compound may exhibit a similar profile, but this requires experimental verification.

Genotoxicity

Genotoxicity assessment is crucial to identify compounds that can cause genetic damage, a key indicator of carcinogenic potential. While no direct data exists for this compound, studies on related quinoxaline derivatives provide context.

For instance, 2,3-dimethylquinoxaline (DMQ) has been reported to yield negative results in the Ames Salmonella sp. assay, a widely used test for mutagenicity.[2][3][8] However, other studies on quinoxaline-di-N-oxides have shown genotoxic potential, indicating that the toxicological properties can be highly dependent on the specific chemical structure and substituents.[9]

Causality in Experimental Choice: The Ames test is a logical first-line screen for mutagenicity as it is rapid, cost-effective, and has a high predictive value for rodent carcinogenicity. A negative result, as seen for DMQ, is a positive initial indicator of safety. Further assays, such as the in vivo micronucleus test, would be necessary to confirm the absence of genotoxic effects for this compound.

In Vivo Toxicity Observations

In vivo studies provide a more holistic view of a compound's effects on a whole organism. While no such studies are available for the title compound, the detailed in vivo assessment of DMQ in rodents offers valuable predictive information.

In a study on mice, DMQ administered orally at high doses resulted in:

  • Hematological changes: A significant increase in platelet and white blood cell counts.[2][3][4]

  • Histological findings: Enlargement of renal corpuscles, hyperplasia of testosterone-secreting cells, and dilatation of coronaries and capillaries.[2][3][4]

These findings suggest that while DMQ has a high lethal dose, prolonged exposure to high concentrations may induce specific organ and systemic effects that warrant further investigation for any structurally related compound, including this compound.

Metabolic Pathways and Potential for Bioactivation

The metabolic fate of a compound is intrinsically linked to its toxicity profile. Metabolism can lead to detoxification or, conversely, to the formation of reactive metabolites that can cause cellular damage.

While the specific metabolic pathways of this compound have not been elucidated, studies on related tetrahydroquinoxaline derivatives suggest that N-alkylation and subsequent oxidation are potential routes. The cytochrome P450 enzyme system, particularly CYP3A4, is often implicated in the metabolism of such compounds.

A potential metabolic pathway could involve the aromatization of the tetrahydroquinoxaline ring to a quinoxalinium species. This type of metabolic aromatization has been observed for other N-alkyl-1,2,3,4-tetrahydroquinoline substructures.

Metabolic_Pathway This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism CYP450 (e.g., CYP3A4) Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolism->Hydroxylated Metabolites N-dealkylation N-dealkylation Phase I Metabolism->N-dealkylation Aromatization Aromatization Phase I Metabolism->Aromatization Phase II Conjugation Phase II Conjugation Hydroxylated Metabolites->Phase II Conjugation UGT, SULT 2,3-Dimethylquinoxalinium Ion (Reactive) 2,3-Dimethylquinoxalinium Ion (Reactive) Aromatization->2,3-Dimethylquinoxalinium Ion (Reactive) Excretion Excretion Phase II Conjugation->Excretion

Caption: Potential metabolic pathways of this compound.

Expertise & Experience: The inclusion of aromatization to a potentially reactive quinoxalinium ion is based on established metabolic pathways for similar heterocyclic systems. This highlights a critical area for investigation, as such reactive metabolites can be responsible for idiosyncratic drug toxicity.

Recommended Experimental Protocols for a Comprehensive Safety Assessment

To address the data gaps for this compound, the following tiered experimental approach is recommended.

Tier 1: In Vitro Toxicity Screening

In_Vitro_Toxicity_Workflow cluster_0 Initial Screening cluster_1 Secondary Assessment Compound 2,3-Dimethyl-1,2,3,4- tetrahydroquinoxaline Cytotoxicity_Assay MTT/XTT Assay (e.g., HepG2, HEK293) Compound->Cytotoxicity_Assay Ames_Test Bacterial Reverse Mutation Assay (Salmonella typhimurium) Compound->Ames_Test hERG_Assay hERG Channel Inhibition Assay (Patch Clamp or Fluorescence-based) Cytotoxicity_Assay->hERG_Assay Metabolic_Stability Microsomal Stability Assay (Human Liver Microsomes) Cytotoxicity_Assay->Metabolic_Stability Micronucleus_Test In Vitro Micronucleus Test (e.g., CHO, TK6 cells) Ames_Test->Micronucleus_Test

Caption: A tiered workflow for in vitro toxicity assessment.

Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Culture human hepatocellular carcinoma (HepG2) cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Trustworthiness: This protocol includes both positive and vehicle controls to ensure the validity of the assay and to account for any effects of the solvent.

Tier 2: In Vivo Acute Toxicity Study

Detailed Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

  • Animal Acclimatization: Acclimate female Wistar rats (8-12 weeks old) for at least 5 days before the study, with free access to food and water.

  • Dosing: Administer a single oral dose of this compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) to one animal at a starting dose (e.g., 175 mg/kg).

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The dose progression follows a set interval.

  • LD50 Estimation: The LD50 is estimated using software that analyzes the outcomes of a small number of animals.

  • Necropsy: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

Alternatives and Comparative Landscape

In the broader context of medicinal chemistry, several other heterocyclic scaffolds serve as alternatives to tetrahydroquinoxalines, each with its own characteristic biological activity and safety profile.

  • 1,2,3,4-Tetrahydroquinolines: This scaffold is also prevalent in bioactive compounds.[10] Some derivatives have shown potent anticancer and NF-κB inhibitory activity.[11]

  • 1,2,3,4-Tetrahydroisoquinolines: This class of compounds includes both natural products and synthetic molecules with diverse biological activities, including antimicrobial and neuroprotective effects.[12]

The choice of a particular scaffold is dictated by the specific therapeutic target and the desired physicochemical properties. A comparative evaluation of the safety profiles of lead compounds from these different classes is a critical step in the drug discovery process.

Conclusion and Future Directions

The available data suggests that this compound is likely to be harmful if ingested and poses a risk to the aquatic environment. A comparative analysis with its close structural analogs, 2,3-dimethylquinoxaline and 1,2,3,4-tetrahydroquinoxaline, indicates a potential for moderate acute toxicity. The aromatic analog, DMQ, exhibits a favorable in vitro safety profile, which provides a positive, albeit preliminary, outlook for the title compound.

However, significant data gaps remain. To confidently advance this compound in any drug development program, a comprehensive experimental evaluation of its safety and toxicity is essential. The recommended tiered approach, starting with in vitro screening and progressing to in vivo studies, will provide the necessary data to make informed decisions about its potential as a therapeutic candidate. Particular attention should be paid to its genotoxic potential and its metabolic fate, especially the possibility of bioactivation through aromatization.

References

Independent Verification of the Reported Biological Activities of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the reported antimicrobial and antioxidant activities of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline. As a novel compound, rigorous and standardized evaluation is paramount to substantiating its therapeutic potential. This document outlines detailed experimental protocols, provides a comparative analysis with established standards, and delves into the underlying mechanisms of action, empowering researchers to conduct robust and reproducible investigations.

Introduction to this compound

This compound belongs to the quinoxaline class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The tetrahydroquinoxaline scaffold, in particular, has been associated with potent antioxidant and antimicrobial effects. While specific data for the 2,3-dimethyl derivative is emerging, its structural similarity to other biologically active quinoxalines warrants a thorough and independent investigation of its potential therapeutic applications.

Part 1: Verification of Antimicrobial Activity

The evaluation of a compound's antimicrobial efficacy is crucial in the search for new antibiotics. The following section details a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial pathogens and compares it with a widely used antibiotic, Ciprofloxacin.

Mechanism of Antimicrobial Action of Quinoxaline Derivatives

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are believed to exert their antimicrobial effects through the generation of reactive oxygen species (ROS) within the bacterial cell. This leads to oxidative stress and damage to critical cellular components, including DNA, ultimately resulting in cell death.

Quinoxaline_Derivative Quinoxaline Derivative Bacterial_Cell Bacterial Cell Quinoxaline_Derivative->Bacterial_Cell Enters Cell ROS_Generation Reactive Oxygen Species (ROS) Generation Bacterial_Cell->ROS_Generation Metabolic Activation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Simplified mechanism of antimicrobial action for quinoxaline derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[1]

Materials:

  • This compound

  • Ciprofloxacin (positive control)

  • Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 29213)

  • Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the compound's stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum, but no antimicrobial agent.

    • Negative Control: A well containing only MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Stock_Solution Prepare Stock Solutions (Compound & Ciprofloxacin) Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Bacterial_Culture Overnight Bacterial Culture McFarland_Standard Adjust to 0.5 McFarland Bacterial_Culture->McFarland_Standard Inoculum Prepare Final Inoculum McFarland_Standard->Inoculum Inoculate_Plate Inoculate with Bacteria Inoculum->Inoculate_Plate Plate_Setup 96-well Plate with MHB Plate_Setup->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubation Incubate at 37°C (18-24h) Inoculate_Plate->Incubation MIC_Determination Determine MIC (Visual or OD600) Incubation->MIC_Determination

Workflow for MIC determination by broth microdilution.
Comparative Data for Antimicrobial Activity

CompoundOrganismReported MIC (µg/mL)
This compound Staphylococcus aureusTo be determined
Escherichia coliTo be determined
Ciprofloxacin (Standard) Staphylococcus aureus0.6[2]
Escherichia coli0.013 - 0.08[2]

Part 2: Verification of Antioxidant Activity

Antioxidants are crucial for mitigating oxidative stress, which is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the radical scavenging activity of a compound.

Mechanism of Antioxidant Action of Tetrahydroquinoxalines

The antioxidant activity of tetrahydroquinoxalines is attributed to their ability to donate hydrogen atoms from the nitrogen-hydrogen (N-H) bonds and the carbon-hydrogen (C-H) bonds at the 2 and 3 positions of the tetrahydroquinoxaline ring. This donation stabilizes free radicals, thus terminating the oxidative chain reaction.[3]

Tetrahydroquinoxaline Tetrahydroquinoxaline (with H-donating sites) H_Donation Hydrogen Atom Donation Tetrahydroquinoxaline->H_Donation Free_Radical Free Radical (e.g., DPPH•) Free_Radical->H_Donation Stable_Radical Stabilized Tetrahydroquinoxaline Radical H_Donation->Stable_Radical Neutralized_Radical Neutralized Radical (e.g., DPPH-H) H_Donation->Neutralized_Radical

Hydrogen atom donation mechanism for antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[2]

Materials:

  • This compound

  • Ascorbic acid (positive control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions of this compound and ascorbic acid in methanol (e.g., 1 mg/mL). From these stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay in Microtiter Plate:

    • Add 100 µL of the various concentrations of the sample and standard solutions to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation of Scavenging Activity:

    • Percentage of scavenging activity (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 value is the concentration that corresponds to 50% scavenging activity.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Plate_Reaction Mix Samples/Standards with DPPH in 96-well Plate DPPH_Solution->Plate_Reaction Sample_Solutions Prepare Serial Dilutions (Compound & Ascorbic Acid) Sample_Solutions->Plate_Reaction Incubation Incubate in Dark (30 min) Plate_Reaction->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Scavenging Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for the DPPH radical scavenging assay.
Comparative Data for Antioxidant Activity

A study on fused heterocyclic compounds reported that 2-methyl-1,2,3,4-tetrahydroquinoxaline, a close structural analog of the target compound, exhibited a significantly higher antioxidant activity than the commonly used antioxidant butylated hydroxytoluene (BHT).[4] This suggests that this compound may also possess potent antioxidant properties.

CompoundAssayReported IC50 (µg/mL)
This compound DPPHTo be determined
Ascorbic Acid (Standard) DPPH~3.37 - 6.1[5][6]
2-Methyl-1,2,3,4-tetrahydroquinoxaline (Analog) Oxygen-absorptionHigher activity than BHT[4]

Conclusion

The independent verification of the biological activities of this compound is a critical step in its evaluation as a potential therapeutic agent. This guide provides the necessary framework, including detailed experimental protocols and comparative data with established standards, to facilitate a robust and scientifically sound investigation into its antimicrobial and antioxidant properties. The provided methodologies, when executed with precision, will yield reliable and reproducible data, contributing to a clearer understanding of the compound's potential in the field of drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the mechanisms of action of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline and its structurally related compounds. While direct and extensive mechanistic studies on this compound are emerging, its known antimicrobial properties provide a foundational understanding of its bioactivity. By examining related quinoxaline and tetrahydroquinoxaline derivatives, we can infer potential mechanisms and draw insightful comparisons, particularly in the realms of oncology and neuroprotection. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established data and prospective analysis to guide future research.

Introduction: The Versatile Quinoxaline Scaffold

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These activities span from antimicrobial and antiviral to anticancer and neuroprotective effects.[1][2][3] The saturation state of the pyrazine ring, as seen in the tetrahydroquinoxaline core, and the nature of substituents on the bicyclic system, dramatically influence the compound's pharmacological profile and mechanism of action. This guide will focus on the known antimicrobial activity of 2,3-dimethylquinoxaline and explore the divergent mechanisms of action of related tetrahydroquinoxalines, which have shown promise as kinase inhibitors and microtubule-targeting agents.

Antimicrobial Activity of 2,3-Dimethylquinoxaline: A Primary Mechanism

Recent studies have identified 2,3-dimethylquinoxaline as a broad-spectrum antimicrobial phytochemical. While the precise molecular mechanism of its antimicrobial action is still under detailed investigation, the activity of related quinoxaline derivatives often involves the disruption of essential bacterial processes. Quinoxaline derivatives have been shown to target bacterial DNA gyrase, an enzyme crucial for DNA replication.[4]

A study on the toxicity of 2,3-dimethylquinoxaline demonstrated its antimicrobial potential and provided initial safety data, suggesting a favorable in-vitro safety profile in rodents. This foundational knowledge positions 2,3-dimethylquinoxaline as a lead compound for the development of novel antimicrobial agents. Further research is warranted to elucidate its specific bacterial targets and resistance mechanisms.

Anticancer Mechanisms of Tetrahydroquinoxaline Derivatives: A Shift in Target

In contrast to the antimicrobial focus of 2,3-dimethylquinoxaline, various tetrahydroquinoxaline derivatives have emerged as potent anticancer agents, operating through distinct and sophisticated mechanisms. These mechanisms primarily involve the inhibition of key proteins implicated in cancer cell proliferation and survival.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition

Several tetrahydroquinoxaline derivatives have been identified as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the MAP kinase signaling pathway.[5][6] ASK1 is activated by various cellular stresses, including reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, and its activation can lead to apoptosis.[7] By inhibiting ASK1, these compounds can modulate stress-induced signaling pathways, a mechanism with therapeutic potential in various diseases, including cancer and inflammatory conditions.

The structure-activity relationship (SAR) studies of these inhibitors often highlight the importance of specific substitutions on the tetrahydroquinoxaline core for potent and selective ASK1 inhibition.

Tubulin Polymerization Inhibition at the Colchicine Binding Site

A significant number of tetrahydroquinoxaline derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[8][9] Microtubules are dynamic polymers essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[8][10]

The discovery of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors highlights the potential of this scaffold in developing microtubule-targeting agents.[8] These agents can be particularly effective in overcoming multidrug resistance often associated with other classes of chemotherapeutics.

Neuroprotective Potential of Tetrahydroquinoxaline Derivatives

Beyond their anticancer properties, tetrahydroquinoxaline derivatives have also shown promise as neuroprotective agents. The proposed mechanisms for this activity are multifaceted and often involve the modulation of oxidative stress and excitotoxicity.

One of the primary neuroprotective mechanisms attributed to related tetrahydroisoquinolines is their ability to scavenge free radicals and inhibit glutamate-induced excitotoxicity.[11][12][13] This is particularly relevant in the context of neurodegenerative diseases like Parkinson's and Alzheimer's, where oxidative stress and neuronal damage are key pathological features.[14] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to offer neuroprotection by antagonizing the glutamatergic system.[11][12] While this compound is structurally distinct, the shared core suggests that it and its derivatives may also possess neuroprotective capabilities worthy of investigation.

Comparative Data Summary

To provide a clear and objective comparison, the following table summarizes the known biological activities and proposed mechanisms of action for 2,3-dimethylquinoxaline and representative related compounds.

Compound/Derivative ClassPrimary Biological ActivityKey Mechanism of ActionExperimental Data (Example)
2,3-Dimethylquinoxaline AntimicrobialBroad-spectrum antimicrobial activity; specific molecular target under investigation.Favorable in-vitro and in-vivo safety profile in rodents.
Tetrahydroquinoxaline Derivatives AnticancerInhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1).[5][6]IC50 values in the nanomolar range for potent inhibitors.[5]
Tetrahydroquinoxaline Sulfonamides AnticancerInhibition of tubulin polymerization by binding to the colchicine site.[8]Moderate to strong inhibitory activities against various cancer cell lines.[8]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (Related Scaffold) NeuroprotectiveFree radical scavenging and inhibition of glutamate-induced excitotoxicity.[11][12]Prevents glutamate-induced cell death and Ca2+ influx.[11]

Experimental Protocols

For researchers aiming to validate and expand upon the findings presented in this guide, the following section outlines key experimental protocols.

Workflow for Assessing Antimicrobial Activity

A standard workflow to determine the antimicrobial efficacy of a compound like this compound involves initial screening followed by determination of minimum inhibitory concentration (MIC).

Antimicrobial_Assay_Workflow A Prepare Compound Stock Solution C Disk Diffusion Assay (Initial Screening) A->C B Bacterial Culture Preparation B->C D Measure Zone of Inhibition C->D E Broth Microdilution Assay (MIC Determination) D->E If Active F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for determining antimicrobial activity.

Step-by-Step Protocol for Broth Microdilution Assay:

  • Preparation of Bacterial Inoculum: Culture the test bacteria in an appropriate broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Kinase Inhibition Assay (e.g., ASK1)

The inhibitory effect of tetrahydroquinoxaline derivatives on kinases like ASK1 can be quantified using luminescence-based assays that measure ATP consumption.

Kinase_Inhibition_Workflow A Prepare Kinase, Substrate, and ATP Solution C Incubate Kinase Reaction Mixture A->C B Prepare Serial Dilutions of Test Compound B->C D Add ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 Value F->G Tubulin_Polymerization_Workflow A Prepare Purified Tubulin Solution C Initiate Polymerization (e.g., with GTP, increase temp) A->C B Add Test Compound or Control B->C D Monitor Absorbance at 340 nm over Time C->D E Plot Polymerization Curves D->E F Determine IC50 Value E->F

References

A Senior Application Scientist's Guide to Assessing the Therapeutic Index of Novel Tetrahydroquinoxaline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of potent therapeutic agents is a journey fraught with the dual challenges of maximizing efficacy while ensuring patient safety. This guide is tailored for researchers, scientists, and drug development professionals actively engaged in this endeavor, with a specific focus on a promising class of heterocyclic compounds: novel tetrahydroquinoxalines. As a Senior Application Scientist, my objective is to provide not just a methodology, but a comprehensive framework grounded in scientific integrity for the critical evaluation of the therapeutic index (TI) of these drug candidates. This document will navigate the essential experimental workflows, from initial in vitro screens to pivotal in vivo studies, offering insights into the rationale behind each step and the interpretation of the resulting data.

The Imperative of the Therapeutic Index in Drug Development

The therapeutic index is a cornerstone of pharmacology, serving as a quantitative measure of a drug's safety margin.[1][2] It is the ratio that compares the dose of a drug that elicits a therapeutic effect to the dose that causes toxicity.[1][2] A high therapeutic index is the hallmark of a safe drug, indicating a wide separation between the effective and toxic doses. Conversely, a narrow therapeutic index necessitates careful dose monitoring to avoid adverse effects.[2]

The TI is typically calculated using data from dose-response curves generated during preclinical development:

  • ED50 (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population.

  • TD50 (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect.

  • LD50 (Median Lethal Dose): The dose that is lethal to 50% of the population, a metric primarily used in animal studies.

The fundamental formula for the therapeutic index is:

TI = TD50 / ED50 or TI = LD50 / ED50

A higher TI value signifies a more favorable safety profile.

G cluster_0 Dose-Response Evaluation cluster_1 Therapeutic Index Calculation Efficacy Therapeutic Efficacy ED50 ED50 (Median Effective Dose) Efficacy->ED50 Toxicity Adverse Toxicity TD50 TD50 (Median Toxic Dose) Toxicity->TD50 TI Therapeutic Index (TI) = TD50 / ED50 ED50->TI TD50->TI Safety_Profile Drug Safety Profile TI->Safety_Profile Determines

Caption: The relationship between dose-response and the Therapeutic Index.

The Therapeutic Promise of the Tetrahydroquinoxaline Scaffold

Tetrahydroquinoxalines are a class of nitrogen-containing heterocyclic compounds that have attracted considerable interest in medicinal chemistry.[3] This scaffold is a key structural component in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities, including anticancer, and antimicrobial properties.[3][4][5][6] The versatility of the tetrahydroquinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties to optimize both efficacy and safety.[7][8]

A Rigorous and Validating Workflow for TI Assessment

A comprehensive and reliable assessment of the therapeutic index is a multi-step process, integrating both in vitro and in vivo methodologies.[9][10][11] This structured workflow ensures that only the most promising and safest candidates proceed through the development pipeline.

G Start Start InVitro In Vitro Screening Start->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) InVitro->Cytotoxicity Efficacy In Vitro Efficacy (Target-based or Phenotypic) InVitro->Efficacy InVivo In Vivo Studies Cytotoxicity->InVivo Proceed with Promising Candidates Efficacy->InVivo Proceed with Promising Candidates MTD Maximum Tolerated Dose (MTD) InVivo->MTD EfficacyModels In Vivo Efficacy Models InVivo->EfficacyModels PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis MTD->PKPD EfficacyModels->PKPD TI Therapeutic Index Calculation and Candidate Selection PKPD->TI End End TI->End

Caption: A comprehensive workflow for Therapeutic Index assessment.

Part 1: In Vitro Assessment – The Foundation of TI Evaluation

In vitro assays are the initial, high-throughput screening phase to assess the cytotoxic and therapeutic potential of novel compounds.[12][13][14][15]

A. Gauging Toxicity: In Vitro Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration at which a drug candidate becomes harmful to cells.[12][13][15] This provides the "toxic dose" component for the in vitro TI calculation.

Experimental Protocol: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[16]

Step-by-Step Methodology:

  • Cell Culture: Plate the desired cell line (e.g., a relevant cancer cell line and a normal, non-cancerous cell line for comparison) in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Incubation: Treat the cells with a range of concentrations of the tetrahydroquinoxaline-based drug candidates and a known comparator drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Interpretation: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

B. Determining Efficacy: In Vitro Efficacy Models

The choice of the in vitro efficacy model is dictated by the intended therapeutic application of the tetrahydroquinoxaline-based drug.

  • For Anticancer Agents: Cell proliferation assays (e.g., using the same MTT data to determine the GI50, the concentration for 50% growth inhibition) or specific assays for apoptosis or cell cycle arrest can be employed.

  • For Other Indications: Target-specific enzymatic or binding assays can be used if the molecular target is known.

The EC50 (the concentration that produces 50% of the maximal effect) or a similar metric is determined from these assays.

Part 2: In Vivo Analysis – The Bridge to Clinical Application

Candidates that demonstrate a promising in vitro therapeutic index must undergo in vivo testing in animal models to evaluate their efficacy and safety in a whole-organism context.[17][18][19][20]

A. Establishing Safety Limits: Maximum Tolerated Dose (MTD) Studies

The MTD is the highest dose of a drug that can be administered without causing unacceptable levels of toxicity.

Experimental Protocol: Acute MTD Study in Rodents

  • Animal Groups: Use groups of rodents (e.g., mice or rats) for different dose levels of the drug candidate.

  • Dose Administration: Administer single, escalating doses of the compound to the respective groups.

  • Observation: Closely monitor the animals for a defined period (e.g., 14 days) for any signs of toxicity, including changes in weight, behavior, and overall health.

  • Endpoint Analysis: The MTD is determined as the highest dose that does not result in significant toxicity or mortality.

B. Demonstrating Efficacy in a Living System: In Vivo Efficacy Models

The in vivo efficacy model should be relevant to the intended therapeutic indication. For example, for an anticancer drug, a xenograft model, where human tumor cells are implanted in immunocompromised mice, is often used.[17][19] The goal is to determine the ED50, the dose that achieves the desired therapeutic outcome in 50% of the animals.

Synthesizing the Data: A Comparative Analysis

For a clear and objective comparison, the data should be compiled into a structured table.

CompoundIn Vitro IC50 (µM) (Cytotoxicity)In Vitro EC50 (µM) (Efficacy)In Vitro TI (IC50/EC50)In Vivo MTD (mg/kg)In Vivo ED50 (mg/kg)In Vivo TI (MTD/ED50)
THQ-Candidate A 450.4112.5120620
THQ-Candidate B 301.22580155.3
Standard-of-Care 350.938.91001010

Analysis: In this illustrative dataset, THQ-Candidate A exhibits a significantly better therapeutic index both in vitro and in vivo compared to THQ-Candidate B and the current standard-of-care drug. This would strongly support its advancement to further preclinical development.

The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)

A thorough assessment of the therapeutic index also requires an understanding of the drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.[21][22] PK/PD modeling can help predict the drug concentrations required for efficacy and those associated with toxicity, further refining the therapeutic window.[21][23]

Conclusion: A Pathway to Safer and More Effective Medicines

The evaluation of the therapeutic index is a cornerstone of the drug development process. For novel tetrahydroquinoxaline-based drug candidates, a systematic and rigorous approach, as outlined in this guide, is paramount. By integrating comprehensive in vitro and in vivo studies, and by understanding the underlying scientific principles of each experimental choice, we can confidently identify and advance those candidates with the most promising balance of efficacy and safety. This diligent and evidence-based approach is fundamental to our ultimate goal: the development of new medicines that can significantly improve patient outcomes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds; it encompasses the entire lifecycle, including safe and environmentally sound disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Core Principle: Hazard-Informed Disposal

The foundation of any chemical disposal procedure is a thorough understanding of the compound's intrinsic hazards. The disposal route for this compound is dictated by its specific toxicological and ecotoxicological profile. Mismanagement of this waste stream can lead to regulatory violations, environmental damage, and significant safety risks.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and comprehensive hazard profile for this compound.[1] This data is the primary driver for all handling and disposal decisions.

Hazard ClassGHS CodeDescriptionDisposal Implication
Acute Toxicity, OralH302Harmful if swallowed.[1][2]Indicates systemic toxicity, requiring waste to be handled as hazardous.
Skin IrritationH315Causes skin irritation.[3]Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal.
Eye IrritationH319Causes serious eye irritation.[3]Requires eye protection and access to emergency eyewash stations.
Aquatic Hazard, Long-TermH411Toxic to aquatic life with long lasting effects.[1]CRITICAL: This classification strictly prohibits disposal via the sanitary sewer system.

The causality is direct: the compound's classification as an aquatic toxin (H411) is the single most critical factor determining its disposal pathway.[1] Introducing it into the water system could have lasting, detrimental effects on ecosystems. Therefore, all waste containing this chemical must be isolated from drains and waterways.[4][5]

Pre-Disposal Protocol: Containment and Characterization

Proper disposal begins the moment the material is designated as waste. A self-validating system of containment and labeling is crucial to prevent accidental exposure or improper disposal.

Waste Segregation

Immediately segregate all waste streams containing this compound. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

  • Rinsate from decontaminating glassware or equipment.

  • Solutions containing the compound.

This waste must be kept separate from non-hazardous laboratory trash and other incompatible chemical waste streams.

Containerization
  • Select an Appropriate Container: Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw-top cap. The original product container can be used if it is in good condition.

  • Condition of Container: Ensure the container is clean, dry, and free from damage.

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Labeling

Proper labeling is a cornerstone of regulatory compliance and safety. The container must be clearly marked with a "Hazardous Waste" label that includes:

  • The full chemical name: "this compound".

  • The specific hazard characteristics: "Toxic," "Irritant," "Environmental Hazard."

  • The date accumulation started.

  • The name of the principal investigator or laboratory group.

Step-by-Step Disposal Workflow

This protocol outlines the systematic procedure for handling the waste from its point of generation to its final removal by a licensed disposal vendor. Adherence to this workflow is mandatory for ensuring safety and compliance.

Experimental Protocol: Waste Accumulation and Disposal
  • Don Personal Protective Equipment (PPE): Before handling the waste, wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[5][6]

  • Waste Transfer: In a designated area, such as a chemical fume hood, carefully transfer the solid waste into the pre-labeled hazardous waste container.[3] If transferring solutions, use a funnel to prevent spills.

  • Decontamination of Empty Containers: Any "empty" container that once held the pure compound must be treated as hazardous waste.[7]

    • Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).

    • Crucially, collect this rinsate as hazardous waste and add it to a designated liquid waste container.[7] Do not dispose of the rinsate down the drain.[4]

    • After triple rinsing, the container can be managed for disposal or recycling as per your institution's guidelines.

  • Temporary Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is stored away from incompatible materials.[4]

  • Arrange for Final Disposal:

    • Once the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office.

    • The EHS office will arrange for the collection of the waste by a licensed and certified hazardous waste management company.

    • The ultimate disposal method will likely be incineration in a licensed apparatus, which is an effective method for destroying organic chemical waste.[4] Burial in a specially licensed landfill is another potential option.[4]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for making correct disposal decisions for this compound waste.

G cluster_0 cluster_1 cluster_2 start Waste Generated (Solid, Solution, or Contaminated Material) assessment Hazard Assessment (Review SDS) start->assessment is_aquatic_toxin Is it an Aquatic Toxin? (H411) assessment->is_aquatic_toxin sewer Sewer / Drain Disposal is_aquatic_toxin->sewer Yes collect Step 1: Segregate & Containerize (Sealed, Compatible Container) is_aquatic_toxin->collect Yes prohibited PROHIBITED Violates environmental regulations sewer->prohibited label_waste Step 2: Label as 'Hazardous Waste' collect->label_waste store Step 3: Store in SAA (Secure, Designated Area) label_waste->store vendor Step 4: Arrange Pickup (via EHS Office) store->vendor disposal Final Disposal (Licensed Incineration / Landfill) vendor->disposal caption Disposal Workflow for this compound

References

Navigating the Safe Handling of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment, Handling Protocols, and Emergency Procedures

As a Senior Application Scientist, it is imperative to foster a culture of safety and operational excellence within the laboratory. This guide provides essential, immediate safety and logistical information for handling 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline, a crucial heterocyclic amine in various research and development applications. By understanding the causality behind each procedural step, researchers can not only ensure their safety but also the integrity of their work.

Hazard Profile and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1][2]

  • Hazardous to the aquatic environment, long-term hazard, Category 2 (H411): Toxic to aquatic life with long lasting effects.[1]

The toxicological properties of many quinoxaline derivatives have not been fully investigated, necessitating a cautious approach.[3] Inhalation may cause respiratory tract irritation, and contact with skin and eyes can also lead to irritation.[3]

Table 1: GHS Hazard Information for this compound

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedWarning
Hazardous to the Aquatic Environment, Long-term Hazard2H411: Toxic to aquatic life with long lasting effectsWarning

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against accidental exposure. The following recommendations are based on the known hazards of aromatic amines and general laboratory best practices.

Hand Protection: Choosing the Right Glove

Given that many aromatic amines can be absorbed through the skin, selecting the correct glove material is critical. Standard disposable nitrile gloves offer good general protection for incidental contact, but for prolonged handling, more robust options should be considered.

Rationale: The choice of glove material depends on its resistance to permeation and degradation by the specific chemical. Aromatic amines can be aggressive towards certain elastomers.

Table 2: Glove Material Compatibility with Aromatic Amines

Glove MaterialResistance to Aromatic AminesNotes
Nitrile Good to ExcellentA good general-purpose choice for incidental contact. Provides good puncture resistance.
Neoprene GoodOffers good resistance to a broad range of chemicals, including amines.
Polyvinyl Chloride (PVC) GoodResistant to amines, but may have poor resistance to organic solvents.
Butyl Rubber ExcellentProvides superior resistance to many aggressive chemicals, including aromatic amines.
Natural Rubber (Latex) Fair to PoorNot generally recommended for handling aromatic amines due to potential for degradation and allergic reactions.

Recommendation: For routine procedures with a low risk of significant contact, nitrile gloves are a suitable choice. For tasks involving larger quantities or a higher risk of splashing, double-gloving with nitrile or using thicker neoprene or butyl rubber gloves is recommended. Always inspect gloves for any signs of degradation or punctures before and during use.

Eye and Face Protection

Chemical safety goggles that meet ANSI Z87.1 or equivalent standards are mandatory when handling this compound in any form.[3]

Rationale: This compound can cause serious eye irritation. Safety goggles provide a seal around the eyes, protecting them from splashes and airborne particles.

For procedures with a significant splash hazard, a face shield should be worn in addition to safety goggles to protect the entire face.

Body Protection

A laboratory coat should be worn at all times to protect against incidental skin contact. For procedures with a higher risk of contamination, consider a chemically resistant apron or coveralls .

Rationale: Protective clothing provides a barrier between your skin and the chemical, minimizing the risk of exposure.

Respiratory Protection

All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

Rationale: A fume hood provides effective local exhaust ventilation, capturing and removing vapors and dusts at the source.

In situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. However, this should be a last resort, and a thorough risk assessment must be conducted to ensure the chosen respirator provides adequate protection.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing risks associated with handling this compound.

Handling Procedures
  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]

  • Weighing: If handling the solid form, weigh the compound in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

Storage Requirements
  • Container: Store in a tightly closed, properly labeled container.[3]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[3]

  • Incompatibilities: Avoid storage with strong oxidizing agents.[3] Aromatic amines can react violently with these substances.

Emergency Protocols: Preparedness and Response

Even with the best precautions, accidents can happen. A well-defined emergency plan is essential for a swift and effective response.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3]

Spill Response

For a minor spill within a chemical fume hood:

  • Alert others in the immediate area.

  • Contain the spill with an absorbent material such as vermiculite, sand, or a commercial spill pillow.[1][5]

  • Neutralize (if applicable): While specific neutralizing agents for tetrahydroquinoxalines are not well-documented, for aromatic amines in general, a decontamination solution may be used. Some commercial spill kits for aromatic amines contain solutions to neutralize their toxicity.[6][7] If a commercial kit is unavailable, after absorption, the area should be decontaminated.

  • Decontaminate: After absorbing the bulk of the material, decontaminate the area. One method for decontaminating surfaces from aromatic amines involves washing the area with a methanolic hydrochloric acid solution to form a soluble salt, followed by wiping with a methanol-soaked sponge.[6] A final wash with soap and water is also recommended.

  • Collect Waste: Carefully collect all contaminated materials (absorbents, gloves, etc.) in a sealed, labeled container for hazardous waste disposal.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

For a major spill, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh paper, pipette tips), in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Collect liquid waste containing the compound in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: The recommended method for disposal of this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste disposal facility.[1]

  • Regulations: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.

Reactivity and Stability

Understanding the chemical's reactivity is key to preventing hazardous situations.

  • Stability: this compound is generally stable under normal laboratory conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents. Reactions with these can be exothermic and potentially violent.[3]

  • Hazardous Decomposition Products: While specific data for this compound is limited, thermal decomposition of similar nitrogen-containing organic compounds may produce toxic and irritating fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[3]

Conclusion

By integrating these safety protocols and operational plans into your daily laboratory workflow, you can significantly mitigate the risks associated with handling this compound. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties and potential hazards, is the cornerstone of responsible scientific practice.

Visualizing the Handling Workflow

HandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Nitrile/Neoprene Gloves, Goggles, Lab Coat) Risk_Assessment->Gather_PPE Prep_Workspace Prepare Workspace (Chemical Fume Hood) Gather_PPE->Prep_Workspace Weigh_Compound Weigh Compound in Hood Prep_Workspace->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Segregate_Waste Segregate Waste (Solid & Liquid) Perform_Experiment->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Decontaminate_Workspace Decontaminate Workspace Store_Waste->Decontaminate_Workspace

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Visualizing the Emergency Spill Response

SpillResponse Emergency Spill Response Protocol Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel Spill_Occurs->Alert_Personnel Assess_Spill Assess Spill Size & Risk Alert_Personnel->Assess_Spill Evacuate_Area Evacuate Area (If Major Spill) Contact_EHS Contact Emergency Response / EHS Evacuate_Area->Contact_EHS Minor_Spill Minor Spill in Hood Assess_Spill->Minor_Spill Major_Spill Major Spill / Outside Hood Assess_Spill->Major_Spill Contain_Spill Contain with Absorbent Minor_Spill->Contain_Spill Yes Major_Spill->Evacuate_Area Yes Decontaminate Decontaminate Area Contain_Spill->Decontaminate Collect_Waste Collect Contaminated Waste Decontaminate->Collect_Waste End Cleanup Complete Collect_Waste->End

Caption: A decision-making flowchart for responding to a spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.